molecular formula C8H12N2O3S B1293877 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide CAS No. 24962-75-2

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Número de catálogo: B1293877
Número CAS: 24962-75-2
Peso molecular: 216.26 g/mol
Clave InChI: BLKRLPPJSAMUNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide (CAS: 24962-75-2 ) is a high-purity benzenesulfonamide derivative supplied for research and development purposes. This compound, with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol , serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both amino and hydroxy substituents on the benzene ring alongside a dimethylsulfonamide group, makes it a versatile intermediate for constructing more complex molecules and for studying structure-activity relationships. The compound requires careful handling; it is recommended to wear appropriate personal protective equipment, including gloves and eye/face protection, and to handle it in a well-ventilated place to avoid dust formation . This product is intended for laboratory and research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10(2)14(12,13)6-3-4-8(11)7(9)5-6/h3-5,11H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKRLPPJSAMUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067038
Record name Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24962-75-2
Record name 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24962-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024962752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-hydroxy-N,N-dimethylbenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-4-HYDROXY-N,N-DIMETHYLBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3Z45B4CB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 24962-75-2

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. This document provides key physicochemical data, detailed experimental protocols, and insights into its primary application as a crucial building block in the development of targeted protein degraders.

Physicochemical Properties

This compound is a sulfonamide derivative with the molecular formula C8H12N2O3S.[1] Its structure features a benzene ring substituted with an amino group, a hydroxyl group, and an N,N-dimethylsulfonamide group. These functional groups contribute to its utility as a versatile chemical intermediate.[2]

PropertyValueReference
CAS Number 24962-75-2[1]
Molecular Formula C8H12N2O3S[1]
Molecular Weight 216.26 g/mol [3][4]
Appearance Off-white to light brown crystalline powder[5]
Purity ≥98%[1]
Predicted LogP 0.0332[3]
Storage Room temperature[1]

Synthesis and Purification

A plausible synthetic route would involve the sulfonation of a protected 2-aminophenol derivative, followed by amination with dimethylamine, and subsequent deprotection to yield the final product.

Reference Synthetic Scheme for the Parent Compound (3-Amino-4-hydroxybenzenesulfonamide):

A patented method for a related compound involves the sulfonation of ortho-aminophenol with sulfuric acid.[6] Another described method starts with o-nitrochlorobenzene, which undergoes chlorosulfonation, amination with ammonia, hydrolysis to replace the chlorine with a hydroxyl group, and finally reduction of the nitro group to an amine.

Purification:

Purification of the final compound is typically achieved through recrystallization from an appropriate solvent system. The purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).

Spectral Data

Specific experimental spectral data for this compound is not widely published. However, spectral data for the closely related parent compound, 3-amino-4-hydroxybenzenesulfonamide (CAS 98-32-8), can provide valuable reference points. The addition of the two methyl groups on the sulfonamide nitrogen in the target compound will primarily affect the chemical shifts of adjacent protons and carbons in NMR spectra and will add characteristic signals for the N(CH3)2 group.

Reference Spectral Data for 3-Amino-4-hydroxybenzenesulfonamide (CAS 98-32-8):

  • ¹H NMR (DMSO-d6): Chemical shifts (ppm) have been reported at approximately 9.88 (s, 1H, OH), 7.06 (d, 1H), 6.96 (s, 1H), 6.90 (d, 1H), 6.73 (dd, 1H), and 4.92 (s, 2H, NH2).

  • ¹³C NMR: The carbon signals for the aromatic ring and the functional groups would be expected in the characteristic regions for such a substituted benzene ring.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be utilized for the analysis of this compound.[3]

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity)[3]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[3]

  • Detection: UV detection at a suitable wavelength.

  • Application: This method is suitable for purity assessment, pharmacokinetic studies, and as a scalable method for preparative separation to isolate impurities.[3]

Application in Targeted Protein Degradation

This compound is classified as a protein degrader building block .[1] This designates its role as a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

The Ubiquitin-Proteasome System and PROTACs

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for the degradation of most intracellular proteins.[7] It involves a cascade of enzymatic reactions catalyzed by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes, which tag substrate proteins with ubiquitin for subsequent degradation by the proteasome.[8][9][10]

PROTACs are heterobifunctional molecules that hijack the UPS to induce the degradation of specific target proteins.[7] They consist of three main components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][11]

Role of this compound in PROTACs

This compound serves as a versatile scaffold or linker precursor in the synthesis of PROTACs. Its functional groups (amino and hydroxyl) provide convenient points for chemical modification and attachment of either the POI-binding ligand or the E3 ligase-recruiting moiety.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the ubiquitin-proteasome pathway and a general experimental workflow for evaluating PROTACs.

Ubiquitin_Proteasome_Pathway cluster_activation Ubiquitin Activation & Conjugation cluster_ligation Ternary Complex Formation & Ubiquitination cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ternary_Complex Ternary Complex (POI-PROTAC-E3) E2->Ternary_Complex Ub E3 E3 Ligase E3->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->Ub Recycling Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System hijacked by a PROTAC.

PROTAC_Experimental_Workflow Start Start: Design & Synthesize PROTAC Library Cell_Treatment Treat Cancer Cell Lines with PROTACs Start->Cell_Treatment Western_Blot Western Blot Analysis (Target Protein Levels) Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Cell_Viability DC50 Determine DC50 (Degradation Concentration) Western_Blot->DC50 Mechanism Mechanism of Action Studies (e.g., Ubiquitination Assay, Proteasome Inhibition) DC50->Mechanism IC50 Determine IC50 (Inhibitory Concentration) Cell_Viability->IC50 IC50->Mechanism End Lead Optimization Mechanism->End

Caption: General experimental workflow for PROTAC evaluation.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity for drug discovery and development, particularly in the burgeoning field of targeted protein degradation. Its chemical structure allows for facile incorporation into PROTACs and other bioactive molecules. This guide provides a foundational understanding of its properties, analytical methods, and applications to aid researchers in their scientific endeavors.

References

Physicochemical Properties of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide (CAS No. 24962-75-2) is a substituted aromatic sulfonamide.[1][2][3] This class of organic compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. Understanding the physicochemical properties of this molecule is fundamental for its potential application in synthesis, as a building block for more complex molecules, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details generalized experimental protocols for their determination, and illustrates relevant logical and experimental workflows.

Core Physicochemical Data

The quantitative physicochemical data for this compound are summarized in the tables below. It is important to note that while an experimental melting point is available, many of the other reported values are computationally predicted and should be considered as estimates.

Table 1: Identification and Structural Properties

PropertyValueSource(s)
CAS Number 24962-75-2[1][2][3]
Molecular Formula C₈H₁₂N₂O₃S[1][2][3]
Molecular Weight 216.26 g/mol [1]
Canonical SMILES CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)N[3]
InChI InChI=1S/C8H12N2O3S/c1-10(2)14(12,13)6-3-4-8(11)7(9)5-6/h3-5,11H,9H2,1-2H3[3]
InChIKey BLKRLPPJSAMUNN-UHFFFAOYSA-N[3]

Table 2: Experimental and Predicted Physicochemical Properties

PropertyValueTypeSource(s)
Melting Point 156-160 °CExperimental[3]
Boiling Point 394.5 °C (Predicted)Predicted
Density 1.389 g/cm³ (Predicted)Predicted
pKa 8.66 (Predicted)Predicted
LogP (Octanol-Water Partition Coefficient) 0.3 (Predicted)Predicted[1]
Topological Polar Surface Area (TPSA) 92 Ų (Predicted)Predicted[1]
Hydrogen Bond Donor Count 2 (Predicted)Predicted[1]
Hydrogen Bond Acceptor Count 5 (Predicted)Predicted[1]
Rotatable Bond Count 3 (Predicted)Predicted[1]

Experimental Protocols

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used. The apparatus consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens or camera.

  • Measurement: The capillary tube is placed in the heating block. The temperature is raised at a rapid rate initially, and then slowed to 1-2 °C per minute as the expected melting point is approached.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow (typically < 2 °C).

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Methodology: Shake-Flask Method (OECD Guideline 107)

  • System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) are pre-saturated with each other by shaking for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known amount of this compound is dissolved in the n-octanol phase. The concentration should be low enough to ensure it is below the saturation limit in both phases.

  • Partitioning: The n-octanol solution of the compound is mixed with the pre-saturated water phase in a separatory funnel. The funnel is shaken vigorously for a set period (e.g., 15-30 minutes) to allow for equilibrium to be reached. The apparatus is then left to stand to allow for complete phase separation.

  • Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution and is important for understanding the ionization state of a molecule at different pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter and electrode.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point (the point at which all the acidic protons have been neutralized) is determined from the inflection point of the curve.

  • Calculation: The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). For a molecule with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Visualizations

Logical Relationship: Sulfonamides as Enzyme Inhibitors

While no specific signaling pathways have been identified for this compound, its structural class (sulfonamides) is well-known for its role in enzyme inhibition. For instance, derivatives of its parent compound, 3-amino-4-hydroxybenzenesulfonamide, have been studied as inhibitors of carbonic anhydrases.[4] The following diagram illustrates this general inhibitory mechanism.

Inhibition_Mechanism Enzyme Enzyme (e.g., Carbonic Anhydrase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Substrate Substrate->ES_Complex Binds to active site Inhibitor Sulfonamide Derivative (e.g., 3-amino-4-hydroxy-N,N- dimethylbenzenesulfonamide derivative) Inhibitor->EI_Complex Binds to active site Product Product ES_Complex->Product Catalysis

Caption: General mechanism of competitive enzyme inhibition by a sulfonamide derivative.

Experimental Workflow: Determination of LogP via Shake-Flask Method

The following diagram outlines the key steps in the experimental determination of the octanol-water partition coefficient (LogP).

LogP_Workflow Start Start Step1 Prepare Pre-saturated n-Octanol and Water Phases Start->Step1 Step2 Dissolve Compound in n-Octanol Phase Step1->Step2 Step3 Mix Phases and Shake to Reach Equilibrium Step2->Step3 Step4 Separate the Two Phases Step3->Step4 Step5 Analyze Compound Concentration in Each Phase (e.g., HPLC) Step4->Step5 Step6 Calculate P = [Octanol]/[Water] and LogP Step5->Step6 End End Step6->End

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While a significant portion of the data is based on computational predictions, it offers a valuable starting point for researchers. The generalized experimental protocols outlined herein provide a framework for the empirical determination and verification of these crucial parameters. The lack of specific biological pathway information for this compound highlights an area for future research, particularly given the known biological activities of structurally related sulfonamides.

References

An In-depth Technical Guide to 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological aspects of sulfonamide-based compounds. The information compiled herein is based on available chemical data and literature on related compounds, providing a foundational understanding for further research and application.

Molecular Structure and Chemical Properties

This compound is an aromatic sulfonamide characterized by an aminophenol core. The structural arrangement of the amino, hydroxyl, and dimethylsulfonamoyl groups on the benzene ring dictates its chemical reactivity and potential biological interactions.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 24962-75-2[1][2]
Molecular Formula C₈H₁₂N₂O₃S[1][2]
Molecular Weight 216.26 g/mol [1]
Canonical SMILES CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)NPubChem
InChI Key BLKRLPPJSAMUNN-UHFFFAOYSA-N[1]

Table 2: Physicochemical Data (Predicted and Experimental for Analogs)

PropertyValueNotes
Melting Point 199-201 °CData for the related compound 3-Amino-4-hydroxybenzenesulphonamide (unsubstituted sulfonamide).
Boiling Point 454.5 ± 55.0 °CPredicted for 3-Amino-4-hydroxybenzenesulphonamide.
Solubility Soluble in MethanolData for 3-Amino-4-hydroxybenzenesulphonamide.
pKa Not available-
LogP 0.0332[1]

Synthesis

Postulated Synthetic Pathway

A plausible synthetic route could involve the following key steps:

  • Chlorosulfonation: Introduction of a chlorosulfonyl group (-SO₂Cl) onto an appropriately protected aminophenol derivative.

  • Amination: Reaction of the chlorosulfonyl intermediate with dimethylamine to form the N,N-dimethylsulfonamide group.

  • Deprotection: Removal of any protecting groups from the amino and hydroxyl functionalities to yield the final product.

The following diagram illustrates a logical workflow for such a synthesis.

G start Protected 2-Aminophenol Derivative step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 intermediate1 Protected 3-Amino-4-hydroxybenzenesulfonyl chloride step1->intermediate1 step2 Amination (Dimethylamine) intermediate1->step2 intermediate2 Protected this compound step2->intermediate2 step3 Deprotection intermediate2->step3 product This compound step3->product

Figure 1: Postulated synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common laboratory practices for the synthesis of aromatic sulfonamides. This should be adapted and optimized by qualified researchers.

Step 1: Chlorosulfonation of a Protected Precursor

  • A protected 2-aminophenol derivative is dissolved in a suitable inert solvent (e.g., dichloromethane).

  • The solution is cooled in an ice bath.

  • Chlorosulfonic acid is added dropwise with vigorous stirring, maintaining the low temperature.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the sulfonyl chloride intermediate.

  • The solid is collected by filtration, washed with cold water, and dried.

Step 2: Amination with Dimethylamine

  • The crude sulfonyl chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran).

  • The solution is cooled, and an excess of a solution of dimethylamine in a suitable solvent is added dropwise.

  • The reaction is stirred at room temperature until completion.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent and water.

  • The organic layer is washed, dried, and concentrated to yield the protected sulfonamide.

Step 3: Deprotection

  • The protected sulfonamide is dissolved in a suitable solvent.

  • A deprotecting agent (e.g., an acid or a base, depending on the protecting groups) is added.

  • The reaction is monitored until the deprotection is complete.

  • The product is isolated and purified by standard techniques such as recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

No specific experimental spectroscopic data for this compound has been found in the surveyed literature. However, based on the known spectral data of analogous compounds, the following characteristic peaks can be predicted.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / PeaksFunctional Group Assignment
¹H NMR δ 6.5-7.5 ppm (m, 3H)Aromatic protons
δ 4.0-5.0 ppm (br s, 2H)-NH₂ protons
δ 9.0-10.0 ppm (br s, 1H)-OH proton
δ 2.6-2.8 ppm (s, 6H)-N(CH₃)₂ protons
¹³C NMR δ 110-150 ppmAromatic carbons
δ 37-39 ppm-N(CH₃)₂ carbons
FT-IR 3400-3300 cm⁻¹ (N-H stretch)Amino group
3300-3200 cm⁻¹ (O-H stretch)Hydroxyl group
1350-1300 cm⁻¹ & 1170-1150 cm⁻¹ (S=O stretch)Sulfonamide group
Mass Spec. M+ at m/z 216Molecular ion
Fragmentation at m/z 156 ([M-SO₂]⁺)Loss of sulfur dioxide
Fragmentation at m/z 108Further fragmentation of the aromatic ring

Biological Activity and Signaling Pathway

Derivatives of 3-amino-4-hydroxybenzenesulfonamide have been investigated as inhibitors of carbonic anhydrases (CAs).[4] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and resistance to therapy.[6]

Mechanism of Action: Carbonic Anhydrase Inhibition

In the hypoxic microenvironment of solid tumors, cancer cells upregulate glycolysis, leading to an increase in the production of acidic metabolites such as lactic acid. To maintain a physiological intracellular pH (pHi) conducive to survival and proliferation, cancer cells upregulate pH-regulating enzymes, including carbonic anhydrase IX (CA IX).[6]

CA IX, a transmembrane protein, catalyzes the conversion of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). The bicarbonate is transported into the cell to buffer the intracellular acidosis, while the protons contribute to the acidification of the extracellular space. This acidic tumor microenvironment promotes tumor invasion and metastasis.[7][8]

Inhibitors of CA IX, such as compounds based on the 3-amino-4-hydroxybenzenesulfonamide scaffold, can disrupt this pH regulation mechanism. By binding to the active site of CA IX, these inhibitors block its catalytic activity. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, which can in turn induce apoptosis and inhibit tumor growth and metastasis.[7]

Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer

The following diagram illustrates the signaling pathway affected by the inhibition of carbonic anhydrase IX in a hypoxic cancer cell.

G cluster_cell Cancer Cell cluster_reaction CAIX Catalysis cluster_effects Effects of Inhibition HIF1a HIF-1α Stabilization CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX HCO3_in CAIX->HCO3_in H_out CAIX->H_out pHi_dec Intracellular pH (pHi) Decreases (Acidosis) pHi Intracellular pH (pHi) Maintained Proliferation Cell Proliferation & Survival pHi->Proliferation Apoptosis Apoptosis CO2_in CO2_in->CAIX H2O_in H2O_in->CAIX HCO3_in->pHi Buffering Hypoxia Tumor Hypoxia Hypoxia->HIF1a Inhibitor 3-Amino-4-hydroxy-N,N- dimethylbenzenesulfonamide Inhibitor->CAIX Inhibition pHi_dec->Apoptosis Proliferation_inhib Inhibition of Proliferation & Survival pHi_dec->Proliferation_inhib

References

An In-depth Technical Guide to the Synthesis of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide, a valuable scaffold in medicinal chemistry. The synthesis is presented as a multi-step process, with detailed experimental protocols adapted from established methodologies. This document also includes quantitative data for each step, diagrams of the synthetic workflow and relevant biological pathways, and a summary of the drug discovery and development process.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a four-step process commencing with o-nitrochlorobenzene. The overall synthetic scheme involves chlorosulfonation, subsequent amidation with dimethylamine, hydrolysis of the chloro group to a hydroxyl group, and finally, reduction of the nitro group to an amine.

Experimental Protocols

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This initial step involves the chlorosulfonation of o-nitrochlorobenzene.

Protocol:

  • In a suitable reaction vessel, charge chlorosulfonic acid (4 molar equivalents relative to o-nitrochlorobenzene).

  • Over a period of 1 hour, slowly add o-nitrochlorobenzene (1 molar equivalent) to the reactor, maintaining the temperature at 100°C.

  • After the addition is complete, maintain the reaction mixture at 120°C for 4 hours to ensure the completion of the sulfonation reaction.

  • Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice.

  • The precipitated 4-chloro-3-nitrobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

Reactant/ProductMolar RatioKey ParametersTypical YieldPurity
o-nitrochlorobenzene1Temperature: 120°C81.5%[1]99.96% (after recrystallization)[1]
Chlorosulfonic acid4Reaction Time: 4 hours
4-chloro-3-nitrobenzenesulfonyl chloride-
Step 2: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

The sulfonyl chloride from the previous step is reacted with dimethylamine to form the corresponding N,N-dimethylsulfonamide.

Protocol:

  • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of dimethylamine (2.2 molar equivalents) in the same solvent to the cooled reaction mixture. A base such as triethylamine or pyridine (1.2 molar equivalents) can be added to scavenge the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide can be purified by recrystallization or column chromatography.

Reactant/ProductMolar RatioKey ParametersTypical Yield
4-chloro-3-nitrobenzenesulfonyl chloride1Temperature: 0°C to RTHigh
Dimethylamine2.2Reaction Time: 2-4 hours
4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide-Solvent: DCM or THF
Step 3: Synthesis of 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide

This step involves the nucleophilic substitution of the chlorine atom with a hydroxyl group through hydrolysis.

Protocol:

  • In a reaction vessel, dissolve 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (1 molar equivalent) in a suitable solvent such as aqueous dioxane or dimethyl sulfoxide (DMSO).

  • Add a solution of sodium hydroxide (2-3 molar equivalents).

  • Heat the reaction mixture to reflux (typically 95-105°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5.

  • The precipitated product, 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide, is collected by filtration, washed with water, and dried.

Reactant/ProductMolar RatioKey ParametersTypical Yield
4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide1Temperature: 95-105°CGood to High
Sodium Hydroxide2-3Reaction Time: 4-6 hours
4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide-Solvent: Aqueous Dioxane/DMSO
Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine.

Protocol:

  • Suspend 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide (1 molar equivalent) in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Palladium on carbon (5-10 mol%) under a hydrogen atmosphere.

    • Metal/Acid: Iron powder or tin(II) chloride in the presence of hydrochloric acid.

  • For catalytic hydrogenation, the reaction is typically run at room temperature under a positive pressure of hydrogen until the uptake of hydrogen ceases.

  • For metal/acid reduction, the mixture is heated (typically 80-100°C) for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, if catalytic hydrogenation was used, the catalyst is removed by filtration through celite. The filtrate is then concentrated.

  • If a metal/acid reduction was used, the reaction mixture is filtered to remove the metal salts, and the pH of the filtrate is adjusted with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.

  • The crude this compound is collected by filtration, washed with water, and can be purified by recrystallization.

Reactant/ProductMolar RatioKey ParametersTypical Yield
4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide1Temperature: RT (H₂) or 80-100°C (metal/acid)High
Reducing Agent (e.g., Pd/C, Fe/HCl)Catalytic/StoichiometricReaction Time: Varies
This compound-Solvent: Ethanol, Ethyl Acetate, or Acetic Acid

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A 1. Chlorosulfonation of o-nitrochlorobenzene B 2. Amidation with Dimethylamine A->B C 3. Hydrolysis B->C D 4. Nitro Group Reduction C->D E Work-up & Isolation D->E Crude Product F Purification (Recrystallization/ Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Final Product: 3-amino-4-hydroxy-N,N- dimethylbenzenesulfonamide G->H Pure Product

Caption: Synthetic and purification workflow.

Carbonic Anhydrase IX Signaling in Cancer

Derivatives of 3-amino-4-hydroxybenzenesulfonamide are known to be inhibitors of carbonic anhydrases, which play a crucial role in cancer progression.[2] The diagram below illustrates a simplified signaling pathway involving Carbonic Anhydrase IX (CAIX), a transmembrane enzyme often overexpressed in hypoxic tumors.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space CAIX CAIX HCO3_out HCO3- CAIX->HCO3_out + H+ H_plus_out H+ H_plus_in H+ H_plus_out->H_plus_in Proton Influx (inhibited by low pHe) CO2_out CO2 CO2_out->CAIX HCO3_in HCO3- HCO3_out->HCO3_in Bicarbonate Transporters CO2_in CO2 CO2_in->HCO3_in H2O HCO3_in->H_plus_in pH_reg Intracellular pH Regulation (Alkalinization) HCO3_in->pH_reg Prolif Cell Proliferation & Survival pH_reg->Prolif Meta Metastasis pH_reg->Meta Inhibitor 3-amino-4-hydroxy-N,N- dimethylbenzenesulfonamide (or derivative) Inhibitor->CAIX Inhibition

Caption: CAIX-mediated pH regulation in cancer.

Drug Discovery and Development Pipeline

The synthesis of novel compounds like this compound is an early and critical phase in the broader drug discovery and development pipeline.

G cluster_discovery Discovery cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market A Target Identification B Target Validation A->B C Lead Discovery B->C D Lead Optimization C->D E In Vitro & In Vivo Studies D->E F Toxicology E->F G Phase I F->G H Phase II G->H I Phase III H->I J Regulatory Review I->J K Phase IV (Post-Market Surveillance) J->K

Caption: The drug discovery and development pipeline.

References

An In-depth Technical Guide to 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide and its immediate chemical precursors and derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The parent molecule, 3-amino-4-hydroxybenzenesulfonamide, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities.[1] The presence of amino, hydroxyl, and sulfonamide functional groups allows for extensive chemical modifications, leading to compounds with potential therapeutic applications, including roles as carbonic anhydrase inhibitors and anticancer agents.[1][2][3] This guide will delve into the synthesis, chemical properties, and biological activities of this family of compounds, with a specific focus on the N,N-dimethylated derivative.

Physicochemical Properties

Property3-Amino-4-hydroxybenzenesulfonamide3-Amino-4-hydroxy-N-methylbenzenesulfonamideThis compound (Predicted)
Molecular Formula C₆H₈N₂O₃SC₇H₁₀N₂O₃SC₈H₁₂N₂O₃S
Molecular Weight 188.21 g/mol 202.23 g/mol 216.26 g/mol
IUPAC Name 3-amino-4-hydroxybenzenesulfonamide3-amino-4-hydroxy-N-methylbenzenesulfonamideThis compound
CAS Number 98-32-880-23-9Not available

Data for 3-Amino-4-hydroxy-N-methylbenzenesulfonamide is from PubChem CID 66456.[4] Predicted data for the N,N-dimethyl derivative is based on its chemical structure.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on the synthesis of its parent compound and general organic chemistry principles for N-alkylation of sulfonamides.

Synthesis of the Precursor: 3-Amino-4-hydroxybenzenesulfonamide

The synthesis of the precursor, 3-amino-4-hydroxybenzenesulfonamide, typically starts from o-aminophenol.

Experimental Protocol:

  • Sulfonation of o-Aminophenol: o-Aminophenol is reacted with sulfuric acid to yield 3-amino-4-hydroxybenzenesulfonic acid.[5]

  • Chlorosulfonation: The resulting sulfonic acid is then treated with a chlorinating agent, such as chlorosulfonic acid or thionyl chloride in the presence of a catalyst, to form 3-amino-4-hydroxybenzenesulfonyl chloride.

  • Amination: The sulfonyl chloride is subsequently reacted with ammonia to yield 3-amino-4-hydroxybenzenesulfonamide.

Proposed Synthesis of this compound

The N,N-dimethylation of the sulfonamide group can be achieved through alkylation. However, the presence of other reactive sites (the phenolic hydroxyl and the aromatic amino group) necessitates the use of protecting groups to ensure selective methylation of the sulfonamide nitrogen.

Proposed Experimental Protocol:

  • Protection of the Amino and Hydroxyl Groups: The amino and hydroxyl groups of 3-amino-4-hydroxybenzenesulfonamide are first protected. For example, the amino group can be acetylated, and the hydroxyl group can be protected as a benzyl ether.

  • N,N-Dimethylation of the Sulfonamide: The protected intermediate is then subjected to N,N-dimethylation. This can be achieved using a methylating agent like methyl iodide in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF). The reaction is typically carried out at elevated temperatures.

  • Deprotection: The protecting groups are subsequently removed under appropriate conditions (e.g., acidic or basic hydrolysis for the acetyl group and hydrogenolysis for the benzyl group) to yield the final product, this compound.

The logical workflow for this proposed synthesis is illustrated in the diagram below.

G A 3-Amino-4-hydroxybenzenesulfonamide B Protection of Amino and Hydroxyl Groups A->B C Protected Intermediate B->C D N,N-Dimethylation of Sulfonamide C->D E Dimethylated Protected Intermediate D->E F Deprotection E->F G This compound F->G

Proposed Synthetic Workflow

Biological Activity and Mechanism of Action

While no direct biological data for this compound has been found, the biological activities of its derivatives, particularly as carbonic anhydrase inhibitors and their effects on cancer cells, have been investigated.[1]

Carbonic Anhydrase Inhibition

Many derivatives of 3-amino-4-hydroxybenzenesulfonamide have been shown to bind to various human carbonic anhydrase (CA) isoenzymes.[1][2][3] The affinity of these compounds for different CA isoenzymes has been determined using a fluorescent thermal shift assay.[1]

Experimental Protocol: Fluorescent Thermal Shift Assay (FTSA)

  • Protein and Compound Preparation: Recombinant human CA isoenzymes are prepared. The test compounds are dissolved in DMSO.

  • Assay Mixture: The assay mixture contains the CA isoenzyme, the test compound, and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

  • Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a real-time PCR instrument.

  • Data Acquisition: The fluorescence intensity is measured as a function of temperature. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is determined from the midpoint of the thermal denaturation curve. The change in Tm in the presence of the compound is used to calculate the dissociation constant (Kd), which indicates the binding affinity.

The table below presents the dissociation constants (Kd) for selected derivatives of 3-amino-4-hydroxybenzenesulfonamide with different human carbonic anhydrase isoenzymes.

CompoundCA I (Kd, µM)CA II (Kd, µM)CA VII (Kd, µM)CA IX (Kd, µM)CA XII (Kd, µM)CA XIII (Kd, µM)
Aminoketone 10 0.140.283.10.18>300.38
Schiff Base 2 2.40.030.110.050.080.01
Schiff Base 3 0.760.020.040.020.030.01
Data extracted from a study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide.[1]

The interaction of these sulfonamide-based inhibitors with carbonic anhydrase is a well-established mechanism. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, inhibiting its catalytic activity.

G Inhibitor Sulfonamide Inhibitor Binding Binding to Zinc Ion in Active Site Inhibitor->Binding CA Carbonic Anhydrase (CA) CA->Binding Inhibition Inhibition of CA Activity Binding->Inhibition

Mechanism of Carbonic Anhydrase Inhibition
Anticancer Activity

Several derivatives of 3-amino-4-hydroxybenzenesulfonamide have been evaluated for their cytotoxic effects on various cancer cell lines.[1] The half-maximal effective concentrations (EC₅₀) were determined using the MTT assay.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer, PPC-1 prostate cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

The table below shows the EC₅₀ values for selected compounds against different cancer cell lines.

CompoundU-87 (EC₅₀, µM)MDA-MB-231 (EC₅₀, µM)PPC-1 (EC₅₀, µM)
Aminoketone 10 19.1 ± 1.621.0 ± 2.6>100
Schiff Base 9 10.3 ± 0.613.5 ± 1.234.0 ± 2.4
Acetazolamide >100>100>100
Data extracted from a study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide.[1]

The anticancer activity of these compounds is likely linked to their inhibition of carbonic anhydrases, particularly CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

G Compound Sulfonamide Derivative CAIX_XII Inhibition of CA IX/XII Compound->CAIX_XII pH_regulation Disruption of Tumor pH Regulation CAIX_XII->pH_regulation Tumor_Growth Inhibition of Tumor Growth and Metastasis pH_regulation->Tumor_Growth

Anticancer Signaling Pathway

Conclusion

While this compound itself is not extensively documented in the scientific literature, its parent compound, 3-amino-4-hydroxybenzenesulfonamide, is a valuable starting material for the synthesis of a wide range of biologically active molecules. The derivatives of this scaffold have shown significant potential as inhibitors of carbonic anhydrases and as anticancer agents. Further research into the synthesis and biological evaluation of the N,N-dimethylated derivative is warranted to explore its potential therapeutic utility. The experimental protocols and data presented in this guide for related compounds provide a solid foundation for such future investigations.

References

The Medicinal Chemistry of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide and its parent scaffold, 3-amino-4-hydroxybenzenesulfonamide, represent a versatile class of compounds with significant applications in medicinal chemistry. This technical guide provides an in-depth overview of their synthesis, biological activities, and therapeutic potential, with a focus on their utility as precursors for novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The 3-amino-4-hydroxybenzenesulfonamide core structure is a key building block in the synthesis of various biologically active molecules. Its unique arrangement of amino, hydroxyl, and sulfonamide functional groups allows for diverse chemical modifications, leading to compounds with a wide range of pharmacological activities. Notably, this scaffold has been pivotal in the development of carbonic anhydrase inhibitors and antagonists for the somatostatin receptor subtype 5 (SST5R).[1] Furthermore, its derivatives have shown promise as anticancer agents.[1][2] This guide will explore the medicinal chemistry applications of N,N-dimethylated and other derivatives of this core structure.

Synthetic Methodologies

The synthesis of derivatives based on the 3-amino-4-hydroxybenzenesulfonamide scaffold typically involves modification of the amino group. A general synthetic scheme involves the condensation of the parent amine with various aromatic aldehydes to form Schiff bases, which can be further modified.

General Synthesis of Schiff Base Derivatives

A common synthetic route involves the condensation of 3-amino-4-hydroxybenzenesulfonamide with an appropriate aromatic aldehyde in a suitable solvent, such as propan-2-ol, under reflux conditions.[1] This reaction typically proceeds for one hour and yields the corresponding Schiff base derivatives in good to excellent yields (57–95%).[1]

Synthesis of Imidazol-2-one Derivatives

To generate imidazol-2-one derivatives, the precursor Schiff bases are cyclized with a four-fold excess of carbamide in glacial acetic acid. The reaction mixture is refluxed for 24 hours. Upon cooling and dilution with water, the crystalline solid product is formed.[1]

Synthesis of Azine Derivatives

Azine derivatives can be prepared by refluxing a mixture of a precursor compound (such as a suitable aldehyde or ketone derivative of the core scaffold) and hydrazine monohydrate in a 2:1 molar ratio in methanol for 2 hours.[1]

Michael Addition for N-substituted β-amino acid Derivatives

N-substituted β-amino acid derivatives can be synthesized via a Michael-type addition. This involves reacting the parent aromatic amine with an α,β-unsaturated acid, such as acrylic acid, in water at reflux for 10 hours. The resulting N-substituted β-amino acid can be further esterified.[1]

Applications in Medicinal Chemistry

Carbonic Anhydrase Inhibition

Derivatives of 3-amino-4-hydroxybenzenesulfonamide have been investigated as inhibitors of human carbonic anhydrases (CAs), which are involved in various physiological and pathological processes, including tumorigenesis.[1][2] The sulfonamide group is a key pharmacophore for CA inhibition.

Anticancer Activity

Several novel derivatives have been evaluated for their anticancer activity against various cancer cell lines, including human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1).[1][2] The antiproliferative effects are often assessed in both 2D monolayer and 3D spheroid cultures, the latter of which better mimics the tumor microenvironment.[1]

Somatostatin Receptor Antagonism

3-Amino-4-hydroxybenzenesulfonamide is utilized as a reagent in the synthesis of antagonists for the somatostatin receptor subtype 5 (SST5R).[1]

Antibacterial Agents

The broader class of sulfanilamides, to which this core structure belongs, are well-established as chemotherapeutic agents for treating bacterial infections by disrupting bacterial metabolism.[1][3]

Quantitative Biological Data

The biological activity of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide has been quantified to determine their potency and selectivity.

CompoundTarget/AssayCell LineEC50 (µM)Reference
9 Anticancer ActivityU-87 (Glioblastoma)26 ± 2[1]
MDA-MB-231 (Breast Cancer)29 ± 4[1]
PPC-1 (Prostate Cancer)>100[1]
21 Anticancer ActivityU-87 (Glioblastoma)35 ± 1[1]
MDA-MB-231 (Breast Cancer)48 ± 6[1]
PPC-1 (Prostate Cancer)>100[1]
U-104 Anticancer ActivityU-87 (Glioblastoma)16 ± 1[1]
MDA-MB-231 (Breast Cancer)17 ± 1[1]
PPC-1 (Prostate Cancer)27 ± 2[1]
Acetazolamide Anticancer ActivityU-87 (Glioblastoma)>100[1]
MDA-MB-231 (Breast Cancer)>100[1]
PPC-1 (Prostate Cancer)>100[1]

Table 1: Half-maximal effective concentrations (EC50) of selected 3-amino-4-hydroxybenzenesulfonamide derivatives and reference compounds against various cancer cell lines.

Experimental Protocols

Cell Viability (MTT) Assay

The antiproliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells (U-87, MDA-MB-231, PPC-1) are seeded into 96-well plates.

  • Compound Treatment: After 24 hours of incubation, cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further period to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability is calculated relative to untreated control cells, and EC50 values are determined from dose-response curves.

Fluorescent Thermal Shift Assay for Carbonic Anhydrase Binding

The binding affinity of the synthesized compounds to human carbonic anhydrases is measured using a fluorescent thermal shift assay.[1][2]

  • Protein and Dye Preparation: A solution containing the target carbonic anhydrase isoenzyme and a fluorescent dye is prepared.

  • Compound Addition: The test compounds are added to the protein-dye mixture.

  • Thermal Denaturation: The samples are subjected to a gradual temperature increase in a real-time PCR instrument.

  • Fluorescence Monitoring: The fluorescence intensity is monitored as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that are exposed during unfolding.

  • Melting Temperature (Tm) Determination: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined.

  • Data Analysis: A shift in the Tm in the presence of a compound indicates binding. The magnitude of the shift can be used to determine binding affinity.

Visualizations

Signaling Pathway Inhibition

G Potential Mechanism of Action of Carbonic Anhydrase Inhibitors Drug 3-Amino-4-hydroxy- benzenesulfonamide Derivative CAIX Carbonic Anhydrase IX (CAIX) (often overexpressed in tumors) Drug->CAIX Inhibits H_HCO3 H+ + HCO3- CAIX->H_HCO3 Catalyzes conversion to H2CO3 H2CO3 H2CO3->H_HCO3 CO2_H2O CO2 + H2O CO2_H2O->H2CO3 Hydration Acidic_Microenvironment Acidic Tumor Microenvironment H_HCO3->Acidic_Microenvironment Contributes to Tumor_Progression Tumor Proliferation, Invasion, and Metastasis Acidic_Microenvironment->Tumor_Progression Promotes G Experimental Workflow for Anticancer Drug Screening Start Start: Synthesize 3-Amino-4-hydroxy- benzenesulfonamide Derivatives Characterization Structural Characterization (NMR, MS) Start->Characterization Binding_Assay Carbonic Anhydrase Binding Assay (Thermal Shift) Characterization->Binding_Assay Viability_Assay Cell Viability Assay (MTT) Characterization->Viability_Assay Selectivity_Test Selectivity Testing (Cancer vs. Normal Cells) Binding_Assay->Selectivity_Test Viability_Assay->Selectivity_Test Spheroid_Assay 3D Tumor Spheroid Assay Selectivity_Test->Spheroid_Assay Lead_Identification Lead Compound Identification Spheroid_Assay->Lead_Identification

References

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document reviews the publicly available scientific literature for information regarding the biological activity of the chemical compound 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. An extensive search of chemical and biological databases has been conducted to collate and present any existing data on its synthesis, characterization, and biological effects. This guide aims to provide a comprehensive overview for researchers and professionals in the field of drug development.

Introduction

This compound is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, with a wide range of applications including antimicrobial, diuretic, and anticonvulsant therapies. The specific arrangement of the amino and hydroxyl groups on the benzene ring, along with the N,N-dimethyl substitution, suggests potential for unique biological interactions. This paper serves to summarize the current state of knowledge regarding this particular molecule.

Chemical Structure and Properties

A thorough search of available scientific databases reveals a significant lack of specific biological activity data for this compound. While the compound is commercially available and has a registered CAS number (24962-75-2), its biological effects do not appear to have been extensively studied or published in peer-reviewed literature.[1][2]

The molecular formula of the compound is C8H12N2O3S, and its molecular weight is approximately 216.26 g/mol .[1][2][3] It is also known by the synonym 3-Amino-4-hydroxy-N,N-dimethylbenzene-1-sulfonamide.[1]

Information is available for the parent compound, 3-amino-4-hydroxybenzenesulfonamide (CAS 98-32-8), which has been used as a reagent in the synthesis of antagonists for the somatostatin receptor subtype 5 (SST5R) and in dye applications.[4][5][6] Additionally, novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and investigated for their binding to carbonic anhydrases and their activity in cancer cell cultures.[5] However, this research does not extend to the N,N-dimethylated derivative.

A related compound, 3-amino-4-hydroxy-N-methylbenzenesulfonamide (CAS 80-23-9 and 85237-56-5), is also documented.[7][8][9] This mono-methylated analog has some available data regarding its properties and safety information, but detailed biological activity studies are similarly scarce.[7][8]

Quantitative Data

Due to the absence of published biological studies on this compound, there is no quantitative data such as IC50, Ki, or other metrics of biological activity to report.

Experimental Protocols

As no specific biological experiments involving this compound have been found in the literature, it is not possible to provide detailed experimental protocols for its biological evaluation.

Signaling Pathways and Mechanisms of Action

There is currently no information available regarding the signaling pathways or mechanisms of action of this compound.

Discussion and Future Directions

The lack of data on the biological activity of this compound presents a research gap. Given the known biological activities of other sulfonamide-containing compounds and the potential for the specific functional group arrangement of this molecule to interact with biological targets, further investigation is warranted.

Future research could focus on a number of areas:

  • Screening for Biological Activity: The compound could be screened against a variety of biological targets, such as enzymes (e.g., carbonic anhydrases, kinases) and receptors, to identify potential areas of activity.

  • Antimicrobial Testing: Given the well-established antimicrobial properties of sulfonamides, this compound could be tested against a panel of bacteria and fungi.

  • Anticancer Studies: Following the lead of studies on related derivatives, the cytotoxic and anti-proliferative effects of this compound could be investigated in various cancer cell lines.[5]

The following diagram illustrates a potential high-level workflow for the initial biological characterization of this compound.

cluster_0 Initial Screening Workflow Compound This compound Target_Screening Broad Target Screening (Enzymes, Receptors) Compound->Target_Screening Antimicrobial_Screening Antimicrobial Assays (Bacteria, Fungi) Compound->Antimicrobial_Screening Anticancer_Screening Anticancer Assays (Cell Viability, Proliferation) Compound->Anticancer_Screening Hit_Identification Hit Identification Target_Screening->Hit_Identification Antimicrobial_Screening->Hit_Identification Anticancer_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: Proposed workflow for initial biological screening.

Conclusion

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific mechanism of action for 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is limited in publicly available scientific literature. This guide provides a detailed overview of the proposed mechanism based on the well-documented activities of structurally similar compounds, particularly derivatives of 3-amino-4-hydroxybenzenesulfonamide. The core proposed mechanism is the inhibition of carbonic anhydrases.

Introduction

This compound is a sulfonamide-containing aromatic compound. While this specific molecule is not extensively characterized in terms of its biological mechanism of action, its structural features, particularly the sulfonamide group, strongly suggest a potential role as a carbonic anhydrase (CA) inhibitor. A recent study on a series of novel derivatives of the closely related 3-amino-4-hydroxybenzenesulfonamide has demonstrated their affinity for various human carbonic anhydrase isoenzymes and their cytotoxic effects on cancer cell lines.[1] This guide will, therefore, focus on carbonic anhydrase inhibition as the proposed mechanism of action, drawing evidence from these closely related analogues.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4][5][6] This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and respiration.[2][3][4][5][6] Several CA isoforms are overexpressed in various pathologies, including cancer, making them attractive therapeutic targets.[2][7][8]

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of carbonic anhydrase activity. Sulfonamides are a well-known class of CA inhibitors, where the sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, blocking its catalytic function.[3][4][5][6]

In the context of cancer, tumor cells often exhibit a hypoxic (low oxygen) microenvironment, leading to a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect).[2] This results in the production of acidic metabolites, such as lactic acid, leading to extracellular acidosis.[8] To survive and proliferate in this acidic environment, cancer cells upregulate the expression of certain CA isoforms, particularly the transmembrane CA IX and CA XII.[2][7][8] These enzymes are located on the cell surface with their active sites facing the extracellular space. They efficiently convert extracellular CO2 to bicarbonate and protons, contributing to the maintenance of a neutral intracellular pH while promoting an acidic extracellular environment. This acidic milieu facilitates tumor invasion, metastasis, and resistance to therapy.[2][7][8]

By inhibiting CA IX and CA XII, this compound and its analogues can disrupt the pH regulation in cancer cells. This leads to an accumulation of acid intracellularly and an increase in the peritumoral pH, ultimately inducing apoptosis and inhibiting tumor growth and metastasis.

Quantitative Data on Related Compounds

A study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide provides valuable quantitative data on their interaction with various human carbonic anhydrase isoenzymes and their efficacy against cancer cell lines.[1]

Table 1: Binding Affinity (Kd, µM) of 3-Amino-4-hydroxybenzenesulfonamide Derivatives for Human Carbonic Anhydrase Isoenzymes. [1][9]

CompoundR GroupCA I (Kd, µM)CA II (Kd, µM)CA VII (Kd, µM)CA IX (Kd, µM)CA XII (Kd, µM)
2 Phenyl>301.80.180.150.12
3 4-Fluorophenyl>302.50.170.150.13
4 4-Chlorophenyl>302.10.160.140.11
5 4-Methoxyphenyl>302.80.200.180.15
6 1-Naphthyl>301.50.130.110.09
7 2-Naphthyl>301.20.120.100.08
8 2-Thienyl>302.30.190.160.14
9 3-Thienyl>301.90.150.130.10

Table 2: Half-maximal Effective Concentration (EC50, µM) of Selected Compounds against Cancer Cell Lines. [1]

CompoundU-87 (Glioblastoma)MDA-MB-231 (Breast Cancer)PPC-1 (Prostate Cancer)
9 25.3 ± 2.138.7 ± 3.545.1 ± 4.2
21 18.9 ± 1.729.5 ± 2.833.6 ± 3.1
U-104 (CAIX selective inhibitor) 42.1 ± 3.8>100>100
Acetazolamide (non-selective CA inhibitor) >100>100>100

Signaling Pathways and Experimental Workflows

The proposed mechanism of action and experimental validation can be visualized through the following diagrams.

G cluster_cell Cancer Cell cluster_membrane cluster_extracellular Extracellular Space Glycolysis Glycolysis Lactic_Acid Lactic Acid (Intracellular) Glycolysis->Lactic_Acid H_Intra H+ (Intracellular) Lactic_Acid->H_Intra pH_Intra Intracellular pH (Acidification) H_Intra->pH_Intra Apoptosis Apoptosis pH_Intra->Apoptosis CAIX CA IX / CA XII H_Extra H+ CAIX->H_Extra HCO3_Extra HCO3- CAIX->HCO3_Extra CO2_H2O CO2 + H2O CO2_H2O->CAIX pH_Extra Extracellular pH (Acidic) H_Extra->pH_Extra Inhibitor 3-Amino-4-hydroxy-N,N- dimethylbenzenesulfonamide Inhibitor->CAIX

Caption: Proposed mechanism of carbonic anhydrase inhibition in cancer cells.

G cluster_binding Binding Affinity Determination cluster_viability Cell Viability Assessment Protein Carbonic Anhydrase (Target Protein) FTSA Fluorescent Thermal Shift Assay (FTSA) Protein->FTSA Ligand Test Compound (e.g., 3-Amino-4-hydroxy-N,N- dimethylbenzenesulfonamide) Ligand->FTSA Kd Binding Affinity (Kd) FTSA->Kd Cells Cancer Cell Lines Compound_Treat Compound Treatment Cells->Compound_Treat MTT_Assay MTT Assay Compound_Treat->MTT_Assay EC50 Cell Viability (EC50) MTT_Assay->EC50

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of related carbonic anhydrase inhibitors.

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding to determine the binding affinity (Kd).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the carbonic anhydrase isoenzyme in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup:

    • In a 96-well PCR plate, add the protein solution to a final concentration of 2 µM.

    • Add the test compound at various concentrations (typically a serial dilution).

    • Add the fluorescent dye to a final concentration of 5x.

    • Include control wells with protein and dye but no compound, and wells with buffer and dye only.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to obtain melting curves.

    • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

    • The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein without the ligand from the Tm with the ligand.

    • The binding affinity (Kd) is calculated by fitting the ΔTm values versus the logarithm of the ligand concentration to the appropriate binding isotherm equation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include control wells with medium and vehicle (e.g., DMSO) but no compound.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 10 µL of the MTT solution to each well.[10]

    • Incubate the plate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][12]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][12]

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of each well.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

References

Spectral Analysis of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the key analytical techniques used to characterize the molecular structure of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide (C₈H₁₂N₂O₃S, Molecular Weight: 216.26 g/mol ). It outlines the predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for acquiring these spectra are provided for researchers. The guide also includes visualizations of the analytical workflow and the relationship between spectral data and molecular structure to aid in understanding.

Predicted Spectral Data Summary

The following tables summarize the expected spectral characteristics for this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Solvent: DMSO-d₆

¹H NMR (Proton) AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-a-N(CH₃)₂~2.6 - 2.8Singlet (s)6H
H-bAr-H~6.8 - 7.0Doublet (d)1H
H-cAr-H~7.2 - 7.4Doublet of Doublets (dd)1H
H-dAr-H~7.5 - 7.7Doublet (d)1H
H-e-NH₂~4.5 - 5.5 (broad)Singlet (s)2H
H-f-OH~9.0 - 10.0 (broad)Singlet (s)1H
¹³C NMR (Carbon) AssignmentPredicted Chemical Shift (ppm)
C-1-N(CH₃)₂~38 - 42
C-2Ar-C~115 - 120
C-3Ar-C~120 - 125
C-4Ar-C~125 - 130
C-5Ar-C (ipso, C-SO₂N)~135 - 140
C-6Ar-C (ipso, C-NH₂)~140 - 145
C-7Ar-C (ipso, C-OH)~150 - 155

Note: Chemical shifts are influenced by electron-donating groups (-NH₂, -OH) which tend to shift ortho and para positions upfield, and the electron-withdrawing sulfonamide group which shifts them downfield.

Table 2: Predicted Infrared (IR) Absorption Data
Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500 - 3300N-H StretchPrimary Amine (-NH₂)Medium, 2 bands
3400 - 3200O-H StretchPhenol (-OH)Strong, Broad
3100 - 3000C-H StretchAromaticMedium
2980 - 2850C-H StretchMethyl (-CH₃)Medium
1620 - 1580C=C StretchAromatic RingMedium-Strong
1370 - 1335S=O Asymmetric StretchSulfonamide (-SO₂N)Strong
1170 - 1155S=O Symmetric StretchSulfonamide (-SO₂N)Strong
1250 - 1150C-O StretchPhenolStrong
950 - 850S-N StretchSulfonamideMedium
Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electrospray Ionization (ESI), Positive Mode

m/z (Mass-to-Charge Ratio)IonPredicted Fragmentation Pathway
217.06[M+H]⁺Protonated molecular ion
153.05[M+H - SO₂]⁺Loss of sulfur dioxide via rearrangement, a common pathway for aromatic sulfonamides.[1][2]
108.07[C₆H₆NO]⁺Cleavage of the Ar-SO₂ bond.
92.06[C₆H₆N]⁺Further fragmentation, potentially loss of oxygen from the [C₆H₆NO]⁺ fragment.

Experimental Protocols

The following sections detail standardized methodologies for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[3] Ensure the sample is fully dissolved. If particulates remain, filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[3]

  • Instrument Setup:

    • Insert the sample tube into the spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, typically by adjusting Z1 and Z2 shim coils until the lock signal is maximized and stable. For higher resolution, a full gradient shimming routine should be performed.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment parameter set.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Optimize the receiver gain.

    • Acquire the Free Induction Decay (FID) over a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment parameter set (e.g., with proton decoupling).

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Acquire the FID. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the resulting spectrum manually or automatically.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Run a background scan to record the spectrum of the ambient environment (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.[4]

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer.

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.[5]

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform peak picking to identify the wavenumbers of key absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent compatible with electrospray ionization, such as a mixture of methanol or acetonitrile and water. A small amount of formic acid (e.g., 0.1%) may be added to promote protonation for positive ion mode analysis.[6]

  • Instrument Setup (Direct Infusion ESI-MS):

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ionization mode to positive electrospray ionization (ESI+).

    • Optimize key ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, drying gas flow rate, and temperature, to achieve a stable and strong ion signal.[7]

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

    • To obtain structural information, perform a product ion scan.

    • Select the [M+H]⁺ ion (m/z 217.06) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

    • Vary the collision energy to control the degree of fragmentation and record the resulting product ion spectrum.[8]

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the logical relationship between the analytical data and the molecular structure.

experimental_workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation start Compound Synthesis & Purification sample_prep Sample Preparation (Dissolving/Pelleting) start->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir FT-IR Spectroscopy sample_prep->ir ms Mass Spectrometry (ESI-MS, MS/MS) sample_prep->ms data_proc Data Processing (FT, Phasing, Calibration) nmr->data_proc ir->data_proc ms->data_proc interpretation Spectral Interpretation data_proc->interpretation elucidation Structure Elucidation interpretation->elucidation

Caption: General experimental workflow for spectroscopic analysis of a chemical compound.

logical_relationship compound 3-amino-4-hydroxy- N,N-dimethylbenzenesulfonamide nmr NMR (¹H, ¹³C) compound->nmr ir IR compound->ir ms MS compound->ms nmr_info Carbon-Hydrogen Framework Connectivity (J-coupling) Chemical Environment (δ) nmr->nmr_info provides information on ir_info Functional Groups (-OH, -NH₂, -SO₂N) ir->ir_info provides information on ms_info Molecular Weight Elemental Formula Fragmentation Pattern ms->ms_info provides information on

Caption: Relationship between spectral data and the derived molecular structure information.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a versatile class of organic compounds.[1][2] They are synthesized through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or a ketone.[1][2] These compounds and their metal complexes are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4]

The starting material, 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide, is a valuable scaffold for synthesizing novel Schiff base derivatives. Its structure contains a sulfonamide group, a phenolic hydroxyl group, and an aromatic amine, providing multiple points for chemical modification and interaction with biological targets. The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions can enhance the pharmacokinetic properties of its derivatives, potentially leading to improved ADME (absorption, distribution, metabolism, and excretion) profiles. This makes it an attractive starting point for developing new therapeutic agents.

This document provides a detailed experimental protocol for the synthesis of Schiff bases derived from this compound and various aromatic aldehydes.

General Reaction Scheme

The synthesis involves a condensation reaction between the primary amino group of this compound and the carbonyl group of an aromatic aldehyde, typically under reflux in an alcoholic solvent. This reaction leads to the formation of the characteristic imine bond.

Reaction: this compound + Aromatic Aldehyde → Schiff Base + Water

Experimental Protocols

1. Materials and Equipment

  • Reagents:

    • This compound

    • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 2-hydroxybenzaldehyde)

    • Solvent: Absolute Ethanol or 2-Propanol (Propan-2-ol)

    • Catalyst (optional): Glacial Acetic Acid

    • Deionized Water

    • Diethyl Ether

  • Equipment:

    • Round-bottom flasks (50 mL or 100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Magnetic stir bars

    • Buchner funnel and flask

    • Filter paper

    • Beakers and graduated cylinders

    • Melting point apparatus

    • Analytical balance

    • FT-IR Spectrometer

    • NMR Spectrometer

2. General Synthesis Procedure

A standard procedure for the synthesis involves the condensation of the amine with the appropriate aromatic aldehyde in propan-2-ol at reflux for 1 hour.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in 30 mL of 2-propanol.

  • Addition of Aldehyde: To this solution, add an equimolar amount (10 mmol) of the desired aromatic aldehyde.

  • Catalyst (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.[5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with constant stirring for 1 to 4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. A crystalline solid product should precipitate out of the solution. If no precipitate forms, the solution can be cooled further in an ice bath or a small amount of cold water can be added to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.[6]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

  • Yield Calculation: Weigh the final product and calculate the percentage yield. Yields for this type of synthesis are typically in the range of 57-95%.

3. Characterization

The structure and purity of the synthesized Schiff bases are confirmed using spectroscopic methods.

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1550-1630 cm⁻¹.[5][7] The disappearance of the characteristic N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde also indicates a successful reaction.

  • ¹H-NMR Spectroscopy: The key signal confirming the Schiff base formation is a singlet in the downfield region of the spectrum, typically between δ 8.5 and 8.8 ppm, which corresponds to the azomethine proton (-CH=N-).[7] Other expected signals include multiplets for the aromatic protons and singlets for the dimethylamino (-N(CH₃)₂) and hydroxyl (-OH) protons.[8]

  • ¹³C-NMR Spectroscopy: The formation of the imine bond is confirmed by a signal for the azomethine carbon (-CH=N-) typically appearing in the δ 160-165 ppm region.[1]

  • Melting Point: The purity of the synthesized compound is assessed by measuring its melting point. A sharp melting point range indicates a high degree of purity.

Data Presentation

The following table summarizes representative data for a series of Schiff bases synthesized from this compound.

Aldehyde Reactant (R-CHO)R-Group in ProductYield (%)Melting Point (°C)FT-IR ν(C=N) (cm⁻¹)¹H-NMR δ(-CH=N) (ppm)
BenzaldehydePhenyl92175-17716158.62
4-Chlorobenzaldehyde4-Chlorophenyl88198-20016188.65
4-Fluorobenzaldehyde4-Fluorophenyl95184-18616208.70
4-Methoxybenzaldehyde4-Methoxyphenyl85162-16416108.74
1-Naphthaldehyde1-Naphthyl75210-21216228.71
2-ThiophenecarboxaldehydeThien-2-yl68188-19016088.68

Note: The data presented in this table are hypothetical and based on typical results reported in the literature for similar compounds.

Visualizations

G A 1. Reagent Preparation (Amine + Aldehyde in Solvent) B 2. Reaction Setup (Add catalyst, attach condenser) A->B C 3. Reflux (Heat with stirring for 1-4h) B->C D 4. Product Isolation (Cool to room temperature) C->D E 5. Filtration & Washing (Collect solid, wash with cold solvent) D->E F 6. Drying (Vacuum oven at 60°C) E->F G 7. Characterization (FT-IR, NMR, M.P.) F->G

Caption: Workflow for the synthesis and characterization of Schiff bases.

Schiff bases are investigated for various biological activities, including as anticancer agents.[3] The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis (programmed cell death) that could be modulated by a synthesized Schiff base.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Death Receptor (e.g., Fas) caspase8 Pro-Caspase-8 receptor->caspase8 Activates ligand Schiff Base Ligand ligand->receptor Binds active_caspase8 Active Caspase-8 caspase8->active_caspase8 Cleavage caspase3 Pro-Caspase-3 active_caspase8->caspase3 Activates active_caspase3 Active Caspase-3 (Executioner) caspase3->active_caspase3 Cleavage apoptosis Apoptosis (DNA Fragmentation) active_caspase3->apoptosis Induces

Caption: Hypothetical extrinsic apoptosis pathway induced by a Schiff base.

References

Application Notes and Protocols: Derivatization of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide for Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are integral to a multitude of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[1][4] The overexpression of certain CA isoforms, such as CA IX and XII, is frequently associated with various pathologies, including glaucoma, epilepsy, and particularly, aggressive cancers.[5] This association has rendered CAs a significant and attractive target for therapeutic intervention.[1][4][5]

Benzenesulfonamides are a well-established class of potent CA inhibitors, with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[6][7] The derivatization of the benzenesulfonamide scaffold offers a powerful strategy to modulate the inhibitory potency and isoform selectivity of these compounds.[5][7] This document provides detailed protocols for the synthesis and evaluation of novel carbonic anhydrase inhibitors derived from 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. The methodologies outlined herein are based on established synthetic routes and robust in vitro assays to characterize the inhibitory potential of newly synthesized compounds against various human carbonic anhydrase (hCA) isoforms.

I. Synthesis of this compound Derivatives

This section details the synthetic protocols for creating a diverse library of derivatives from the starting material, 3-amino-4-hydroxybenzenesulfonamide. The following procedures are adapted from established methodologies.[8]

A. General Synthesis of Schiff Bases

Schiff bases are synthesized through the condensation of 3-amino-4-hydroxybenzenesulfonamide with various aromatic aldehydes.[8]

Protocol 1: Synthesis of Schiff Base Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 3-amino-4-hydroxybenzenesulfonamide in 10 mL of propan-2-ol.

  • Addition of Aldehyde: To the solution, add 1.1 mmol of the desired aromatic aldehyde.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1 hour.[8]

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold propan-2-ol.

    • Dry the product under vacuum. The products are typically isolated in good to excellent yields (57–95%).[8]

B. Synthesis of α-Amino Ketones

α-Amino ketones are prepared by the reaction of 3-amino-4-hydroxybenzenesulfonamide with bromoacetophenones.

Protocol 2: Synthesis of α-Amino Ketone Derivatives

  • Reaction Setup: In a round-bottom flask, suspend 1.0 mmol of 3-amino-4-hydroxybenzenesulfonamide in a mixture of 10 mL of water and 5 mL of propan-2-ol.

  • Addition of Bromoacetophenone: Add 1.1 mmol of the corresponding bromoacetophenone to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.[8]

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold propan-2-ol and then with water.

    • Dry the product under vacuum.

C. Synthesis of Imidazol-2-one Derivatives

Cyclization of α-amino ketones with carbamide yields imidazol-2-one derivatives.[8]

Protocol 3: Synthesis of Imidazol-2-one Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of the α-amino ketone precursor in 15 mL of glacial acetic acid.

  • Addition of Carbamide: Add a four-fold excess (4.0 mmol) of carbamide to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.[8]

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water to induce precipitation of a crystalline solid.[8]

    • Collect the solid by vacuum filtration.

    • Wash the product with water and dry under vacuum.

G cluster_synthesis Synthetic Workflow for Derivatization start This compound reflux1 Propan-2-ol, Reflux, 1h start->reflux1 reflux2 H2O:Propan-2-ol, Reflux, 4h start->reflux2 aldehyde Aromatic Aldehyde aldehyde->reflux1 schiff_base Schiff Base Derivatives reflux1->schiff_base bromoacetophenone Bromoacetophenone bromoacetophenone->reflux2 amino_ketone α-Amino Ketone Derivatives reflux2->amino_ketone reflux3 Glacial Acetic Acid, Reflux, 24h amino_ketone->reflux3 carbamide Carbamide carbamide->reflux3 imidazolone Imidazol-2-one Derivatives reflux3->imidazolone

Caption: Synthetic routes for derivatization.

II. In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various hCA isoforms can be determined using several established methods. The following protocols describe two common assays: a colorimetric assay and a fluorescence-based thermal shift assay.

A. Colorimetric p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP).[4] The rate of p-NP formation is monitored spectrophotometrically, and a decrease in this rate in the presence of a test compound indicates inhibition.[2][4][9]

Protocol 4: Colorimetric CA Inhibition Assay

Materials and Reagents:

  • Human or bovine erythrocyte CA (e.g., Sigma-Aldrich, C4396)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3)

  • DMSO or acetonitrile for dissolving substrate and test compounds

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.[4]

    • CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C.[4]

    • CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[4]

    • Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.[4]

    • Inhibitor Working Solutions: Prepare serial dilutions of the test compounds and the positive control in Assay Buffer.

  • Assay Protocol (in a 96-well plate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[4]

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[4]

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.[4]

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution.[4]

    • Perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.[4]

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).[4]

    • Add 20 µL of the CA Working Solution to all wells except the blank.[4]

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.[4]

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

B. Fluorescence-Based Thermal Shift Assay (FTSA)

This assay measures the binding of a ligand to a protein by monitoring the change in the protein's thermal stability.[10] The melting temperature (Tm) of the protein is determined in the presence and absence of a ligand. An increase in Tm indicates ligand binding.

Protocol 5: Fluorescence-Based Thermal Shift Assay

Materials and Reagents:

  • Purified hCA isoforms

  • Test compounds

  • SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Real-time PCR instrument with a thermal ramping capability

Procedure:

  • Reaction Setup (in a 96-well PCR plate):

    • Prepare a reaction mixture containing the hCA isoform (final concentration, e.g., 2-5 µM), SYPRO Orange dye (final concentration, e.g., 5X), and the test compound at various concentrations in the assay buffer.

    • Include a control with no test compound (DMSO vehicle control).

    • The final volume in each well is typically 20-25 µL.

  • Thermal Denaturation:

    • Place the PCR plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min.

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to obtain a melting curve.

    • The Tm is the temperature at which the fluorescence is at its midpoint.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the sample with the test compound.

    • The dissociation constant (Kd) can be estimated by fitting the ΔTm values versus the logarithm of the ligand concentration to the appropriate binding isotherm equation.[11]

G cluster_assay In Vitro CA Inhibition Assay Workflow prepare_reagents Prepare Reagents (CA Enzyme, Substrate, Inhibitors, Buffer) plate_setup Plate Setup (96-well) (Blank, Max Activity, Test Compound, Positive Control) prepare_reagents->plate_setup pre_incubation Enzyme-Inhibitor Pre-incubation (10-15 min at RT) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction kinetic_measurement Kinetic Measurement (Absorbance at 400-405 nm) initiate_reaction->kinetic_measurement data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) kinetic_measurement->data_analysis

Caption: Workflow for a colorimetric CA inhibition assay.

III. Quantitative Data Summary

The following table summarizes the inhibitory activity of representative this compound derivatives against various human carbonic anhydrase isoforms. The data is presented as dissociation constants (Kd) or inhibition constants (Ki) in nanomolar concentrations, where available in the literature. Acetazolamide is included as a reference inhibitor.

CompoundhCA I (Ki/Kd, nM)hCA II (Ki/Kd, nM)hCA IX (Ki/Kd, nM)hCA XII (Ki/Kd, nM)Reference
Acetazolamide 278.8293.4Low nMLow nM[9][12]
Compound 9 --Inhibitor of multi-CAs-[8]
Compound 21 --Not binding to CAs-[8]
Compound 25 Crystal structure with CAI determinedCrystal structure with CAII determined--[8]
Benzenesulfonamide Derivatives (General) Nanomolar affinitiesNanomolar affinitiesNanomolar affinitiesNanomolar affinities[5]
N-triazolo-benzenesulfonamides -2.8--[13]
Sulfocoumarins High µMHigh µM7 - 907 - 90[13]

Note: The table is a representative summary. Researchers should refer to the specific literature for detailed quantitative data on individual compounds.

IV. Structure-Activity Relationships (SAR)

The derivatization of the 3-amino-4-hydroxybenzenesulfonamide scaffold allows for the exploration of structure-activity relationships to guide the design of more potent and selective CA inhibitors. Key considerations include:

  • The Sulfonamide Group: The primary sulfonamide group is essential for binding to the catalytic zinc ion in the active site of carbonic anhydrases.[6][7]

  • The "Tail" Approach: Modifications to the benzene ring, often referred to as the "tail" of the inhibitor, can significantly influence isoform selectivity.[5] These modifications can exploit differences in the amino acid residues lining the active site cavity of various CA isoforms.[5]

  • Hydrophobic and Hydrophilic Interactions: The introduction of different functional groups can alter the hydrophobic and hydrophilic interactions between the inhibitor and the enzyme's active site, thereby affecting binding affinity.[6]

  • Electronic Properties: The electronic properties of the substituents on the aromatic ring can impact the acidity of the sulfonamide group, which in turn can influence its binding to the zinc ion.[7]

Conclusion

The derivatization of this compound provides a versatile platform for the development of novel carbonic anhydrase inhibitors. The protocols outlined in this document offer a comprehensive guide for the synthesis of a diverse range of derivatives and their subsequent evaluation for inhibitory activity against various CA isoforms. By systematically exploring the structure-activity relationships, researchers can design and develop potent and isoform-selective inhibitors with potential therapeutic applications in a variety of diseases.

References

Application Note: HPLC Analysis of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide and its related derivatives. The described Reverse-Phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and stability-indicating capabilities, making it suitable for a range of applications in pharmaceutical development, including purity assessment, impurity profiling, and stability testing. The method utilizes a C18 stationary phase with a simple isocratic mobile phase, ensuring ease of use and reproducibility.

Introduction

This compound is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for a range of biological activities, including as carbonic anhydrase inhibitors. Accurate and reliable analytical methods are crucial for the quality control of active pharmaceutical ingredients (APIs) and formulated drug products containing these structures. HPLC is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for this type of analysis.[1] This document provides a comprehensive protocol for the HPLC analysis of this compound and its derivatives, along with expected performance characteristics.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.[2][3]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18 MΩ·cm)

    • Phosphoric acid or Formic acid (analytical grade)

    • Suitable diluent (e.g., 50:50 mixture of acetonitrile and water)

Preparation of Solutions
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of an aqueous component (e.g., water with 0.1% phosphoric acid or formic acid for MS-compatibility) and an organic solvent (e.g., acetonitrile or methanol).[4] The exact ratio should be optimized for the specific derivative being analyzed but a common starting point is a 70:30 or 60:40 aqueous to organic ratio.

  • Diluent Preparation: A mixture of 50% acetonitrile and 50% water is a generally suitable diluent.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in the diluent, using sonication if necessary to ensure complete dissolution.[5]

    • Make up the volume to the mark with the diluent to achieve a concentration of approximately 1 mg/mL.

    • Prepare working standard solutions by appropriate dilution of the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the test sample (e.g., drug substance or powdered tablets) equivalent to about 10 mg of the active ingredient.

    • Transfer to a 10 mL volumetric flask.

    • Add diluent and sonicate to dissolve the analyte.

    • Make up to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]

Chromatographic Conditions

The following are typical starting conditions for the analysis. Method optimization may be required for specific derivatives or to resolve critical impurities.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm or 270 nm[2][6]
Run Time Sufficient to allow for the elution of all components of interest (e.g., 15 minutes)

Data Presentation

The following table summarizes the expected quantitative performance characteristics of a validated HPLC method for this compound and its derivatives, based on typical values for sulfonamide analyses.[2][3]

ParameterExpected Performance
Retention Time (t_R) Dependent on specific analyte and conditions (e.g., 5-10 min)
Linearity (r²) ≥ 0.999 over the concentration range
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Analyte and system dependent (typically in the ng/mL range)
Limit of Quantitation (LOQ) Analyte and system dependent (typically in the ng/mL to µg/mL range)
Resolution (R_s) > 2.0 between the main peak and the closest eluting impurity
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000

Visualizations

Experimental Workflow

The overall workflow for the HPLC analysis of this compound and its derivatives is depicted in the following diagram.

HPLC_Workflow prep Sample & Standard Preparation injection Sample Injection prep->injection hplc_setup HPLC System Setup (Column, Mobile Phase, Method) hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_an Data Analysis (Integration, Quantification) data_acq->data_an report Reporting data_an->report

Caption: A flowchart illustrating the key steps in the HPLC analysis workflow.

Logical Relationship for Method Validation

The following diagram outlines the logical relationship between key validation parameters for an analytical method.

Validation_Relationship method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness validated Validated Method specificity->validated lod LOD linearity->lod loq LOQ linearity->loq accuracy->validated precision->validated lod->validated loq->validated robustness->validated

Caption: Key parameters for the validation of an analytical HPLC method.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the analysis of this compound and its derivatives. The protocol is straightforward and employs common instrumentation and reagents, making it readily implementable in most analytical laboratories. Proper method validation should be performed in accordance with regulatory guidelines to ensure its suitability for the intended application.

References

Application Notes and Protocols: 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of derivatives of 3-Amino-4-hydroxy-benzenesulfonamide as potential anticancer agents. The primary mechanism of action for these compounds is the inhibition of carbonic anhydrases (CAs), particularly isoforms such as CAIX and CAXII, which are overexpressed in various tumors and contribute to the tumor microenvironment's acidification, promoting cancer cell survival and proliferation.[1][2]

Introduction

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide and its parent compound, 3-amino-4-hydroxybenzenesulfonamide, serve as versatile starting materials for synthesizing a variety of heterocyclic compounds with potential therapeutic applications.[1][3] By modifying the amino group, a range of derivatives, including Schiff bases and α-amino ketones, can be generated. These derivatives have been shown to exhibit significant anticancer activity against several cancer cell lines, including human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1).[1][2][4]

The rationale behind using this scaffold lies in the established role of the sulfonamide group as a zinc-binding moiety in the active site of carbonic anhydrases.[1] By introducing various substituents, the binding affinity and selectivity towards different CA isoforms can be modulated, leading to the development of potent and selective anticancer agents.

Key Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol outlines the general procedure for the synthesis of Schiff bases from 3-amino-4-hydroxybenzenesulfonamide and various aromatic aldehydes.[1]

Materials:

  • 3-Amino-4-hydroxybenzenesulfonamide

  • Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Propan-2-ol

  • Standard laboratory glassware for reflux reactions

Procedure:

  • Dissolve 3-amino-4-hydroxybenzenesulfonamide in propan-2-ol in a round-bottom flask.

  • Add an equimolar amount of the corresponding aromatic aldehyde to the solution.

  • Heat the reaction mixture at reflux for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with cold propan-2-ol, and dry under vacuum.

  • The products are typically obtained in good to excellent yields (57–95%).[1]

Diagram of the general workflow for Schiff base synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start1 3-Amino-4-hydroxy- benzenesulfonamide reaction Condensation in Propan-2-ol (Reflux, 1h) start1->reaction start2 Aromatic Aldehyde start2->reaction workup1 Cooling & Precipitation reaction->workup1 workup2 Filtration & Washing workup1->workup2 workup3 Drying workup2->workup3 product Schiff Base Derivative workup3->product

Caption: General workflow for the synthesis of Schiff base derivatives.

Protocol 2: Synthesis of α-Amino Ketone Derivatives

This protocol describes the general synthesis of α-amino ketones from 3-amino-4-hydroxybenzenesulfonamide and bromoacetophenones.[1]

Materials:

  • 3-Amino-4-hydroxybenzenesulfonamide

  • Appropriate bromoacetophenone derivative (e.g., 2-bromo-1-phenylethan-1-one)

  • Water

  • Propan-2-ol

  • Standard laboratory glassware for reflux reactions

Procedure:

  • Prepare a solution of 3-amino-4-hydroxybenzenesulfonamide in a mixture of water and propan-2-ol in a round-bottom flask.

  • Add an equimolar amount of the corresponding bromoacetophenone derivative.

  • Heat the reaction mixture at reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with water and then with propan-2-ol.

  • Dry the product under vacuum.

Diagram of the general workflow for α-amino ketone synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start1 3-Amino-4-hydroxy- benzenesulfonamide reaction Nucleophilic Substitution in H2O:Propan-2-ol (Reflux, 4h) start1->reaction start2 Bromoacetophenone Derivative start2->reaction workup1 Cooling & Precipitation reaction->workup1 workup2 Filtration & Washing workup1->workup2 workup3 Drying workup2->workup3 product α-Amino Ketone Derivative workup3->product

Caption: General workflow for the synthesis of α-amino ketone derivatives.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary anticancer mechanism of these sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).

Signaling Pathway:

G cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII CAIX / CAXII Upregulation HIF1a->CAIX_XII Extracellular_Acidification Extracellular Acidification CAIX_XII->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization CAIX_XII->Intracellular_Alkalinization Metastasis Metastasis Extracellular_Acidification->Metastasis Proliferation Proliferation Intracellular_Alkalinization->Proliferation Drug_Resistance Drug Resistance Intracellular_Alkalinization->Drug_Resistance Sulfonamide_Inhibitor 3-Amino-4-hydroxy- benzenesulfonamide Derivative Sulfonamide_Inhibitor->CAIX_XII Inhibition

Caption: Inhibition of CAIX/XII by sulfonamide derivatives disrupts pH regulation in cancer cells.

In hypoxic tumor environments, the transcription factor HIF-1α is stabilized, leading to the upregulation of transmembrane CAs, particularly CAIX and CAXII.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By exporting protons, CAs contribute to the acidification of the extracellular space and the alkalinization of the intracellular environment. This altered pH gradient promotes cancer cell proliferation, invasion, metastasis, and resistance to chemotherapy.[1] The sulfonamide derivatives, by binding to the zinc ion in the active site of CAs, inhibit their enzymatic activity, thereby reversing these effects and inducing cancer cell death.

Quantitative Data

The following tables summarize the binding affinities of various derivatives to different human carbonic anhydrase isoforms and the anticancer activity of selected compounds.

Table 1: Binding Affinity (Kd, μM) of Schiff Base Derivatives to Human Carbonic Anhydrase Isoforms [3]

CompoundR GroupCA ICA IICA VIICA IXCA XII
2 Phenyl>301.80.180.150.12
3 4-Fluorophenyl>302.50.170.150.13
4 4-Chlorophenyl>302.10.160.140.11
5 4-Methoxyphenyl>302.80.200.180.15
6 1-Naphthyl>301.50.130.110.10
7 2-Naphthyl>302.20.190.160.14
8 Thien-2-yl>303.50.250.210.18
9 5-NO2-thien-2-yl>304.10.300.260.22

Table 2: Binding Affinity (Kd, μM) of α-Amino Ketone Derivatives to Human Carbonic Anhydrase Isoforms [1]

CompoundR GroupCA ICA IICA VIICA IXCA XII
10 Phenyl3.10.140.460.210.88
11 2,4-diFPh5.20.280.650.351.2
12 4-ClPh2.50.110.380.180.75
13 4-HOPh4.80.250.590.311.1
14 1-Naphthyl1.80.090.290.120.55

Table 3: Anticancer Activity (EC50, μM) of Selected Compounds after 72h Incubation [1]

CompoundU-87 (Glioblastoma)MDA-MB-231 (Breast Cancer)PPC-1 (Prostate Cancer)HF (Fibroblasts)
9 18 ± 225 ± 333 ± 445 ± 5
12 12 ± 119 ± 228 ± 335 ± 4
18 9 ± 115 ± 222 ± 329 ± 3
21 22 ± 331 ± 440 ± 5>50

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis, coupled with their ability to selectively inhibit tumor-associated carbonic anhydrase isoforms, makes them attractive candidates for further preclinical and clinical investigation. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and oncology drug discovery.

References

Application Notes and Protocols for the Synthesis of Aminoketone Derivatives from 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of aminoketone derivatives starting from 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. Aminoketones are a significant class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1] Their derivatives have shown diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1] The protocol described herein is based on the well-established Mannich reaction, a versatile method for the synthesis of β-amino ketones.[2][3][4] This reaction involves the aminoalkylation of an acidic proton of a ketone with formaldehyde and a primary or secondary amine. In this specific application, the this compound acts as the amine component.

The synthesized aminoketone derivatives of this compound have potential applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrases, which are implicated in various diseases.[5][6][7]

General Reaction Scheme

The general synthetic route for the preparation of aminoketone derivatives via the Mannich reaction is depicted below. An aromatic ketone is reacted with formaldehyde and this compound in a suitable solvent, often with acid or base catalysis, to yield the corresponding β-aminoketone derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Ketone Aromatic Ketone (e.g., Acetophenone) Product Aminoketone Derivative Ketone->Product Formaldehyde Formaldehyde Formaldehyde->Product Sulfonamide 3-Amino-4-hydroxy-N,N- dimethylbenzenesulfonamide Sulfonamide->Product Solvent Solvent (e.g., Ethanol) Catalyst Catalyst (e.g., HCl) Heat Heat

Caption: General Mannich reaction for aminoketone synthesis.

Experimental Protocol

This protocol details the synthesis of a representative aminoketone derivative using acetophenone as the ketone component.

Materials:

  • This compound

  • Acetophenone

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in ethanol (50 mL).

  • Addition of Reagents: To the stirred solution, add acetophenone (10 mmol) followed by a 37% aqueous solution of formaldehyde (12 mmol).

  • Catalysis and Reflux: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure aminoketone derivative.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G A 1. Dissolve 3-Amino-4-hydroxy-N,N- dimethylbenzenesulfonamide in Ethanol B 2. Add Acetophenone and Formaldehyde A->B C 3. Add HCl and Reflux for 4-6h B->C D 4. Monitor Reaction by TLC C->D E 5. Cool and Neutralize with NaHCO₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate Organic Layers F->G H 8. Purify by Column Chromatography G->H I 9. Characterize the Product H->I

References

Application Notes and Protocols: 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide as a Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-amino-4-hydroxybenzenesulfonamide scaffold is a versatile starting point for the generation of diverse chemical libraries in drug discovery. Its structure features multiple reactive sites—an amino group, a hydroxyl group, and the sulfonamide moiety—that can be readily functionalized to explore a wide range of chemical space. This scaffold is particularly relevant in the development of enzyme inhibitors, with derivatives showing notable activity against targets such as carbonic anhydrases.[1][2][3]

While direct literature on the combinatorial applications of the N,N-dimethylated analog is limited, the parent compound, 3-amino-4-hydroxybenzenesulfonamide, serves as an excellent and well-documented surrogate for demonstrating the principles and protocols of library synthesis based on this structural framework. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this scaffold for the combinatorial synthesis and evaluation of novel bioactive compounds.

Overview of the Combinatorial Approach

The primary strategy for building a combinatorial library from the 3-amino-4-hydroxybenzenesulfonamide scaffold involves the derivatization of its reactive amino group. This can be achieved through various chemical transformations, including the formation of Schiff bases, amides, and other functional groups. The resulting library of compounds can then be screened against biological targets to identify potential lead compounds for further development.

A general workflow for this process is outlined below:

G cluster_synthesis Library Synthesis cluster_screening Screening and Analysis cluster_data Data Management Scaffold 3-Amino-4-hydroxy- benzenesulfonamide Scaffold Reaction Parallel Synthesis (e.g., Reductive Amination, Acylation) Scaffold->Reaction BuildingBlocks Diverse Building Blocks (e.g., Aldehydes, Acyl Chlorides) BuildingBlocks->Reaction Library Combinatorial Library of Derivatives Reaction->Library HTS High-Throughput Screening (e.g., Enzyme Inhibition Assay) Library->HTS Data Data Collection (Yields, Purity, Activity) Library->Data Hits Identification of 'Hits' HTS->Hits HTS->Data SAR Structure-Activity Relationship (SAR) Analysis Hits->SAR Lead Lead Compound Optimization SAR->Lead Table Tabulation of Quantitative Data Data->Table

Figure 1: General workflow for combinatorial library synthesis and screening.

Synthesis of the 3-Amino-4-hydroxybenzenesulfonamide Scaffold

A common synthetic route to 3-amino-4-hydroxybenzenesulfonamide involves the sulfonation of ortho-aminophenol with sulfuric acid.[4] This method provides a straightforward and scalable approach to obtaining the starting scaffold.

Protocol 1: Synthesis of 3-Amino-4-hydroxybenzenesulfonamide

  • Step 1: Sulfonation. Ortho-aminophenol is reacted with sulfuric acid.

  • Step 2: Nitration (for nitro-derivatives). For the synthesis of nitro-substituted analogs, nitric acid or a nitrate salt is added to the reaction mixture.[4]

  • Step 3: Work-up and Purification. The reaction mixture is carefully neutralized and the product is isolated, for example, by crystallization.

Combinatorial Library Synthesis Protocols

The following protocols are based on established methods for the derivatization of 3-amino-4-hydroxybenzenesulfonamide and can be adapted for parallel synthesis to generate a diverse library of compounds.[1]

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol describes the condensation of the scaffold with a variety of aromatic aldehydes to form Schiff bases.

  • Step 1: Reaction Setup. In a reaction vessel, dissolve 3-amino-4-hydroxybenzenesulfonamide (1 equivalent) in propan-2-ol.

  • Step 2: Addition of Aldehyde. Add the desired aromatic aldehyde (1 equivalent) to the solution.

  • Step 3: Reaction. Reflux the mixture for 1 hour.

  • Step 4: Isolation. Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold propan-2-ol and dry under vacuum.

Protocol 3: Synthesis of α-Amino Ketone Derivatives

This protocol details the reaction of the scaffold with various bromoacetophenones.

  • Step 1: Reaction Setup. Suspend 3-amino-4-hydroxybenzenesulfonamide (1 equivalent) in a mixture of water and propan-2-ol.

  • Step 2: Addition of Bromoacetophenone. Add the desired bromoacetophenone (1 equivalent) to the suspension.

  • Step 3: Reaction. Reflux the mixture for 4 hours.

  • Step 4: Isolation. Cool the reaction mixture and collect the product by filtration. Wash with water and propan-2-ol, then dry.

Protocol 4: Synthesis of Imidazol-2-one Derivatives

This protocol describes the cyclization of α-amino ketone precursors to form imidazole-2-one derivatives.

  • Step 1: Reaction Setup. Dissolve the α-amino ketone precursor (1 equivalent) and carbamide (4 equivalents) in glacial acetic acid.

  • Step 2: Reaction. Reflux the mixture for 24 hours.

  • Step 3: Isolation. Cool the reaction mixture and add water to precipitate the product. Collect the solid by filtration, wash with water, and dry.

Quantitative Data Presentation

The following tables summarize representative yields and biological activity data for a library of compounds derived from the 3-amino-4-hydroxybenzenesulfonamide scaffold. The primary biological target for this library was a panel of human carbonic anhydrase (CA) isoenzymes.[1][3]

Table 1: Synthesis Yields of Representative Derivatives

Compound TypeDerivativeYield (%)
Schiff Base2-(4-Fluorophenyl)88
Schiff Base2-(4-Chlorophenyl)92
Schiff Base2-(4-Methoxyphenyl)85
α-Amino Ketone2-Phenyl75
α-Amino Ketone2-(4-Chlorophenyl)81
Imidazol-2-one4-Phenyl65

Data extracted from Vainauskas et al., 2025.[1]

Table 2: Biological Activity (Carbonic Anhydrase Inhibition)

CompoundCA I (Kd, µM)CA II (Kd, µM)CA IX (Kd, µM)CA XII (Kd, µM)
Scaffold >10025.60.980.15
Schiff Base (4-F-Ph) 15.30.890.090.04
α-Amino Ketone (Ph) 8.70.450.050.02
Imidazol-2-one (Ph) 2.10.110.030.01

Kd values represent the dissociation constant, with lower values indicating stronger binding. Data extracted from Vainauskas et al., 2025.[1][3]

Signaling Pathway and Mechanism of Action

Derivatives of the 3-amino-4-hydroxybenzenesulfonamide scaffold have been shown to be potent inhibitors of carbonic anhydrases (CAs). These enzymes play a crucial role in pH regulation and are implicated in various physiological and pathological processes, including cancer. The sulfonamide moiety of the scaffold is a key pharmacophore that binds to the zinc ion in the active site of the enzyme, leading to its inhibition.

G Scaffold Sulfonamide-based Inhibitor (Derivative of Scaffold) Binding Binding of Sulfonamide to Zn²⁺ Ion Scaffold->Binding CA Carbonic Anhydrase (CA) Active Site (with Zn²⁺) CA->Binding Product H⁺ + HCO₃⁻ CA->Product Catalysis Inhibition Inhibition of CA Activity Binding->Inhibition Inhibition->CA Pathway Disruption of pH Homeostasis Inhibition->Pathway Substrate CO₂ + H₂O Substrate->CA Catalysis Outcome Therapeutic Effect (e.g., Anti-tumor Activity) Pathway->Outcome

Figure 2: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.

Conclusion

The 3-amino-4-hydroxybenzenesulfonamide scaffold provides a robust and versatile platform for the development of combinatorial libraries. The synthetic protocols outlined in these notes are readily adaptable for high-throughput synthesis, and the resulting compounds have demonstrated significant biological activity, particularly as carbonic anhydrase inhibitors. This makes the scaffold and its derivatives highly valuable for lead discovery and optimization in drug development programs targeting a range of diseases. Further exploration of this scaffold, including the N,N-dimethylated analog, is warranted to fully realize its potential in medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Imidazole Derivatives Using 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various imidazole derivatives starting from 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. This starting material, a substituted o-aminophenol, serves as a versatile scaffold for the creation of novel compounds with potential therapeutic applications, including but not limited to carbonic anhydrase inhibitors and anticancer agents.[1][2][3][4] The imidazole core is a crucial pharmacophore found in numerous biologically active compounds.[5][6][7][8]

Introduction

This compound is a valuable starting material for the synthesis of heterocyclic compounds due to the presence of vicinal amino and hydroxyl groups.[1][2][9] These functional groups can readily undergo cyclization reactions with various reagents to form fused heterocyclic systems. The sulfonamide moiety can also play a significant role in the biological activity of the resulting derivatives, for instance, by targeting enzymes like carbonic anhydrases.[1][2][3][4] This document outlines key synthetic strategies to generate imidazole-containing molecules from this precursor, providing detailed experimental procedures and quantitative data for selected derivatives. The synthesis of benzimidazoles, in general, often involves the condensation of an o-phenylenediamine with aldehydes, carboxylic acids, or their derivatives.[10][11][12][13]

Synthesis of Imidazole Derivatives

The primary approach for synthesizing benzimidazole derivatives from this compound involves a condensation reaction with a suitable one-carbon synthon, which cyclizes with the ortho-amino and hydroxyl groups.

General Synthetic Pathway

The overall synthetic workflow for generating imidazole derivatives from this compound typically involves a one-pot or a stepwise reaction sequence.

General Synthetic Workflow A 3-Amino-4-hydroxy-N,N- dimethylbenzenesulfonamide C Condensation & Cyclization A->C B One-carbon synthon (e.g., Aldehyde, Carboxylic Acid, Carbamide) B->C D Imidazole Derivative C->D E Purification (e.g., Recrystallization, Chromatography) D->E

Caption: General workflow for imidazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of Imidazol-2-one Derivatives

This protocol details the cyclization of a precursor with carbamide to form an imidazol-2-one derivative.[1][2]

Materials:

  • Precursor (e.g., this compound derivative)

  • Carbamide (Urea)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • To a solution of the precursor in glacial acetic acid, add a four-fold excess of carbamide.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with deionized water to induce precipitation of the product.

  • Collect the crystalline solid by filtration.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum.

  • Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR). For example, in the ¹H NMR spectra for compounds 19 and 20 (from the cited literature), singlets around 10.85 and 11.11 ppm were assigned to the protons in the OH and NH groups, and the proton of the imidazole CH was observed around 7.84 ppm.[1][2]

Protocol 2: Synthesis of Benzimidazole Derivatives via Condensation with Carboxylic Acids

This protocol describes the formation of a benzimidazole derivative through the reaction of the amino-hydroxy sulfonamide with a carboxylic acid, followed by cyclization.

Materials:

  • This compound

  • Carboxylic Acid (e.g., a derivative of β-alanine)

  • Eaton's Reagent (7.7 wt % phosphorus pentoxide solution in methanesulfonic acid) or another suitable condensing agent.

  • Aqueous Ammonia (25%)

Procedure:

  • Combine the this compound and the carboxylic acid derivative.

  • Add Eaton's reagent to the mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 80 °C) for a specified time (e.g., 2 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully add the mixture to ice water.

  • Neutralize the solution by the dropwise addition of 25% aqueous ammonia to approximately pH 8 to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the solid with water and then dry it.

  • Purify the crude product by recrystallization or column chromatography.

  • Confirm the structure of the benzimidazole derivative using spectroscopic analysis. The formation of the benzimidazole ring can be confirmed by the appearance of a characteristic NH proton signal in the ¹H NMR spectrum (e.g., a broad singlet at 12.30 ppm) and a specific carbon resonance for the N=C-NH group in the ¹³C NMR spectrum (e.g., at 153.18 ppm).[2]

Quantitative Data Summary

The following tables summarize the quantitative data for some of the synthesized derivatives as reported in the literature.

Table 1: Reaction Yields of Synthesized Schiff Base Precursors

CompoundAromatic Aldehyde UsedYield (%)
2 4-hydroxybenzaldehyde95
3 4-(dimethylamino)benzaldehyde85
4 4-nitrobenzaldehyde75
5 2-hydroxybenzaldehyde57

Data extracted from a study by B.P.G.M. an and others, which involved the condensation of 3-amino-4-hydroxybenzenesulfonamide with various aromatic aldehydes.[1][2]

Table 2: In Vitro Activity of Selected Imidazole Derivatives Against Cancer Cell Lines

CompoundGlioblastoma (U-87) EC₅₀ (µM)Breast Cancer (MDA-MB-231) EC₅₀ (µM)Prostate Cancer (PPC-1) EC₅₀ (µM)
12 18.2 ± 1.615.6 ± 1.221.0 ± 2.5
18 19.3 ± 1.815.3 ± 1.122.1 ± 2.8
21 35.6 ± 3.412.8 ± 1.0Not Reported

EC₅₀ values represent the concentration of the compound that inhibits 50% of cell viability. Data from the same study as above.[1]

Logical Relationship of Synthesis and Further Modification

The synthesized imidazole derivatives can undergo further modifications to generate a library of compounds for structure-activity relationship (SAR) studies.

Synthesis_and_Modification cluster_0 Primary Synthesis cluster_1 Further Derivatization A 3-Amino-4-hydroxy-N,N- dimethylbenzenesulfonamide C Core Imidazole Derivative A->C B Cyclizing Agent B->C D Alkylation C->D E Acylation C->E F Other Modifications C->F G Final Library of Compounds D->G E->G F->G H SAR Studies & Drug Development G->H

Caption: From core synthesis to drug development.

Biological Significance and Applications

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[5][6][7][8] The sulfonamide-containing imidazole derivatives synthesized from this compound are of particular interest for their potential as carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and certain types of cancer.[1][2][3][4] The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in the parent molecule can contribute to favorable pharmacokinetic properties (ADME profiles) in its derivatives.[1]

These protocols and data serve as a foundational guide for researchers engaged in the synthesis and evaluation of novel imidazole-based therapeutic agents. The versatility of the starting material allows for the generation of diverse chemical entities, paving the way for the discovery of new drug candidates.

References

Application Notes: Cytotoxicity Assessment of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for assessing the in vitro cytotoxicity of novel derivatives of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. Sulfonamides are a class of compounds with a broad range of pharmacological applications, including antimicrobial and anticancer activities.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] This assay is based on the principle that metabolically active cells, primarily through the action of mitochondrial dehydrogenases, reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][5][6] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Principle of the MTT Assay

The core of the MTT assay lies in the enzymatic conversion of MTT by viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the MTT to insoluble formazan crystals, which have a purple color.[3][7] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[3] A decrease in the number of viable cells results in a decrease in the level of formazan production, thus indicating the cytotoxic effect of the tested compound.

Experimental Design and Controls

When evaluating the cytotoxic effects of this compound derivatives, a well-designed experiment with appropriate controls is crucial for obtaining reliable and reproducible data.

  • Test Wells: Cells treated with various concentrations of the sulfonamide derivatives.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin or paclitaxel) to ensure the assay is performing as expected.

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compounds, at the same final concentration as in the test wells. This control accounts for any potential toxicity of the solvent itself.

  • Untreated Control (Negative Control): Cells cultured in medium alone, representing 100% cell viability.

  • Blank Wells: Culture medium without cells to provide a background reading for the spectrophotometer.[4]

Data Presentation

The results of the MTT assay are typically expressed as the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then calculated from the dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives against A549 Lung Cancer Cell Line

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
Derivative 1 0.198.5 ± 4.225.3
192.1 ± 3.8
1075.4 ± 5.1
2551.2 ± 3.9
5028.7 ± 2.5
10010.3 ± 1.8
Derivative 2 0.199.2 ± 3.5> 100
197.8 ± 4.1
1090.5 ± 3.2
2585.3 ± 4.5
5078.1 ± 3.7
10065.9 ± 4.0
Doxorubicin 0.0185.6 ± 4.80.45
(Positive Control)0.160.1 ± 3.9
122.4 ± 2.7
105.8 ± 1.2

Experimental Protocol

This protocol is optimized for adherent cells grown in 96-well plates.

Materials and Reagents

  • Derivatives of this compound

  • Selected cancer cell line (e.g., HeLa, MDA-MB-231, U-87)[8][9]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[10]

  • Phosphate-buffered saline (PBS), sterile

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/mL in a volume of 100 µL per well.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare stock solutions of the sulfonamide derivatives in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).[9]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include vehicle control wells containing the same concentration of DMSO as the test wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

Data Analysis

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value for each compound from the dose-response curve.

Troubleshooting

  • High background absorbance: This may be due to contamination of the medium or interference from the test compound.[4] Ensure sterile technique and run a control with the compound in cell-free medium.

  • Low absorbance readings: This could be due to a low cell number, insufficient incubation time with MTT, or incomplete solubilization of the formazan crystals.[4] Optimize cell seeding density and incubation times.

  • Inconsistent results between replicates: This is often due to pipetting errors or uneven cell distribution.[11] Ensure proper mixing of cell suspension and careful pipetting. The "edge effect" in 96-well plates can also contribute to variability; consider not using the outer wells for experimental samples.[11]

  • Poor solubility of compounds: If the sulfonamide derivatives precipitate in the culture medium, consider using a co-solvent, gentle warming, or vortexing to aid dissolution.[12] It is important to determine the solubility limit to avoid misinterpretation of data.[12]

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h (37°C, 5% CO₂) cell_seeding->incubation_24h Allow cell attachment add_compounds Add sulfonamide derivatives (various concentrations) incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution (10 µL/well) incubation_48_72h->add_mtt incubation_mtt Incubate for 2-4h (Formazan formation) add_mtt->incubation_mtt solubilize Remove medium, add DMSO (Solubilize formazan) incubation_mtt->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for MTT Assay for Cytotoxicity Screening.

Proposed_Signaling_Pathway Proposed Apoptotic Signaling Pathway compound Sulfonamide Derivative cell_stress Cellular Stress / DNA Damage compound->cell_stress p53 p53 Activation cell_stress->p53 bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis / Cell Death caspase3->apoptosis

Caption: Proposed Intrinsic Apoptotic Pathway Activation.

References

Application Notes and Protocols for Fluorescent Thermal Shift Assay (FTSA) in Determining Binding Affinity of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent thermal shift assay (FTSA), also known as differential scanning fluorimetry (DSF) or ThermoFluor, is a powerful, high-throughput, and cost-effective biophysical technique used to characterize the thermal stability of proteins.[1][2][3][4] This method is widely employed in drug discovery for identifying and characterizing ligand binding.[2][3][5][6] The core principle of FTSA lies in monitoring the thermal unfolding of a protein in the presence of an environmentally sensitive fluorescent dye, such as SYPRO Orange.[1][7][8] This dye exhibits low fluorescence in an aqueous environment but fluoresces intensely upon binding to hydrophobic regions of the protein that become exposed as the protein denatures with increasing temperature.[1][6][7]

Ligand binding typically stabilizes the protein structure, resulting in an increase in the protein's melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.[6][9] This change in melting temperature (ΔTm) upon the addition of a ligand is indicative of a direct binding interaction and can be used to rank compounds and, with further experimentation, to determine binding affinity (Kd).[6][10]

This document provides detailed protocols for utilizing FTSA to assess the binding affinity of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide derivatives, a class of compounds investigated for their interaction with various protein targets, including carbonic anhydrases.[11][12][13]

Principle of Fluorescent Thermal Shift Assay

The FTSA experiment follows the thermal denaturation of a target protein. In its native, folded state, the protein's hydrophobic core is shielded from the aqueous solvent. As the temperature gradually increases, the protein begins to unfold, exposing these hydrophobic residues. The fluorescent dye in the solution then binds to these exposed regions, causing a significant increase in fluorescence. A plot of fluorescence versus temperature yields a sigmoidal curve, the midpoint of which corresponds to the melting temperature (Tm) of the protein.[7][9] When a stabilizing ligand is bound to the protein, it requires more thermal energy to unfold, thus shifting the melting curve to a higher temperature and resulting in a positive ΔTm.

FTSA_Principle Principle of Fluorescent Thermal Shift Assay (FTSA) cluster_0 Low Temperature cluster_1 Increasing Temperature cluster_2 Ligand Binding Effect Native_Protein Native Protein Hydrophobic Core Sequestered Dye_Free Fluorescent Dye (Low Fluorescence) Unfolding_Protein Unfolding Protein Hydrophobic Regions Exposed Native_Protein:f0->Unfolding_Protein:f0 Heat Dye_Bound Dye Binds to Exposed Regions (High Fluorescence) Unfolding_Protein:f1->Dye_Bound Binding Apo_Protein Apo Protein (Tm) Ligand_Bound_Protein Ligand-Bound Protein (Tm + ΔTm) Apo_Protein->Ligand_Bound_Protein Stabilization

Caption: Principle of FTSA showing protein unfolding and ligand-induced stabilization.

Experimental Workflow

The general workflow for a fluorescent thermal shift assay experiment is straightforward and amenable to high-throughput screening formats, typically utilizing 96- or 384-well plates and a real-time PCR instrument.[1][14] The process involves preparing the reaction mixtures, subjecting them to a thermal gradient, and monitoring the fluorescence changes in real-time.

FTSA_Workflow Experimental Workflow for FTSA cluster_workflow start Start: Reagent Preparation prepare_protein Prepare Target Protein Solution start->prepare_protein prepare_ligand Prepare this compound Derivative Stock Solutions start->prepare_ligand prepare_dye Prepare Fluorescent Dye Stock Solution (e.g., SYPRO Orange) start->prepare_dye plate_setup Set up 96/384-well PCR Plate add_protein Dispense Protein Solution into Wells plate_setup->add_protein add_ligand Add Ligand Derivatives (and controls) to Respective Wells add_protein->add_ligand add_dye Add Fluorescent Dye to All Wells add_ligand->add_dye seal_plate Seal the Plate add_dye->seal_plate instrument_run Perform Assay in Real-Time PCR Instrument seal_plate->instrument_run thermal_ramp Apply a Temperature Gradient (e.g., 25°C to 95°C) instrument_run->thermal_ramp fluorescence_detection Monitor Fluorescence at Each Temperature Increment thermal_ramp->fluorescence_detection data_analysis Data Analysis fluorescence_detection->data_analysis plot_curves Plot Fluorescence vs. Temperature data_analysis->plot_curves determine_tm Determine Tm (Melting Temperature) for Each Well plot_curves->determine_tm calculate_dtm Calculate ΔTm (Tm with Ligand - Tm without Ligand) determine_tm->calculate_dtm determine_kd Determine Binding Affinity (Kd) from ΔTm (optional, requires titration) calculate_dtm->determine_kd end End: Report Results determine_kd->end

Caption: A streamlined workflow for performing a fluorescent thermal shift assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and ligands.

1. Materials and Reagents:

  • Purified target protein (≥90% purity)[6]

  • This compound derivatives

  • Assay Buffer (e.g., 10 mM Tris pH 8, 150 mM NaCl, 1 mM DTT)[15]

  • SYPRO Orange fluorescent dye (e.g., 5000x stock in DMSO)

  • 96- or 384-well PCR plates

  • Optically clear adhesive film for sealing plates

  • Real-time PCR instrument capable of fluorescence detection (e.g., with ROX filter for SYPRO Orange)[7]

2. Reagent Preparation:

  • Target Protein: Prepare a working stock of the target protein in the assay buffer. The final concentration in the assay typically ranges from 1 to 10 µM. The optimal concentration should be determined empirically.[15]

  • Ligand Derivatives: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid protein destabilization.

  • Fluorescent Dye: Prepare a working solution of SYPRO Orange dye by diluting the stock solution in the assay buffer. A final concentration of 5x is often a good starting point.[15]

3. Assay Setup (per well of a 96-well plate):

  • The final reaction volume is typically 20-50 µL.[7]

  • Protein Solution: Add the appropriate volume of the protein stock solution.

  • Ligand Solution: Add 1 µL of the ligand derivative solution (or vehicle control, e.g., DMSO).

  • Buffer: Add assay buffer to bring the volume to just under the final volume.

  • Dye Solution: Add the required volume of the SYPRO Orange working solution.

  • Controls:

    • No Ligand Control (Apo): Protein + Dye + Vehicle (e.g., DMSO)

    • No Protein Control: Buffer + Dye + Ligand (to check for ligand fluorescence)

    • Buffer Only Control: Buffer + Dye

4. Instrumentation and Data Acquisition:

  • Seal the PCR plate with an optically clear adhesive film and centrifuge briefly to mix the components and remove air bubbles.[4]

  • Place the plate in the real-time PCR instrument.

  • Set up the instrument to monitor fluorescence using the appropriate excitation and emission wavelengths for SYPRO Orange (approx. 470 nm excitation, 570 nm emission).[7]

  • Program a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 1°C/minute.[4][16]

  • Set the instrument to collect fluorescence data at regular temperature intervals (e.g., every 0.5°C).

5. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature for each well.

  • The resulting data should yield sigmoidal melting curves.[7]

  • Determine the melting temperature (Tm) for each curve by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative of the curve.[6]

  • Calculate the thermal shift (ΔTm) for each ligand derivative by subtracting the Tm of the apo-protein control from the Tm of the protein in the presence of the ligand (ΔTm = Tm_ligand - Tm_apo).

  • A positive ΔTm indicates that the ligand stabilizes the protein.[9]

  • To determine the binding affinity (Kd), perform the assay with a range of ligand concentrations and plot the ΔTm values against the logarithm of the ligand concentration. Fit the resulting curve to a dose-response equation.[6]

Data Presentation: Binding Affinity of 3-Amino-4-hydroxy-benzenesulfonamide Derivatives

The following table summarizes the binding affinities of a series of novel 3-amino-4-hydroxybenzenesulfonamide derivatives to various human carbonic anhydrase (CA) isoenzymes, as determined by fluorescent thermal shift assay.[11][12][13] The data is presented as dissociation constants (Kd) in micromolars (µM). Lower Kd values indicate stronger binding affinity.

Compound IDDerivative Structure/ModificationCA I (Kd, µM)CA II (Kd, µM)CA IV (Kd, µM)CA VII (Kd, µM)CA IX (Kd, µM)
19 2-oxoimidazole0.523.0>10032>100
22 2-thioimidazole>100>1007.1>1000.98
23 N-alkylated sulfonamideNo affinityNo affinityNo affinityNo affinityNo affinity

Data extracted from a study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide.[11][13] The study synthesized a larger series of compounds; this table presents a selection for illustrative purposes. For a comprehensive list of all derivatives and their binding affinities, please refer to the original publication.

Conclusion

The fluorescent thermal shift assay is a robust and versatile tool for characterizing the binding of small molecules, such as this compound derivatives, to their protein targets.[5][16] Its high-throughput nature and relatively low sample consumption make it an ideal method for primary screening, hit validation, and lead optimization in the drug discovery pipeline.[2][3][6] The detailed protocol and data analysis workflow provided herein offer a solid foundation for researchers to implement this technique for their specific research needs.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is a versatile aromatic amine that serves as a valuable precursor in the synthesis of a wide array of azo dyes.[1] Its unique structure, featuring an amino group for diazotization, a hydroxyl group that influences the final color and properties of the dye, and a sulfonamide moiety, makes it a key building block in creating dyes with potential applications in textiles, printing, and as biological stains or indicators.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings, which forms an extended conjugated system responsible for their vibrant colors.[2]

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aromatic amine.[2][3] This document provides detailed protocols for the synthesis of azo dyes using this precursor, along with data presentation for the characterization of the resulting products.

Synthesis Pathway Overview

The general synthesis of azo dyes from this compound involves two primary stages:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[4][5] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[6]

  • Azo Coupling: The resulting diazonium salt solution is then reacted with a coupling component. This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile.[2] The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups present. For phenols, the coupling usually occurs at the para position to the hydroxyl group, unless this position is blocked.[2]

Azo_Dye_Synthesis cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage A 3-Amino-4-hydroxy-N,N- dimethylbenzenesulfonamide C Diazonium Salt Intermediate A->C Nitrous Acid (in situ) B NaNO2 + HCl (0-5 °C) E Azo Dye C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., Phenol or Aniline)

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of azo dyes using this compound.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated HCl and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite by dissolving a slight molar excess (1.1 equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0 and 5 °C and stirring vigorously.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes.

  • Test for the completion of the diazotization by spotting a drop of the reaction mixture on starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid and the completion of the reaction.

  • The resulting cold diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)

Materials:

  • Freshly prepared diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve a molar equivalent of 2-naphthol in a dilute aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with continuous and efficient stirring.

  • A brightly colored azo dye should precipitate immediately.

  • Maintain the reaction mixture in the ice bath and continue stirring for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Experimental_Workflow start Start diazotization Diazotization of Amine start->diazotization coupling Azo Coupling Reaction diazotization->coupling filtration Vacuum Filtration coupling->filtration washing Washing with Cold Water filtration->washing drying Drying of Product washing->drying characterization Characterization (FT-IR, NMR, UV-Vis, MS) drying->characterization end End characterization->end

References

Troubleshooting & Optimization

Technical Support Center: Derivatization of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my derivatization reaction. What are the common causes and how can I improve it?

A1: Low yields in the derivatization of this compound can stem from several factors. The primary aromatic amine is generally more nucleophilic than the hydroxyl group, but reaction conditions can influence selectivity and overall yield.

Common Causes for Low Yield:

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst can significantly impact the yield.

  • Side Reactions: The presence of two reactive sites (amino and hydroxyl groups) can lead to the formation of undesired byproducts. For instance, acylation can occur on both the nitrogen and oxygen atoms.

  • Steric Hindrance: The substituents on the aromatic ring may sterically hinder the approach of the reagents to the reactive sites.

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Product Degradation: The desired product might be unstable under the reaction or work-up conditions.

  • Purification Losses: Significant amounts of the product may be lost during purification steps like chromatography or recrystallization.

Strategies for Yield Improvement:

  • Optimization of Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants to find the optimal conditions. The choice of solvent is also critical; aprotic solvents like Dichloromethane (DCM), Acetonitrile, or Tetrahydrofuran (THF) are commonly used for acylation reactions.[1]

  • Use of a Catalyst: For certain reactions, a suitable catalyst can improve both the rate and selectivity.

  • Protecting Groups: To prevent side reactions, consider using a protecting group for either the amino or the hydroxyl function. For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, which is stable under many reaction conditions and can be removed later.

  • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and determine the optimal time for quenching.

  • Careful Work-up and Purification: Optimize the work-up procedure to minimize product loss. For purification, explore different solvent systems for chromatography or recrystallization. Washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove unreacted basic starting material.[1]

Q2: I am observing the formation of multiple products in my reaction. How can I increase the selectivity for the desired derivative?

A2: The formation of multiple products is a common issue due to the presence of both an amino and a hydroxyl group. Selectivity can often be controlled by carefully choosing the reaction conditions and reagents.

  • pH Control: The nucleophilicity of the amino and hydroxyl groups is pH-dependent. The amino group is more nucleophilic in its neutral state. In acidic conditions, the amino group will be protonated and become non-nucleophilic, which could favor reaction at the hydroxyl group. Conversely, in basic conditions, the hydroxyl group can be deprotonated to form a more nucleophilic phenoxide, potentially favoring O-derivatization.

  • Choice of Reagent: The nature of the derivatizing agent can influence selectivity. For instance, in reactions with acyl halides, the more nucleophilic amino group is expected to react preferentially.

  • Protecting Group Strategy: This is the most effective way to ensure high selectivity. Protect the functional group you do not want to react. For example, to achieve selective O-acylation, the amino group can be protected first.

Q3: I am attempting a Schiff base formation with an aldehyde, but the yield is poor. How can I optimize this reaction?

A3: Schiff base formation is a condensation reaction that is often reversible. To drive the reaction towards the product and improve the yield, consider the following:

  • Catalyst: A catalytic amount of acid (e.g., a few drops of acetic acid) can protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Removal of Water: The reaction produces water as a byproduct. Removing this water will shift the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous magnesium sulfate or sodium sulfate, or performing the reaction in a solvent that forms an azeotrope with water.

  • Solvent: Propan-2-ol at reflux is a commonly used solvent for Schiff base formation with good to excellent yields reported for a similar compound.[2]

  • Reaction Time and Temperature: Refluxing for 1-2 hours is often sufficient, but monitoring the reaction by TLC is recommended to determine the optimal time.[2]

Q4: I am trying to perform a reaction with an acyl halide, and I suspect a side reaction is occurring. What could it be?

A4: When using highly reactive acylating agents like acyl halides or anhydrides, a common side reaction is the acylation of both the amino and hydroxyl groups, leading to a di-acylated product. Another possibility is the N-acetylation of the sulfonamide nitrogen under harsh conditions, although this is less common. In a study involving the similar compound 3-Amino-4-hydroxy-benzenesulfonamide, treatment with acetic anhydride led to an unexpected N-acetylated product.

To avoid these side reactions:

  • Use Stoichiometric Amounts: Use a controlled amount of the acylating agent (typically 1.0-1.1 equivalents).[1]

  • Control the Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to control the reactivity.[1]

  • Use a Base: A non-nucleophilic base like pyridine or triethylamine should be used to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting amine.[1]

  • Protecting Groups: As mentioned before, protecting the hydroxyl group will prevent O-acylation.

Troubleshooting Guide

The following table provides a summary of common problems, their potential causes, and suggested solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Starting amine is protonated (in the case of acylation).1. Check the purity and activity of reagents. 2. Gradually increase the reaction temperature. 3. Monitor the reaction over a longer period using TLC or LC-MS. 4. Ensure a suitable base is present to neutralize any acid byproduct.[1]
Multiple Spots on TLC (Multiple Products) 1. Reaction at both amino and hydroxyl groups. 2. Presence of impurities in starting materials. 3. Side reactions due to excess heat or reactive functional groups.1. Use a protecting group strategy for one of the functional groups. 2. Purify starting materials before the reaction.[1] 3. Run the reaction at a lower temperature and use stoichiometric amounts of reagents.
Streaking on TLC Plate 1. Compound is highly polar. 2. Sample is too concentrated.1. Use a more polar solvent system for TLC. 2. Dilute the sample before spotting on the TLC plate.
Difficult Product Purification 1. Product is water-soluble. 2. Product co-elutes with starting material or byproducts. 3. Presence of unreacted starting amine.1. If the product is non-polar, perform an aqueous workup and extract with an organic solvent. For water-soluble products, avoid extensive aqueous washes.[1] 2. Try a different solvent system for column chromatography or consider recrystallization. 3. During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic starting material as its water-soluble salt.[1]

Experimental Protocols

The following are general experimental protocols for common derivatization reactions based on procedures for the closely related 3-Amino-4-hydroxy-benzenesulfonamide. Note: These should be considered as starting points and may require optimization for this compound.

Protocol 1: General Procedure for Schiff Base Formation
  • Dissolve this compound (1.0 eq) in propan-2-ol in a round-bottom flask.

  • Add the desired aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC. A typical reaction time is 1-2 hours.[2]

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold propan-2-ol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Yields for a similar sulfonamide ranged from 57-95%.[2]

Protocol 2: General Procedure for N-Acylation with Acyl Chloride
  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a suitable base, such as pyridine or triethylamine (1.2 eq), to the stirred solution.[1]

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with 1M HCl (to remove excess base and unreacted starting material), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Reaction Conditions for Schiff Base Formation with 3-Amino-4-hydroxy-benzenesulfonamide
AldehydeSolventReaction Time (h)Yield (%)
BenzaldehydePropan-2-ol185
4-FluorobenzaldehydePropan-2-ol190
4-ChlorobenzaldehydePropan-2-ol192
4-MethoxybenzaldehydePropan-2-ol188
1-NaphthaldehydePropan-2-ol175
2-NaphthaldehydePropan-2-ol182
Thiophene-2-carboxaldehydePropan-2-ol157
5-Nitrothiophene-2-carboxaldehydePropan-2-ol165

Data adapted from a study on 3-Amino-4-hydroxy-benzenesulfonamide and may serve as a reference for optimizing reactions with the N,N-dimethylated analog.[2]

Visualizations

Experimental Workflow for Schiff Base Formation

Schiff_Base_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material in Propan-2-ol B Add Aldehyde A->B C Add Catalytic Acetic Acid B->C D Reflux (1-2h) C->D E Cool to RT D->E F Filter Precipitate E->F If precipitate forms G Purify (Recrystallization/ Chromatography) E->G If no precipitate F->G

Caption: A typical workflow for the synthesis of Schiff bases.

Troubleshooting Logic for Low Reaction Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Starting Material Remains? Check_TLC->SM_Present Multiple_Products Multiple Products Observed? SM_Present->Multiple_Products No Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Yes Side_Reactions Side Reactions Occurring Multiple_Products->Side_Reactions Yes Purification_Issues Purification Issues Multiple_Products->Purification_Issues No Increase_Time Increase Reaction Time/ Temperature Incomplete_Rxn->Increase_Time Check_Reagents Check Reagent Purity Incomplete_Rxn->Check_Reagents Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Use_Protecting_Group Use Protecting Group Side_Reactions->Use_Protecting_Group Control_Stoichiometry Control Stoichiometry Side_Reactions->Control_Stoichiometry Optimize_Purification Optimize Purification Method Purification_Issues->Optimize_Purification

Caption: Decision tree for troubleshooting low reaction yields.

References

common side reactions in the synthesis of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide Schiff bases

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide Schiff Bases

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of Schiff bases from this compound.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Product Yield

  • Question: My reaction has been running for several hours, but TLC analysis shows mostly unreacted starting materials. What could be the cause?

  • Answer: Low conversion can stem from several factors:

    • Insufficient Catalysis: The reaction between an aromatic amine and an aldehyde is often catalyzed by a small amount of acid (like acetic acid) or base. The rate is highly pH-dependent.[1][2] At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, the carbinolamine intermediate cannot be effectively dehydrated.[2]

    • Presence of Water: Schiff base formation is a condensation reaction that produces water.[1][3] According to Le Chatelier's principle, this water can push the equilibrium back towards the reactants. It is crucial to remove water as it forms.

    • Low Reactivity of Starting Materials: Aromatic amines are generally less nucleophilic than aliphatic amines.[3][4] The reaction may require elevated temperatures (reflux) to proceed at a reasonable rate.[1][4]

    • Purity of Amine: Aromatic amines can oxidize over time, leading to impurities that may inhibit the reaction.[4] Ensure your this compound is pure before starting.

  • Troubleshooting Steps:

    • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to your reaction mixture.[5]

    • Use anhydrous solvents and consider methods for water removal, such as a Dean-Stark apparatus or the addition of molecular sieves.[4]

    • Increase the reaction temperature to reflux.[4][6]

    • If oxidation is suspected, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

Issue 2: Product is Impure or Shows Multiple Spots on TLC

  • Question: I've isolated a product, but it's impure and shows multiple spots on TLC. What are the likely side products?

  • Answer: The formation of multiple products can be attributed to several side reactions:

    • Oxidation of the Amine: The 3-amino-4-hydroxy-benzenesulfonamide starting material is susceptible to oxidation, which can form highly colored impurities. This is a common issue with aromatic amines.[4]

    • Aldehyde Self-Condensation: Under basic conditions, aldehydes with α-hydrogens can undergo self-condensation (aldol reaction), leading to complex mixtures.

    • Hydrolysis of Imine Product: The C=N imine bond is susceptible to hydrolysis, especially during workup under acidic aqueous conditions.[2] This will revert the product back to the starting amine and aldehyde.

    • Reaction at the Phenolic Hydroxyl Group: While less common under standard Schiff base conditions, the 4-hydroxy group could potentially react if harsh bases or reactive electrophiles are present as contaminants.

  • Troubleshooting Steps:

    • Purification: Recrystallization from a suitable solvent (e.g., ethanol, propan-2-ol) is often effective for purifying the final Schiff base product.[5]

    • Control pH: Maintain careful pH control during the reaction and workup to minimize both amine protonation and aldehyde self-condensation.[2]

    • Inert Atmosphere: To prevent oxidation, perform the reaction under an inert atmosphere of nitrogen or argon.

    • Anhydrous Workup: During product isolation, use anhydrous solvents and drying agents (like Na₂SO₄ or MgSO₄) to prevent hydrolysis of the imine.

Frequently Asked Questions (FAQs)

  • Q1: Is a catalyst always necessary for this reaction?

    • A: While not always strictly necessary, a catalyst typically accelerates the reaction significantly. The reaction rate is optimal at a mildly acidic pH (around 4-5).[2] In some cases, particularly when the resulting Schiff base has a highly conjugated system, the reaction can proceed to a high yield without a catalyst or active water removal due to the thermodynamic stability of the product.[3]

  • Q2: What is the best solvent for this synthesis?

    • A: Alcohols such as ethanol or propan-2-ol are commonly used and effective.[5][6] For reactions requiring azeotropic water removal, solvents like toluene or benzene can be used with a Dean-Stark apparatus.[1] The choice depends on the specific aldehyde and the required reaction temperature.

  • Q3: How can I confirm the formation of the Schiff base?

    • A: The formation of the imine (C=N) bond can be confirmed using several spectroscopic techniques:

      • ¹H NMR: Look for a characteristic singlet signal for the azomethine proton (N=CH) in the range of 8-9 ppm.[6] The disappearance of the aldehyde proton signal and a shift in the aromatic amine protons will also be evident.

      • FT-IR: A strong absorption band appearing in the 1600-1650 cm⁻¹ region is characteristic of the C=N stretching vibration. The N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) will disappear.

      • Mass Spectrometry: This will confirm the molecular weight of the synthesized product.

  • Q4: Can the phenolic -OH group interfere with the reaction?

    • A: Under typical Schiff base synthesis conditions (mildly acidic or neutral, moderate heat), the phenolic hydroxyl group is generally not reactive enough to interfere. Its presence is often beneficial, as seen in many Schiff bases derived from salicylaldehyde. However, strong bases should be avoided as they could deprotonate the phenol, potentially leading to undesired reactivity.

Data Presentation: General Reaction Conditions

The following table summarizes typical conditions used for the synthesis of Schiff bases from various sulfonamides and aromatic aldehydes, which can be adapted for this compound.

Sulfonamide ReactantAldehyde ReactantSolventCatalystConditionsYield (%)Reference
3-Amino-4-hydroxybenzenesulfonamideVarious aromatic aldehydesPropan-2-olNone mentionedReflux, 1h57–95[6]
4-AminobenzenesulfonamidesSubstituted aromatic aldehydesAbsolute EthanolGlacial Acetic AcidReflux, 3hN/A[5]
SulfamethoxazoleSalicylaldehydeEthanolGlacial Acetic AcidN/AN/A
SulfonamidesVarious aldehydesNone (Solvent-free)P₂O₅/SiO₂110 °CHigh[7]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Schiff Base

  • Reactant Preparation: In a round-bottomed flask, dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent (e.g., propan-2-ol or absolute ethanol).[5][6]

  • Aldehyde Addition: Add 1.0 to 1.1 equivalents of the desired aromatic aldehyde to the solution.

  • Catalyst Addition (Optional but Recommended): Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[5]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[6]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: Wash the crude product with a cold solvent (like ethanol) to remove unreacted aldehyde. Further purify the solid by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure Schiff base.[5]

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Dissolve Amine & Add Aldehyde Catalyst 2. Add Catalyst (e.g., Acetic Acid) Reflux 3. Heat to Reflux (1-4 hours) Catalyst->Reflux TLC 4. Monitor via TLC Reflux->TLC Cool 5. Cool & Filter Crude Product TLC->Cool Recrystallize 6. Recrystallize from Solvent Cool->Recrystallize Dry 7. Dry Product (Vacuum Oven) Recrystallize->Dry Final Pure Schiff Base Dry->Final

Caption: Workflow for the synthesis and purification of Schiff bases.

Troubleshooting Logic for Low Yield

G Start Low Yield or Incomplete Reaction CheckTLC Analyze reaction mixture with TLC Start->CheckTLC Outcome1 High amount of starting material remains CheckTLC->Outcome1  Predominantly  Start Mats. Outcome2 Multiple new spots (side products) observed CheckTLC->Outcome2  Complex  Mixture Action1a Increase Reaction Time or Temperature Outcome1->Action1a Action1b Add Catalyst (e.g., Acetic Acid) Outcome1->Action1b Action1c Ensure Anhydrous Conditions Outcome1->Action1c Action2a Optimize Conditions (Lower Temp, Inert Atm.) Outcome2->Action2a Action2b Improve Purification (Recrystallization, Column) Outcome2->Action2b Problem1 Problem: Slow Kinetics or Unfavorable Equilibrium Action1a->Problem1 Action1b->Problem1 Action1c->Problem1 Problem2 Problem: Side Reactions (e.g., Oxidation) Action2a->Problem2 Action2b->Problem2

Caption: Decision tree for troubleshooting low-yield reactions.

Potential Reaction Pathways

G Reactants Amine + Aldehyde Intermediate Carbinolamine Intermediate Reactants->Intermediate + H⁺ SideProduct1 Oxidation Products (Colored Impurities) Reactants->SideProduct1 [O] (e.g., Air) SideProduct2 Aldehyde Self-Condensation Products Reactants->SideProduct2 Base Catalyst Product Desired Schiff Base (Imine) Intermediate->Product - H₂O Desired Pathway SideProduct3 Hydrolysis (Reverts to Reactants) Product->SideProduct3 + H₂O / H⁺ (Workup)

Caption: Desired reaction pathway versus common side reactions.

References

Technical Support Center: Optimizing Coupling Reactions for 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling reaction conditions for 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. This guide focuses on the widely used diazotization-azo coupling reaction to form various azo compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the coupling reaction for this compound?

The coupling reaction is a two-step process. First, the primary aromatic amino group of this compound is converted into a diazonium salt through a process called diazotization. This is typically achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid), at a low temperature (0-5 °C). The resulting diazonium salt is a reactive intermediate.[1] In the second step, known as azo coupling, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form a stable azo compound.[2]

Q2: What are suitable coupling partners for diazotized this compound?

Common coupling partners are electron-rich aromatic compounds. These include:

  • Phenols and Naphthols: These compounds are activated towards electrophilic substitution, and the coupling reaction is typically carried out under mildly alkaline conditions (pH 8-10) to form the more reactive phenoxide ion.[3] Examples include phenol, 2-naphthol, and salicylic acid.

  • Aromatic Amines: Primary, secondary, and tertiary aromatic amines can be used as coupling partners. These reactions are generally performed under slightly acidic conditions (pH 4-6) to prevent N-coupling and decomposition of the diazonium salt.[3] Examples include aniline and N,N-dimethylaniline.

  • Active Methylene Compounds: Compounds with activated methylene groups, such as acetoacetanilide and pyrazolones, can also be used as coupling partners.

Q3: Why is temperature control so critical during the diazotization step?

Maintaining a low temperature, typically between 0 and 5 °C, is crucial for the stability of the diazonium salt.[4] Diazonium salts are generally unstable and can decompose at higher temperatures, leading to the formation of undesired byproducts, such as phenols, and a release of nitrogen gas.[1] This decomposition not only reduces the yield of the desired azo product but can also pose a safety hazard.

Q4: What is the optimal pH for the azo coupling reaction?

The optimal pH for the coupling reaction depends on the nature of the coupling partner.[3]

  • For phenols and naphthols , a mildly alkaline pH (typically 8-10) is required to deprotonate the hydroxyl group to the more strongly activating phenoxide ion.[3]

  • For aromatic amines , a slightly acidic pH (typically 4-6) is optimal. This prevents the diazonium salt from decomposing at higher pH and minimizes side reactions where the diazonium ion couples with the amino group of the coupling partner (N-coupling) instead of the aromatic ring.[1][3]

Q5: How can I purify the final azo dye product?

Purification is essential to remove unreacted starting materials, salts, and byproducts. A common method for purifying azo dyes is recrystallization . The choice of solvent is critical and depends on the solubility of the dye. Common solvents for recrystallizing sulfonamide azo dyes include ethanol, ethanol-water mixtures, or glacial acetic acid. The crude product is dissolved in a minimum amount of hot solvent and then allowed to cool slowly to form crystals, which are then collected by filtration. Washing the filtered product with cold water can help remove residual salts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Azo Dye Incomplete Diazotization: Insufficient acid or sodium nitrite; reaction time too short.Ensure at least 2.5-3 equivalents of acid are used. Use a slight excess (around 1.1 equivalents) of sodium nitrite. Stir for an additional 30 minutes after nitrite addition to ensure complete reaction.[4] Test for excess nitrous acid with starch-iodide paper (should turn blue/black).[4]
Decomposition of Diazonium Salt: Temperature too high during diazotization or coupling.Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Use the diazonium salt solution immediately after preparation.[1]
Incorrect pH for Coupling: pH is not optimal for the chosen coupling partner.For phenolic coupling partners, adjust the pH to 8-10 with a base like sodium hydroxide or sodium carbonate.[3] For aromatic amine coupling partners, maintain a pH of 4-6.[3]
Low Reactivity of Coupling Partner: The coupling partner is not sufficiently activated.Choose a coupling partner with strong electron-donating groups.
Formation of a Dark, Tarry Product Oxidation of the Phenolic Group: The hydroxyl group on the this compound or a phenolic coupling partner is susceptible to oxidation.Perform the reaction under an inert atmosphere (e.g., nitrogen). Add the diazonium salt solution slowly to the coupling component. Keep the reaction temperature low.
Side Reactions: Self-coupling of the diazonium salt or coupling at an undesired position.Ensure a sufficient excess of the mineral acid during diazotization to protonate any unreacted amine. Add the diazonium salt solution slowly and with vigorous stirring to the coupling component solution.
Product is an Off-Color or a Mixture of Colors Presence of Impurities: Impurities in the starting materials or the formation of byproducts.Use highly pure starting materials. Optimize reaction conditions (temperature, pH, addition rate) to minimize side reactions. Purify the final product by recrystallization.
Incorrect pH during Coupling: The pH can influence the position of the azo coupling on the aromatic ring, leading to different colored isomers.Carefully control and monitor the pH throughout the coupling reaction. Use a pH meter for accurate measurements.
Difficulty in Isolating the Product Product is too Soluble in the Reaction Mixture: After the reaction is complete, "salting out" the product by adding a saturated sodium chloride solution can induce precipitation.
Fine Precipitate that is Difficult to Filter: Heating the reaction mixture after coupling is complete and then allowing it to cool slowly can promote the formation of larger crystals that are easier to filter.

Data Presentation

Table 1: Representative Yields for Azo Coupling Reactions of Diazotized Sulfonamides with Various Coupling Partners.

Note: The following data is for analogous sulfonamide compounds and should be used as a general guideline for expected yields.

Diazotized Amine (Analogous to this compound)Coupling PartnerProduct TypeRepresentative Yield (%)
Diazotized Sulfanilic Acid2-NaphtholAzo Dye85-95
Diazotized Sulfanilic AcidPhenolAzo Dye70-80
Diazotized Sulfanilic AcidN,N-DimethylanilineAzo Dye (Methyl Orange)~90
Diazotized p-NitroanilineBarbituric AcidAzo Dye50-80

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the in-situ generation of the diazonium salt for immediate use in a subsequent coupling reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend one molar equivalent of this compound in distilled water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add 2.5 to 3 molar equivalents of concentrated hydrochloric acid. Stir until the amine dissolves to form the hydrochloride salt.

  • In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction is complete.

  • Confirm the completion of diazotization by testing for the presence of excess nitrous acid. A drop of the reaction mixture on starch-iodide paper should produce an immediate blue-black color.[4]

  • The resulting diazonium salt solution should be kept cold and used immediately in the coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the prepared diazonium salt with 2-naphthol.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve one molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide to achieve a pH between 9 and 10.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted salts and other water-soluble impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Mandatory Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation and Purification start Suspend this compound in H2O cool1 Cool to 0-5 °C start->cool1 add_hcl Add conc. HCl (2.5-3 eq.) cool1->add_hcl dissolve Stir until dissolved add_hcl->dissolve add_nano2 Slowly add NaNO2 solution (maintain 0-5 °C) dissolve->add_nano2 prepare_nano2 Prepare cold NaNO2 solution (1.1 eq.) prepare_nano2->add_nano2 stir1 Stir for 30 min at 0-5 °C add_nano2->stir1 test Test with starch-iodide paper stir1->test diazonium_salt Diazonium Salt Solution (Use Immediately) test->diazonium_salt add_diazo Slowly add diazonium salt solution (vigorous stirring) diazonium_salt->add_diazo prepare_coupler Prepare alkaline solution of coupling partner (e.g., 2-Naphthol) cool2 Cool to 0-5 °C prepare_coupler->cool2 cool2->add_diazo stir2 Stir for 30-60 min at 0-5 °C add_diazo->stir2 precipitate Azo Dye Precipitate Forms stir2->precipitate filtration Vacuum Filtration precipitate->filtration wash Wash with cold water filtration->wash recrystallize Recrystallization (e.g., Ethanol/Water) wash->recrystallize final_product Pure Azo Dye recrystallize->final_product

Caption: Experimental workflow for the synthesis of an azo dye from this compound.

Caption: Troubleshooting logic for low yield in azo coupling reactions.

References

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide in common organic solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is there quantitative solubility data available for this compound in common organic solvents?

Q2: What are the recommended solvents for dissolving this compound?

A2: Based on the solubility of similar sulfonamide compounds, polar organic solvents are likely to be the most effective. For initial trials, it is recommended to test solubility in the following solvents.

Q3: What are common issues encountered when dissolving sulfonamides like this compound?

A3: Researchers may encounter several challenges, including:

  • Precipitation from stock solutions: Compounds dissolved in a high-concentration stock solution (e.g., in DMSO) may precipitate when diluted into an aqueous buffer.

  • pH sensitivity: The solubility of sulfonamides can be highly dependent on the pH of the solution due to their acidic nature.[3]

  • Temperature effects: Solubility can vary with temperature. Some compounds may require gentle warming to dissolve, while others might be less soluble at higher temperatures.

  • Micro-precipitation: The formation of small, often invisible, precipitates can lead to inconsistent results in downstream applications.

Solubility Data

As specific quantitative data is unavailable, the following table provides qualitative solubility information and expected trends based on related compounds.

SolventExpected SolubilityNotes
MethanolSolubleA related compound, 3-Amino-4-hydroxybenzenesulphonamide, is reported to be soluble in Methanol.[1][2]
EthanolLikely SolubleGenerally a good solvent for polar organic molecules.
Dimethyl Sulfoxide (DMSO)Likely SolubleA common solvent for preparing high-concentration stock solutions of organic compounds.
AcetoneModerately SolubleMay be effective, but solubility might be lower than in more polar alcohols or DMSO.
ChloroformLikely Poorly SolubleAs a less polar solvent, it is not expected to be a good solvent for this compound.
Ethyl AcetateLikely Poorly SolubleSimilar to chloroform, its lower polarity makes it less suitable.
WaterPoorly SolubleSulfonamides often exhibit low solubility in neutral aqueous solutions.[3]

Experimental Protocols

General Protocol for Determining Qualitative Solubility

This protocol outlines a standard procedure for assessing the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Analytical balance

Procedure:

  • Preparation: Weigh approximately 1-5 mg of the compound into a clean, dry test tube.

  • Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

  • Mixing: Vigorously vortex the mixture for 30-60 seconds.

  • Observation: Visually inspect the solution against a light and dark background to check for any undissolved particles.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another 0.5 mL of the solvent and repeat the mixing and observation steps.

  • Classification:

    • Soluble: If a clear solution is obtained.

    • Slightly Soluble: If a significant portion of the compound dissolves but some solid remains.

    • Insoluble: If the majority of the compound does not dissolve.

  • Record Keeping: Document the approximate solubility (e.g., < 2 mg/mL, > 10 mg/mL) for each solvent.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution from DMSO stock The final concentration of DMSO is too low to maintain solubility in the aqueous buffer.Incrementally increase the final DMSO concentration (e.g., from 0.1% to 0.5%), ensuring to run a vehicle control to assess solvent effects.
The buffer composition is promoting precipitation.Try a different buffer system or simplify the existing buffer.
Inconsistent experimental results Micro-precipitation is occurring.Visually inspect solutions carefully. Consider filtering the final diluted solution through a 0.22 µm syringe filter before use.
The compound is adsorbing to plasticware.Use low-adhesion microplates or glassware. Adding a non-ionic surfactant like Tween-20 (at a low, non-interfering concentration) can also help.
Difficulty dissolving the compound initially The solvent is not optimal.Test a range of solvents with varying polarities.
The dissolution rate is slow.Gentle warming or sonication can help to increase the rate of dissolution. Ensure the compound is stable at elevated temperatures first.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination start Start weigh Weigh Compound (1-5 mg) start->weigh add_solvent Add Solvent (0.5 mL) weigh->add_solvent vortex Vortex (30-60s) add_solvent->vortex observe Visually Inspect vortex->observe dissolved Completely Dissolved? observe->dissolved partially_dissolved Partially Dissolved? observe->partially_dissolved Some Particles Remain add_more_solvent Add More Solvent (0.5 mL) dissolved->add_more_solvent No soluble Classify as Soluble dissolved->soluble Yes add_more_solvent->vortex slightly_soluble Classify as Slightly Soluble partially_dissolved->slightly_soluble Yes insoluble Classify as Insoluble partially_dissolved->insoluble No end End soluble->end slightly_soluble->end insoluble->end G Hypothetical Inhibition of SST5R Signaling cluster_membrane Cell Membrane sst5r SST5R ac Adenylate Cyclase sst5r->ac Inhibits camp cAMP ac->camp Converts ATP to somatostatin Somatostatin somatostatin->sst5r Binds & Activates antagonist SST5R Antagonist (Synthesized from 3-Amino-4-hydroxy-N,N- dimethylbenzenesulfonamide) antagonist->sst5r Blocks Binding pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Inhibition of Hormone Secretion) pka->cellular_response Phosphorylates Targets

References

protecting group strategies for 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protecting group strategies, experimental protocols, and troubleshooting advice for the synthesis of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide.

Strategy Overview: Orthogonal Protection

The synthesis of this compound presents a key challenge: the presence of two nucleophilic functional groups, an amino (-NH₂) group and a hydroxyl (-OH) group. To achieve the desired regioselectivity during the introduction of the N,N-dimethylsulfamoyl group, an orthogonal protecting group strategy is essential.[1][2] This approach allows for the selective deprotection of one group while the other remains protected.[3][4]

A robust strategy involves:

  • N-Protection: Chemoselective protection of the more nucleophilic amino group, commonly with a tert-butyloxycarbonyl (Boc) group.[5][6]

  • O-Protection: Protection of the phenolic hydroxyl group, for instance, as a tert-butyldimethylsilyl (TBDMS) ether.[7][8]

  • Sulfonylation: Introduction of the N,N-dimethylsulfamoyl group at the desired position.

  • Selective Deprotection: Stepwise removal of the protecting groups to yield the final product.

The Boc group is acid-labile, while the TBDMS group is typically removed with fluoride ions, making them an excellent orthogonal pair.[2][7]

Proposed Synthetic Workflow

The following diagram illustrates a recommended synthetic pathway starting from 2-aminophenol.

G start 2-Aminophenol step1 N-Boc Protection start->step1 (Boc)₂O, Base int1 Boc-Protected Intermediate 1 step1->int1 step2 O-TBDMS Protection int1->step2 TBDMSCl, Imidazole int2 Fully Protected Intermediate 2 step2->int2 step3 Directed ortho-Metalation & Sulfonylation int2->step3 1. s-BuLi, TMEDA 2. (CH₃)₂NSO₂Cl int3 Protected Product step3->int3 step4 O-TBDMS Deprotection int3->step4 TBAF int4 N-Boc Product step4->int4 step5 N-Boc Deprotection int4->step5 TFA or HCl final 3-Amino-4-hydroxy-N,N- dimethylbenzenesulfonamide step5->final

Caption: Proposed synthetic workflow for this compound.

Data Presentation: Protecting Group Reaction Conditions

The following tables summarize typical reaction conditions for the key protection and deprotection steps. Yields are representative and may vary based on substrate and scale.

Table 1: N-Boc Protection of Aminophenols

Reagent (eq.) Base (eq.) Solvent Temp (°C) Time (h) Typical Yield (%)
(Boc)₂O (1.1) NaHCO₃ (2.0) Dioxane/H₂O 25 2-12 85-95
(Boc)₂O (1.1) TEA (1.5) DCM 25 1-4 90-98
(Boc)₂O (1.1) DMAP (cat.) MeCN 25 1-3 >95

| (Boc)₂O (1.0) | Catalyst-free | H₂O/Acetone | 25 | 0.1-0.5 | 90-98[9] |

Table 2: O-TBDMS Protection of Phenols

Reagent (eq.) Base (eq.) Solvent Temp (°C) Time (h) Typical Yield (%)
TBDMSCl (1.2) Imidazole (2.5) DMF 25 8-16 85-95[10]
TBDMSCl (1.5) TEA (1.5) DCM 25 12-24 75-90

| TBDMSOTf (1.1) | 2,6-Lutidine (1.2) | DCM | 0-25 | 0.5-2 | 90-99 |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection
  • Reaction Setup: Dissolve the aminophenol starting material (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq.) to the solution.

  • Reagent Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in dioxane.

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring progress by TLC.

  • Workup: Upon completion, remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the crude N-Boc protected product. Purify by flash column chromatography if necessary.

Protocol 2: General Procedure for O-TBDMS Protection
  • Reaction Setup: Dissolve the N-Boc protected aminophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add imidazole (2.5 eq.).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring progress by TLC.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[7][10]

Protocol 3: General Procedure for O-TBDMS Deprotection
  • Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq., 1M solution in THF) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[11]

Protocol 4: General Procedure for N-Boc Deprotection
  • Reaction Setup: Dissolve the N-Boc protected substrate (1.0 eq.) in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The use of strong acids like TFA is a common method for Boc group removal.[12]

  • Workup: Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution). Extract the product into an organic solvent. Wash, dry, and concentrate to yield the final amine.

Troubleshooting Guides & FAQs

Question: My N-Boc protection reaction is slow or gives a low yield. What can I do?

Answer:

  • Check Reagent Quality: Ensure your di-tert-butyl dicarbonate ((Boc)₂O) has not degraded. It should be a low-melting solid or clear liquid.

  • Solvent Choice: While various solvents work, a biphasic system like Dioxane/H₂O or a polar aprotic solvent like THF or Acetonitrile often gives clean reactions. For some substrates, catalyst-free conditions in water can be highly effective.[6][9]

  • Base Strength: The base is crucial. For aminophenols, a mild base like NaHCO₃ is often sufficient and prevents O-acylation. If the reaction is still slow, consider a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, but may increase the risk of side reactions.

Question: I am observing a side product during the O-TBDMS protection of my N-Boc aminophenol. What could it be?

Answer: The most likely side product is the di-silylated compound where the Boc-protected nitrogen is also silylated.

  • Steric Hindrance: The Boc group provides significant steric bulk, which usually prevents this. However, with highly reactive silylating agents (e.g., TBDMSOTf) or prolonged reaction times, this can occur.

  • Solution: Use the milder TBDMSCl/imidazole system. Ensure you do not use a large excess of the silylating agent and monitor the reaction closely by TLC to stop it upon consumption of the starting material.

Question: How do I selectively deprotect the TBDMS group without removing the Boc group?

Answer: This is the core of the orthogonal strategy. The TBDMS group is labile to fluoride ions, while the Boc group is stable.

  • Recommended Reagent: Tetra-n-butylammonium fluoride (TBAF) in THF is the most common and reliable method.[11]

  • Alternative Reagents: Other fluoride sources like HF-Pyridine or acidic conditions using a catalytic amount of acetyl chloride in methanol can also be used.[7][11] However, strongly acidic conditions will cleave the Boc group. Aqueous phosphoric acid can also be an efficient and mild reagent for N-Boc deprotection while leaving TBDMS ethers intact under specific conditions.[13]

Question: My N-Boc deprotection with TFA is leading to unwanted side products. What is the issue?

Answer: The deprotection of a Boc group proceeds via a stable tert-butyl cation intermediate.[12] This cation can act as an alkylating agent on electron-rich aromatic rings—a potential issue in your substrate.

  • Use a Scavenger: Add a scavenger to your reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or anisole.

  • Milder Acid: Consider using a milder acid system, such as HCl in dioxane or aqueous phosphoric acid, which may reduce side reactions.[13][14]

Troubleshooting Flowchart: Low Yield in O-TBDMS Deprotection

G start Low Yield in O-TBDMS Deprotection q1 Is starting material consumed (by TLC)? start->q1 a1_no Incomplete Reaction q1->a1_no No a1_yes Product Degradation / Workup Loss q1->a1_yes Yes s1 Increase TBAF eq. (1.1 -> 1.5) Increase reaction time Slightly warm (e.g., to 40°C) a1_no->s1 q2 Is the product water-soluble? a1_yes->q2 s2_yes Saturate aqueous layer with NaCl Back-extract aqueous layers Use alternative extraction solvent (e.g., DCM) q2->s2_yes Yes s2_no Check pH during workup (avoid extremes) Purify carefully (product may be unstable on silica) q2->s2_no No

References

cleavage of sulfonamide protecting groups in 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

TECHNICAL SUPPORT CENTER: Cleavage of Sulfonamide Protecting Groups in 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide Derivatives

Welcome to the technical support center for the deprotection of this compound derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the cleavage of the N,N-dimethylbenzenesulfonamide protecting group from this specific class of compounds. The presence of both an amino and a hydroxyl group on the aromatic ring introduces unique challenges that require careful consideration of deprotection strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the cleavage of the N,N-dimethylbenzenesulfonamide group in my 3-amino-4-hydroxy derivative proving to be difficult?

A1: The N,N-dimethylbenzenesulfonamide group is known for its high stability, often requiring harsh conditions for cleavage. The electron-donating nature of the amino and hydroxyl substituents on the aromatic ring can further complicate the reaction. These groups can influence the electronic properties of the sulfonamide bond and may also be sensitive to the reaction conditions, leading to side reactions or incomplete cleavage.

Q2: I am observing multiple spots on my TLC/LC-MS after attempting acidic deprotection. What are the likely side products?

A2: With electron-rich aromatic systems like 3-amino-4-hydroxybenzenesulfonamide derivatives, acidic conditions can lead to several side reactions:

  • Sulfonyl Group Migration: The sulfonyl group can migrate to other positions on the aromatic ring.

  • O-Sulfonylation: The hydroxyl group can be sulfonylated, forming a sulfonate ester.

  • Ring Degradation: Harsh acidic conditions can lead to the degradation of the electron-rich aromatic ring.

  • Oxidation: The aminophenol moiety is susceptible to oxidation, which can lead to colored impurities.

Q3: Are there milder alternatives to strong acid for cleaving the sulfonamide group in my sensitive substrate?

A3: Yes, several milder methods can be employed:

  • Reductive Cleavage: Reagents like samarium(II) iodide (SmI2) can effectively cleave sulfonamides under neutral conditions.

  • Electrochemical Cleavage: This method uses an electric current to induce cleavage and can be performed under very mild and controlled conditions.

  • Photolytic Cleavage: In some cases, UV light can be used to cleave sulfonamide bonds, though this is less common for this specific protecting group.

Q4: Do I need to protect the amino and hydroxyl groups before attempting the sulfonamide cleavage?

A4: It is highly recommended. An orthogonal protecting group strategy is crucial for a successful deprotection. This involves protecting the amino and hydroxyl groups with functionalities that are stable to the sulfonamide cleavage conditions but can be removed selectively afterward. For example, if you plan to use acidic conditions for sulfonamide cleavage, you would protect the amino and hydroxyl groups with base-labile or hydrogenolysis-labile groups.

Troubleshooting Guides

Problem 1: Incomplete Deprotection
Potential Cause Suggested Solution
Insufficient Reagent Increase the equivalents of the deprotecting agent (e.g., acid, reducing agent) incrementally and monitor the reaction progress by TLC or LC-MS.
Low Reaction Temperature Gradually increase the reaction temperature. For reductive methods, this may improve the rate of electron transfer. For acidic methods, gentle heating can be beneficial, but monitor closely for side product formation.
Short Reaction Time Extend the reaction time and continue to monitor. Some deprotection reactions, especially with stable sulfonamides, can be slow.
Poor Solubility Ensure your substrate is fully dissolved in the reaction solvent. Consider using a co-solvent system if solubility is an issue.
Inappropriate Reagent The chosen deprotection method may not be suitable for your specific substrate. Consider switching to an alternative method (e.g., from acidic to reductive cleavage).
Problem 2: Low Yield of Desired Product
Potential Cause Suggested Solution
Side Reactions As mentioned in the FAQs, sulfonyl migration, O-sulfonylation, and ring degradation are common. Consider using a milder deprotection method. For acidic cleavage, the use of scavengers is crucial.
Product Degradation The deprotected 3-amino-4-hydroxyphenyl moiety can be sensitive to the workup conditions. Ensure a prompt and mild workup procedure. Consider performing the workup at low temperatures and under an inert atmosphere.
Difficult Purification The product may be highly polar and difficult to isolate. Consider alternative purification techniques such as preparative HPLC or ion-exchange chromatography.
Problem 3: Formation of Colored Impurities
Potential Cause Suggested Solution
Oxidation The aminophenol product is susceptible to air oxidation. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents prior to use.
Scavenger-Related Byproducts Some scavengers can lead to colored byproducts. Ensure the correct scavenger is chosen for your substrate and that it is removed effectively during workup.

Experimental Protocols

Important Note: The following protocols are general starting points and may require optimization for your specific this compound derivative. It is highly recommended to protect the amino and hydroxyl groups with appropriate orthogonal protecting groups before attempting these procedures.

Method 1: Acidic Cleavage with Trifluoroacetic Acid (TFA)

This method is suitable for substrates where the amino and hydroxyl groups are protected with acid-stable protecting groups.

Materials:

  • Protected this compound derivative

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), phenol, water, thioanisole)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

Procedure:

  • Dissolve the protected sulfonamide substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the appropriate scavenger cocktail. A common starting point is a mixture of TFA/water/TIS (95:2.5:2.5 v/v/v). For electron-rich systems, including phenol as a scavenger (e.g., TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5 v/v/v/v) can be beneficial.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. The final concentration of TFA should be between 50% and 95% (v/v).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Precipitate the crude product by adding the concentrated solution dropwise to a stirred, cold solution of diethyl ether.

  • Isolate the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Proceed with the deprotection of the amino and hydroxyl groups.

Quantitative Data (Representative):

Substrate TypeReagents & ConditionsYield (%)Reference
N-Aryl SulfonamideTFA/DCM (1:1), rt, 4h70-90General Literature
Peptide-ResinTFA/TIS/H2O (95:2.5:2.5), rt, 2h>90[2]
Method 2: Reductive Cleavage with Samarium(II) Iodide (SmI2)

This is a milder, neutral method suitable for substrates with acid-labile protecting groups on the amino and hydroxyl functions.

Materials:

  • Protected this compound derivative

  • Samarium(II) iodide (SmI2) solution in THF (0.1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

Procedure:

  • Dissolve the protected sulfonamide substrate in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add anhydrous methanol (4-10 equivalents).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the SmI2 solution (4-8 equivalents) via syringe until the characteristic deep blue color persists.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature.

  • Add saturated aqueous sodium thiosulfate solution to remove any remaining iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Proceed with the deprotection of the amino and hydroxyl groups.

Quantitative Data (Representative):

Substrate TypeReagents & ConditionsYield (%)Reference
N-Tosyl AmidesSmI2/amine/water, rt, instantaneous>90[3][4]
Primary N-(p-Toluenesulfonyl) AmidesTFAA, then SmI2, -78 °C70-95[5][6]
Method 3: Electrochemical Cleavage

This method offers a high degree of control and can be performed under very mild conditions. It is particularly useful for complex molecules.

Materials:

  • Protected this compound derivative

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate)

  • Electrochemical cell with a suitable cathode (e.g., platinum, carbon) and anode (e.g., magnesium, zinc)

Procedure:

  • Set up the electrochemical cell according to the manufacturer's instructions.

  • Prepare a solution of the protected sulfonamide substrate and the supporting electrolyte in the anhydrous solvent.

  • Purge the solution with an inert gas (e.g., argon) for 15-30 minutes.

  • Apply a constant current or potential to the cell. The specific current density or potential will need to be optimized for your substrate.

  • Monitor the reaction progress by TLC, LC-MS, or cyclic voltammetry.

  • Upon completion, disconnect the power supply.

  • Work up the reaction mixture by removing the solvent under reduced pressure and partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Isolate and purify the product as described in the previous methods.

  • Proceed with the deprotection of the amino and hydroxyl groups.

Quantitative Data (Representative):

Substrate TypeConditionsYield (%)Reference
N,N-Diarylsulfonyl derivativesAqueous ethanol, pH 7.055-76[7][8]
N-Phenylsulfonyl N-substituted aminesProtic medium, constant cathodic potentialGood to excellent[4]

Visualizations

Orthogonal Protection Strategy Workflow

Orthogonal_Protection_Workflow Start 3-Amino-4-hydroxy-N,N-dimethyl- benzenesulfonamide Derivative Protect Protect Amino and Hydroxyl Groups (Orthogonal Protecting Groups) Start->Protect Cleave Cleave Sulfonamide (Acidic, Reductive, or Electrochemical) Protect->Cleave Deprotect_Final Deprotect Amino and Hydroxyl Groups Cleave->Deprotect_Final End Final Product Deprotect_Final->End

Caption: A logical workflow for the deprotection of this compound derivatives using an orthogonal protection strategy.

Troubleshooting Decision Tree for Incomplete Deprotection

Troubleshooting_Incomplete_Deprotection Start Incomplete Deprotection Observed Check_Reagent Increase Reagent Equivalents? Start->Check_Reagent Increase_Reagent Increase Reagent and Monitor Check_Reagent->Increase_Reagent Yes Check_Time_Temp Extend Time / Increase Temp? Check_Reagent->Check_Time_Temp No Increase_Reagent->Check_Time_Temp Increase_Time_Temp Extend Reaction Time and/or Increase Temperature Check_Time_Temp->Increase_Time_Temp Yes Check_Solubility Substrate Fully Dissolved? Check_Time_Temp->Check_Solubility No Increase_Time_Temp->Check_Solubility Change_Solvent Change Solvent System Check_Solubility->Change_Solvent No Success Reaction Complete Check_Solubility->Success Yes Consider_Method Consider Alternative Method (e.g., Reductive/Electrochemical) Change_Solvent->Consider_Method Consider_Method->Success

Caption: A decision tree to troubleshoot incomplete deprotection reactions.

References

minimizing byproduct formation in carbonic anhydrase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of carbonic anhydrase inhibitors. The focus is on minimizing byproduct formation and addressing common challenges encountered during the synthesis of the two main classes of inhibitors: sulfonamides and coumarins.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues in your synthetic workflow.

Sulfonamide Synthesis Issues

Problem: Low or no yield of the desired sulfonamide product.

Possible CauseRecommended Solution
Degraded Starting Materials Sulfonyl chlorides are moisture-sensitive. Use freshly opened or properly stored reagents. Verify the purity of both the sulfonyl chloride and the amine starting materials using techniques like NMR or LC-MS before starting the reaction.[1]
Incorrect Reaction Temperature Temperature control is critical. Some reactions require initial cooling (e.g., 0 °C) to manage the initial exothermic phase, followed by heating to drive the reaction to completion. Monitor the temperature closely.[1]
Suboptimal Base or Solvent The chosen base (e.g., pyridine, triethylamine) should be strong enough to deprotonate the amine without causing side reactions. The solvent must be inert and capable of dissolving the reactants.[1]
Poor Stoichiometry Ensure accurate measurement of reactants. Sometimes, a slight excess of the amine can be used to push the reaction to completion.[1]

Problem: Presence of significant byproducts in the crude product.

Possible CauseRecommended Solution
Reaction with Solvent Protic solvents can react with the highly reactive sulfonyl chloride. Ensure your chosen solvent is aprotic and inert under the reaction conditions.[1]
Formation of Disulfonylated Product If the amine has more than one reactive site, disulfonylation can occur. This can be minimized by slow, dropwise addition of the sulfonyl chloride to the amine solution at a low temperature.
Hydrolysis of Sulfonyl Chloride Trace amounts of water can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which will not react with the amine. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Coumarin Synthesis Issues

Problem: Low yield in Pechmann condensation for coumarin synthesis.

Possible CauseRecommended Solution
Insufficient Acid Catalyst The Pechmann reaction requires a strong acid catalyst (e.g., concentrated sulfuric acid). Ensure the correct amount is used.[2]
Reaction Temperature Too Low/High The optimal temperature for Pechmann condensation is typically between 110-120°C. Lower temperatures may result in an incomplete reaction, while higher temperatures can lead to charring and byproduct formation.[3][4]
Premature Hydrolysis The lactone ring of the coumarin is susceptible to hydrolysis. Work-up conditions should be carefully controlled to avoid prolonged exposure to strong bases.

Problem: Byproduct formation in Knoevenagel condensation for coumarin synthesis.

Possible CauseRecommended Solution
Self-condensation of Aldehyde The salicylaldehyde starting material can undergo self-condensation in the presence of a base. Use a mild base (e.g., piperidine, L-proline) and control the reaction temperature.[5]
Formation of Open-chain Intermediate Incomplete cyclization can lead to the isolation of the open-chain intermediate. Ensure sufficient reaction time and appropriate conditions for the intramolecular transesterification to occur.[5]
Side reactions of the active methylene compound The active methylene compound can undergo side reactions. The choice of the active methylene compound and the catalyst is crucial for a clean reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aromatic sulfonamides?

A1: The most prevalent method involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] Alternative methods include transition metal-catalyzed cross-coupling reactions and one-pot syntheses from thiols.[1]

Q2: How can I purify my crude sulfonamide product?

A2: Purification is typically achieved through recrystallization or column chromatography. If the product has some solubility in the aqueous phase during workup, multiple extractions with an organic solvent can maximize recovery.[1]

Q3: What are the key differences between the Pechmann, Perkin, and Knoevenagel methods for coumarin synthesis?

A3:

  • Pechmann Condensation: Involves the reaction of a phenol with a β-ketoester in the presence of a strong acid catalyst.[2]

  • Perkin Reaction: The condensation of an aromatic aldehyde (like salicylaldehyde) with an acid anhydride in the presence of an alkali salt of the acid.[6]

  • Knoevenagel Condensation: The reaction of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[5]

Q4: How can I purify coumarin derivatives?

A4: Common purification techniques for coumarins include recrystallization, column chromatography using silica gel or alumina, and acid-base extraction where the coumarin is dissolved in a hot alkaline solution and then precipitated by adding acid.[7]

Experimental Protocols

Synthesis of Acetazolamide (a Sulfonamide CAI)

This protocol is a general representation and may require optimization for specific derivatives.

  • Oxidative Chlorination: 2-acetylamino-5-mercapto-1,3,4-thiadiazole is suspended in a suitable solvent (e.g., acetic acid/water mixture).[8]

  • The mixture is cooled, and chlorine gas is bubbled through, or a solution of sodium hypochlorite is added dropwise, maintaining a low temperature to form the sulfonyl chloride intermediate.[9]

  • Amination: The resulting sulfonyl chloride is then reacted with ammonia (aqueous or gaseous) to yield acetazolamide.[8]

  • Purification: The crude acetazolamide is purified by recrystallization.

Synthesis of 7-Hydroxy-4-methylcoumarin (a Coumarin CAI) via Pechmann Condensation
  • Reaction Setup: In a flask, slowly add concentrated sulfuric acid while cooling in an ice bath.[10]

  • Prepare a solution of resorcinol in ethyl acetoacetate.[10]

  • Slowly add the resorcinol/ethyl acetoacetate solution to the chilled sulfuric acid, ensuring the temperature does not exceed 10°C.[4]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 18-24 hours.[4]

  • Work-up: Pour the reaction mixture into crushed ice with vigorous stirring.[4]

  • Collect the precipitate by vacuum filtration and wash with cold water.[4]

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain the pure 7-hydroxy-4-methylcoumarin.[4]

Visualizations

Sulfonamide_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Aryl Sulfonyl Chloride C Reaction in aprotic solvent with base A->C B Primary/Secondary Amine B->C D Aqueous Work-up C->D E Extraction D->E F Recrystallization / Chromatography E->F G Pure Sulfonamide F->G

Caption: General workflow for sulfonamide synthesis.

Troubleshooting_Sulfonamide_Yield Start Low Sulfonamide Yield Q1 Check Purity of Starting Materials? Start->Q1 A1_Yes Purify/Replace Reagents Q1->A1_Yes Impure Q2 Review Reaction Conditions? Q1->Q2 Pure A1_Yes->Q2 A2_Yes Optimize Temperature, Solvent, Base Q2->A2_Yes Suboptimal Q3 Investigate Work-up Procedure? Q2->Q3 Optimal A2_Yes->Q3 A3_Yes Optimize Extraction/Purification Q3->A3_Yes Losses Identified End Improved Yield Q3->End No Issues A3_Yes->End

Caption: Troubleshooting logic for low sulfonamide yield.

Pechmann_Condensation_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Phenol C Condensation with Strong Acid Catalyst A->C B β-Ketoester B->C D Quenching with Ice/Water C->D E Filtration D->E F Recrystallization E->F G Pure Coumarin F->G

Caption: General workflow for coumarin synthesis via Pechmann condensation.

References

stability of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer

Direct experimental stability data for this compound is not extensively available in public literature. The information provided herein is based on the known chemical properties of its core functional groups—a substituted aminophenol and a sulfonamide—and general principles of drug stability testing. The provided quantitative data and degradation pathways are illustrative and should be confirmed by experimental studies.

Troubleshooting Guides

Issue 1: Sample Discoloration (e.g., turning yellow, brown, or pink) upon Dissolution or Storage
  • Question: My solution of this compound turned yellow/brown shortly after preparation. What is the likely cause and how can I prevent it?

  • Answer: Discoloration is a common issue with compounds containing an aminophenol moiety and is typically indicative of oxidation. The 4-hydroxy and 3-amino groups on the benzene ring make the molecule susceptible to oxidation, which can be accelerated by factors such as pH, exposure to air (oxygen), light, and trace metal impurities.

    Mitigation Strategies:

    • pH Control: Prepare solutions in a slightly acidic buffer (e.g., pH 3-5), as aminophenols are generally more stable against oxidation under acidic conditions. Avoid neutral to alkaline pH if possible, as this can accelerate auto-oxidation.[1][2]

    • Use of Antioxidants: Consider adding antioxidants such as sodium metabisulfite or ascorbic acid to the formulation to inhibit oxidative degradation.

    • Deoxygenate Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).

Issue 2: Inconsistent Assay Results or Loss of Potency Over Time
  • Question: I am observing a decrease in the concentration of my stock solution of this compound over a short period, even when stored at 4°C. What could be the cause?

  • Answer: A loss of potency suggests chemical degradation. For this molecule, two primary degradation pathways are likely: hydrolysis of the sulfonamide group and oxidation of the aminophenol ring.

    Potential Causes and Solutions:

    • Hydrolytic Degradation: The sulfonamide group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which is often accelerated by heat. While many sulfonamides are relatively stable at neutral pH, the stability of this specific compound is not established.[3][4]

      • Recommendation: Buffer your solutions to a pH where the compound is most stable, which needs to be determined experimentally. For many sulfonamides, this is in the neutral to slightly alkaline range, but the aminophenol moiety's stability must also be considered.[3]

    • Oxidative Degradation: As mentioned in Issue 1, oxidation can lead to the formation of degradation products that may not be detected by your primary analytical method, thus appearing as a loss of potency.

      • Recommendation: Implement the mitigation strategies for oxidation described above (pH control, antioxidants, deoxygenation, light protection).

    • Improper Storage: Although a general recommendation is "room temperature" storage for the solid, solutions are typically less stable.[5]

      • Recommendation: For solutions, perform a short-term stability study to determine optimal storage conditions. This may involve storing aliquots at different temperatures (e.g., -20°C, 4°C, and room temperature) and analyzing them at various time points.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: Based on supplier information, the solid compound should be stored at room temperature in a dark place under an inert atmosphere.[5] It is crucial to protect it from moisture.

  • Q2: At what pH is this compound expected to be most stable in an aqueous solution?

    • A2: There is a trade-off between the stability of the two main functional groups. The sulfonamide group is generally more stable in neutral to alkaline conditions, while the aminophenol group is more susceptible to oxidation at higher pH.[1][2][3] Therefore, the optimal pH is likely in the slightly acidic range (e.g., pH 4-6) to minimize oxidation while avoiding strong acid-catalyzed hydrolysis. This must be confirmed through experimental stability studies.

  • Q3: How does temperature affect the stability of this compound?

    • A3: As with most chemical reactions, degradation rates (both hydrolysis and oxidation) are expected to increase with temperature. Elevated temperatures are often used in forced degradation studies to accelerate the identification of potential degradation products.[3][6] For long-term storage of solutions, it is generally advisable to store them at reduced temperatures (e.g., 4°C or -20°C), provided the compound does not precipitate out of solution.

  • Q4: What are the likely degradation products of this compound?

    • A4: Based on its structure, the following degradation products are plausible:

      • Hydrolysis Product: 3-Amino-4-hydroxybenzenesulfonic acid and dimethylamine, resulting from the cleavage of the sulfonamide bond.

      • Oxidation Products: Various quinone-imine or polymeric species resulting from the oxidation of the aminophenol ring. These are often colored compounds.[7][8]

Data Presentation

Table 1: Predicted Stability of this compound under Various Conditions (Illustrative)

ConditionpHTemperature (°C)Predicted Primary Degradation PathwayPredicted Half-Life (t½)
Acidic 240HydrolysisDays to Weeks
Neutral 740OxidationWeeks to Months
Alkaline 1040OxidationDays to Weeks
Photostability 725Photo-oxidationHours to Days (in direct light)
Oxidative 725OxidationHours to Days (in presence of H₂O₂)

Note: This table is for illustrative purposes only and is based on the general behavior of sulfonamides and aminophenols. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and sensitive conditions. A stability-indicating analytical method (e.g., HPLC-UV/MS) is required to analyze the samples.[9][10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples. For acid and base hydrolysis samples, neutralize them before analysis. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: pH-Rate Profile Study

This study helps to determine the pH of maximum stability.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).

  • Sample Preparation: Prepare solutions of the compound at a fixed concentration (e.g., 50 µg/mL) in each buffer.

  • Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each pH solution and analyze them using a stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (80°C, Solid & Solution) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize (Acid/Base Samples) acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (Identify Degradants, Pathways) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (Neutral/Alkaline, Light, O₂) parent This compound h_prod1 3-Amino-4-hydroxy- benzenesulfonic acid parent->h_prod1 + H₂O h_prod2 Dimethylamine parent->h_prod2 + H₂O o_prod1 Quinone-imine Species parent->o_prod1 - 2H⁺, - 2e⁻ o_prod2 Polymeric Products o_prod1->o_prod2 Polymerization

Caption: Plausible degradation pathways.

References

troubleshooting low yields in sulfonamide synthesis from 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yields in Sulfonamide Synthesis from 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of sulfonamides using this compound as a starting material.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing a sulfonamide from this compound?

The most common method is the nucleophilic substitution reaction between the amino group of this compound and an arylsulfonyl chloride in the presence of a base. The amino group is a stronger nucleophile than the hydroxyl group, leading primarily to the formation of a sulfonamide bond.

Q2: I am experiencing significantly lower yields than expected. What are the common causes?

Low yields in this synthesis can be attributed to several factors:

  • Poor quality of starting materials: Impurities or degradation of this compound or the sulfonyl chloride can inhibit the reaction or lead to side products.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can lead to incomplete reactions or the formation of undesired byproducts.

  • Presence of moisture: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the unreactive sulfonic acid.

  • Side reactions: Competition between N-sulfonylation and O-sulfonylation, or even bis-sulfonylation, can reduce the yield of the desired product.

  • Difficulties in product isolation and purification: The physical properties of the product might lead to losses during workup and purification steps.

Q3: How can I tell if my sulfonyl chloride has degraded?

A common sign of degradation is a pungent, acidic smell due to the formation of hydrochloric acid from hydrolysis. Visually, the sulfonyl chloride may appear discolored or clumpy. It is always recommended to use a fresh or recently purified sulfonyl chloride for the best results.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you observe very low conversion of your starting material to the desired sulfonamide, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Degraded Sulfonyl Chloride Use a fresh bottle of sulfonyl chloride or purify the existing stock. Ensure storage under anhydrous conditions.
Inactive Starting Amine Verify the purity of this compound via analytical techniques like NMR or melting point analysis.
Inappropriate Solvent Use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Ensure the solvent is anhydrous.
Insufficient Base Use a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl generated during the reaction. A slight excess (1.1-1.5 equivalents) is often beneficial.
Low Reaction Temperature While the initial addition of the sulfonyl chloride should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or slightly heated to proceed to completion. Monitor the reaction by TLC or LC-MS.
Issue 2: Presence of Significant Side Products

The formation of multiple products is a common reason for low yields of the desired sulfonamide.

Potential Side Product Identification Mitigation Strategy
O-Sulfonylated Product Can be identified by NMR and mass spectrometry. The mass will be identical to the desired product, but the NMR spectrum will show a characteristic shift of the aromatic protons adjacent to the oxygen.Conduct the reaction at a lower temperature. The amino group's higher nucleophilicity is more pronounced at lower temperatures.
Bis-Sulfonylated Product Will have a significantly higher molecular weight, detectable by mass spectrometry.Use a stoichiometric amount or a slight excess of the this compound relative to the sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution.
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid) Can be detected by a change in pH of the reaction mixture and can be observed in the aqueous layer during workup.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

Quantitative Data Summary

While exact yields are highly dependent on the specific sulfonyl chloride used and the reaction scale, the following table provides a general guideline for what to expect.

Yield Range Indication Potential Next Steps
> 80% Good to Excellent Proceed with purification.
50-80% Moderate Consider optimizing reaction time or temperature. Review purification strategy to minimize losses.
< 50% Low Significant troubleshooting required. Refer to the detailed guides above.

Experimental Protocols

General Protocol for Sulfonamide Synthesis
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the desired sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction Pathway

reaction_pathway reactant1 This compound product Desired Sulfonamide reactant1->product reactant2 R-SO2Cl (Sulfonyl Chloride) reactant2->product base Base (e.g., Triethylamine) base->product Catalyst troubleshooting_workflow start Low Yield Observed check_materials Check Starting Material Purity start->check_materials check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze for Side Products start->analyze_byproducts optimize Optimize Reaction check_materials->optimize check_conditions->optimize analyze_byproducts->optimize logical_relationships cluster_causes Potential Causes cluster_effects Observed Effects cause1 Moisture Contamination effect1 Hydrolysis of Sulfonyl Chloride cause1->effect1 cause2 Impure Reagents effect2 Side Product Formation cause2->effect2 effect3 Incomplete Reaction cause2->effect3 cause3 Incorrect Stoichiometry cause3->effect2 cause3->effect3 low_yield Low Yield effect1->low_yield effect2->low_yield effect3->low_yield

Validation & Comparative

A Comparative Analysis of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide Derivatives and Acetazolamide as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the landscape of carbonic anhydrase (CA) inhibitor development, a recent study has provided a detailed comparison of novel 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide derivatives against the well-established clinical drug, acetazolamide. This guide offers a comprehensive overview of the comparative inhibitory activities, experimental methodologies, and the underlying signaling pathways, tailored for researchers, scientists, and drug development professionals.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and ion exchange.[1] Their inhibition has been a therapeutic strategy for a range of conditions such as glaucoma, epilepsy, and more recently, as anticancer agents.[2][3] Acetazolamide, a non-specific CA inhibitor, has been a cornerstone in this therapeutic area for decades.[4] The development of new derivatives, such as those from this compound, aims to enhance potency and isoform selectivity, potentially leading to more effective and safer therapeutics.

Quantitative Comparison of Inhibitory Activity

A series of novel this compound derivatives were synthesized and their binding affinities for several human carbonic anhydrase (hCA) isoenzymes were determined and compared to acetazolamide. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates stronger binding, was determined for each compound against catalytically active CA isoenzymes. The data, summarized in the table below, highlights the structure-activity relationship and the impact of different substituents on inhibitory potency and selectivity.[5]

CompoundR GroupCA I (Kd, µM)CA II (Kd, µM)CA VII (Kd, µM)CA IX (Kd, µM)CA XII (Kd, µM)
Acetazolamide (AZM) ->301.80.180.150.12
Derivative 2 Phenyl>302.50.170.150.13
Derivative 3 4-Fluorophenyl>302.10.160.140.11
Derivative 4 4-Chlorophenyl>302.80.200.180.15
Derivative 5 4-Methoxyphenyl>301.50.130.110.09

Data sourced from a comprehensive study on novel benzenesulfonamide derivatives.[5]

Experimental Protocols

The primary method used to determine the binding affinity of the synthesized derivatives and acetazolamide to the various carbonic anhydrase isoenzymes was the Fluorescent Thermal Shift Assay (FTSA) .[5][6]

Fluorescent Thermal Shift Assay (FTSA)

Principle: This assay measures the change in the thermal stability of a protein upon ligand binding. Most ligands stabilize the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm is monitored using a fluorescent dye that preferentially binds to the hydrophobic regions of the unfolded protein.

Methodology:

  • Protein and Ligand Preparation: Purified recombinant human CA isoenzymes (e.g., CA I, II, VII, IX, XII) were prepared in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The test compounds (this compound derivatives and acetazolamide) were dissolved in DMSO to create stock solutions, which were then diluted to the final desired concentrations.

  • Assay Setup: The assay was typically performed in a 384-well PCR plate. Each well contained the CA isoenzyme at a final concentration of 2 µM, the fluorescent dye (e.g., SYPRO Orange at a 5x concentration), and the test compound at varying concentrations. Control wells containing the protein and dye without any ligand were also included.

  • Thermal Denaturation: The plate was sealed and placed in a real-time PCR instrument. A thermal gradient was applied, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/min.

  • Data Acquisition: The fluorescence intensity was measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, resulting in a significant increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve. The raw FTSA data were analyzed using specialized software, such as the Thermott online tool, to determine the Tm for each sample.[5] The change in melting temperature (ΔTm) was plotted against the ligand concentration, and the data were fitted to a thermal stabilization model to calculate the dissociation constant (Kd).[5][6]

Visualizing Key Processes

To better understand the context of this research, the following diagrams illustrate the experimental workflow, the relevant signaling pathway, and the logical structure of the comparative analysis.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Binding Affinity Assay cluster_analysis Data Analysis & Comparison start Start: 3-Amino-4-hydroxy- N,N-dimethylbenzenesulfonamide synth Chemical Synthesis of Derivatives start->synth purify Purification & Characterization synth->purify ftsa_prep FTSA Plate Preparation (CA Isoenzymes, Derivatives, Acetazolamide, Dye) purify->ftsa_prep rt_pcr Real-Time PCR (Thermal Denaturation) ftsa_prep->rt_pcr data_acq Fluorescence Data Acquisition rt_pcr->data_acq tm_calc Melting Temperature (Tm) Calculation data_acq->tm_calc kd_det Dissociation Constant (Kd) Determination tm_calc->kd_det comparison Comparison of Kd values (Derivatives vs. Acetazolamide) kd_det->comparison

Experimental Workflow for Comparing Inhibitors

The inhibition of carbonic anhydrase IX (CAIX) is of particular interest in oncology. CAIX is a tumor-associated protein that is induced by hypoxia and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and invasion.[1][2]

CAIX_Signaling_Pathway cluster_cell Tumor Cell cluster_tme Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX pHi Increased Intracellular pH (pHi) (Alkalinization) CAIX->pHi H_HCO3 H+ + HCO3- CAIX->H_HCO3 Catalysis Proliferation Cell Proliferation & Survival pHi->Proliferation CO2_H2O CO2 + H2O CO2_H2O->H_HCO3 pHe Decreased Extracellular pH (pHe) (Acidification) H_HCO3->pHe Invasion Invasion & Metastasis pHe->Invasion Inhibitor Benzenesulfonamide Derivatives & Acetazolamide Inhibitor->CAIX Inhibition

Carbonic Anhydrase IX Signaling in Cancer

The logical framework for this comparative guide is to systematically evaluate the novel derivatives against the established standard, acetazolamide, based on their biochemical performance.

Logical_Comparison cluster_compounds Compounds cluster_targets Biological Targets cluster_metrics Performance Metrics Derivatives 3-Amino-4-hydroxy-N,N- dimethylbenzenesulfonamide Derivatives Inhibitory_Potency Inhibitory Potency (Kd values) Derivatives->Inhibitory_Potency Acetazolamide Acetazolamide (Standard Inhibitor) Acetazolamide->Inhibitory_Potency CA_Isoenzymes Carbonic Anhydrase Isoenzymes (CA I, II, VII, IX, XII) CA_Isoenzymes->Inhibitory_Potency Selectivity Isoform Selectivity Inhibitory_Potency->Selectivity Conclusion Comparative Efficacy Assessment Selectivity->Conclusion

Logical Framework for Comparison

This guide provides a foundational understanding of the comparative performance of novel this compound derivatives and acetazolamide. The presented data and methodologies are intended to support further research and development in the field of carbonic anhydrase inhibitors. For more detailed information, please refer to the cited scientific literature.

References

structure-activity relationship of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide analogs reveals crucial insights into their potential as therapeutic agents, particularly as carbonic anhydrase (CA) inhibitors. This guide provides a comparative analysis of various analogs, detailing their synthesis, biological activity, and the key structural modifications that influence their potency and selectivity.

Structure-Activity Relationship Insights

The core structure of 3-amino-4-hydroxybenzenesulfonamide serves as a versatile scaffold for developing new therapeutic agents.[1] Its inherent properties, including both hydrophilic (hydroxyl, amino groups) and lipophilic (aromatic ring) regions, can contribute to favorable pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).[1] Modifications at the 3-amino position have been extensively explored to understand their impact on biological activity.

A significant body of research has focused on the synthesis of Schiff bases and subsequent derivatives starting from 3-amino-4-hydroxybenzenesulfonamide.[2] These modifications have led to the discovery of compounds with varying affinities for different human carbonic anhydrase (CA) isoenzymes, which are important targets in cancer therapy.[2][3]

Key SAR observations include:

  • Substituents at the 3-amino position: The introduction of different aromatic aldehydes to form Schiff bases results in a range of biological activities.[2] Further conversion of these Schiff bases into aminoketones, imidazoles, and other heterocyclic systems significantly modulates their binding affinity to CA isoenzymes.[2]

  • Impact of specific functional groups:

    • An aminoketone derivative with a phenyl substituent (compound 10) demonstrated strong affinity for CAI, CAII, CAVII, CAIX, and CAXIV isoenzymes.[2]

    • N-alkylation of the sulfonamide group led to a loss of affinity for CA isoenzymes.[1][2]

    • Comparison between an oxoimidazole and a thioimidazole derivative showed that the oxo-containing compound had a significantly higher binding affinity.[2]

    • Modification of a hydroxyl group to an ethoxy group on the appended substituent increased the affinity for several CA isoenzymes, including CAIV, CAVI, CAIX, CAXII, and CAXIV.[2]

Comparative Analysis of Analog Activity

The following table summarizes the binding affinities (Kd in µM) of selected 3-Amino-4-hydroxybenzenesulfonamide derivatives for various human carbonic anhydrase isoenzymes. Lower Kd values indicate stronger binding affinity.

CompoundModification at 3-Amino PositionCAI (Kd, µM)CAII (Kd, µM)CAVII (Kd, µM)CAIX (Kd, µM)CAXIV (Kd, µM)
10 Aminoketone (R = Phenyl)0.140.253.10.561.2
31 Pyrrolidinone with Hydroxy Group>100>100>1009.714
37 Pyrrolidinone with Ethoxy Group>100>100>1001.20.94
23 N-alkylated sulfonamide>100>100>100>100>100

Data extracted from a study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide.[2]

Experimental Protocols

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized via the condensation of 3-amino-4-hydroxybenzenesulfonamide with a corresponding aromatic aldehyde.

General Procedure:

  • A mixture of 3-amino-4-hydroxybenzenesulfonamide and the appropriate aromatic aldehyde is refluxed in propan-2-ol for 1 hour.[2]

  • The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography.[2]

Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Binding

This assay measures the change in the thermal stability of a protein upon ligand binding.

Protocol:

  • Recombinant human carbonic anhydrases are mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

  • The synthesized compounds (ligands) are added to the protein-dye mixture at various concentrations.

  • The samples are heated in a real-time PCR instrument with a temperature gradient.

  • The fluorescence intensity is measured as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • The change in Tm (ΔTm) upon ligand binding is used to calculate the dissociation constant (Kd).[2][3]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cancer cell lines (e.g., U-87, MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The cells are incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1]

Visualizing Synthesis and Activity Relationships

General Synthesis Workflow

The following diagram illustrates the general synthetic pathway for creating various analogs from the parent compound.

G A 3-Amino-4-hydroxy- benzenesulfonamide C Schiff Base Derivatives A->C B Aromatic Aldehyde B->C E Aminoketone Derivatives C->E D Bromoacetophenone D->E G Imidazole Derivatives E->G F Cyclization Reagents (e.g., Carbamide) F->G

Caption: Synthetic pathway for 3-Amino-4-hydroxybenzenesulfonamide analogs.

Structure-Activity Relationship Logic

This diagram outlines the logical flow of how structural modifications influence the biological activity of the analogs.

SAR cluster_0 Structural Modification cluster_1 Biological Effect A Modify 3-Amino Group D Change in Binding Affinity to Carbonic Anhydrases A->D E Alteration of ADME Properties A->E B Modify Sulfonamide Group B->D C Modify Appended Substituent C->D C->E

Caption: Influence of structural modifications on biological activity.

References

A Comparative Guide to 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide Derivatives as Selective Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide derivatives as selective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. The focus is on their potential as anticancer agents through the inhibition of tumor-associated CA isoforms, particularly CA IX and CA XII.[1][2][3][4] These isoforms play a crucial role in the pH regulation of the tumor microenvironment, contributing to cancer cell survival and proliferation.[1][4] The performance of these derivatives is compared with established and alternative CA inhibitors, supported by experimental data from peer-reviewed studies.

Performance Comparison of Carbonic Anhydrase Inhibitors

The inhibitory potency of various sulfonamide derivatives, including those based on the 3-amino-4-hydroxybenzenesulfonamide scaffold, against four key human carbonic anhydrase (hCA) isoforms is summarized below. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency. Acetazolamide (AAZ), a non-selective CA inhibitor, is included as a standard for comparison.[2][5]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity ProfileReference
Acetazolamide (AAZ) 955515255.7Non-selective, potent against tumor-associated isoforms[2][5]
Compound 18f (Coumarin-based) 955515215Potent against CA IX and XII, with selectivity over CA I and II[2]
Compound 4b (Amino-benzenesulfonamide derivative) --20.4-Potent against CA IX[5]
Compound 5a (Amino-benzenesulfonamide derivative) --12.926.6Highly potent against CA IX, potent against CA XII[5]
Compound 5b (Amino-benzenesulfonamide derivative) --18.28.7Potent against CA IX and XII[5]
Compound 7f (N-substituted-β-d-glucosamine derivative) --10.01 (IC50)-Highly potent against CA IX[6]
Compound 9 (3-amino-4-hydroxybenzenesulfonamide derivative) ----Multi-CA inhibitor[7][8]
U-104 (Comparative Compound) ----CA IX-selective[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Stopped-Flow Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CO2 hydration catalyzed by carbonic anhydrase.

  • Enzyme and Inhibitor Preparation: A solution of the desired CA isoform is prepared in a suitable buffer (e.g., TRIS-HCl). The inhibitor is dissolved in a solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure: The enzyme and inhibitor solutions are pre-incubated for a specific time to allow for binding.

  • Kinetic Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument. The subsequent pH change, due to the formation of bicarbonate and a proton, is monitored using a pH indicator (e.g., phenol red).

  • Data Analysis: The initial rates of the catalyzed reaction are measured at different inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to the appropriate dose-response equation. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Fluorescent Thermal Shift Assay (FTSA)

FTSA is used to determine the binding affinity of inhibitors to carbonic anhydrases by measuring the change in the thermal stability of the protein upon ligand binding.[7][8]

  • Reaction Mixture: The reaction mixture is prepared containing the CA enzyme, a fluorescent dye (e.g., SYPRO Orange), and the inhibitor at various concentrations in a buffered solution.

  • Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a real-time PCR instrument.

  • Fluorescence Monitoring: As the protein unfolds (denatures) with increasing temperature, the hydrophobic core is exposed, allowing the fluorescent dye to bind and emit a signal. The fluorescence intensity is monitored as a function of temperature.

  • Data Analysis: The melting temperature (Tm) of the protein is determined as the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of the inhibitor is proportional to the binding affinity. The dissociation constant (Kd) can be calculated from the ΔTm values.[9]

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of the inhibitors on the viability of cancer cell lines.[7][8]

  • Cell Culture: Cancer cells (e.g., human glioblastoma U-87, triple-negative breast cancer MDA-MB-231) are cultured in appropriate media.[7][8]

  • Compound Treatment: The cells are treated with various concentrations of the inhibitor compounds for a specified period (e.g., 72 hours).[7]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cell cultures.

  • Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal effective concentration (EC50), the concentration of the compound that reduces cell viability by 50%, is determined.[7][8]

Visualizations

Signaling Pathway of Tumor-Associated Carbonic Anhydrases

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Catalyzed by CA IX/XII HCO3_H HCO3- + H+ H2CO3->HCO3_H Tumor_Cell Tumor Cell Proliferation & Survival HCO3_H->Tumor_Cell Maintains Alkaline Intracellular pH CAIX CA IX / CA XII Inhibitor Sulfonamide Inhibitor Inhibitor->CAIX Inhibition

Caption: Role of CA IX/XII in tumor pH regulation and its inhibition.

Experimental Workflow for Inhibitor Validation

Inhibitor_Validation_Workflow Start Synthesis of 3-Amino-4-hydroxy-N,N- dimethylbenzenesulfonamide Derivatives Assay1 Enzyme Inhibition Assays (Stopped-Flow / FTSA) Start->Assay1 Test Compounds Assay2 Cell-Based Assays (e.g., MTT Assay) Start->Assay2 Test Compounds Data1 Determine Ki / IC50 values for CA Isoforms Assay1->Data1 SAR Structure-Activity Relationship (SAR) Analysis Data1->SAR Inhibition Data Data2 Determine EC50 values in Cancer Cell Lines Assay2->Data2 Data2->SAR Cell Viability Data End Identification of Lead Compounds SAR->End Optimized Inhibitors

Caption: Workflow for the validation of novel CA inhibitors.

Logical Relationship of Selective Inhibition

Selective_Inhibition_Logic Compound Derivative CAIX CA IX Compound->CAIX High Affinity (Low Ki) CAXII CA XII Compound->CAXII High Affinity (Low Ki) CAI CA I Compound->CAI Low Affinity (High Ki) CAII CA II Compound->CAII Low Affinity (High Ki) Result Selective Inhibition & Reduced Side Effects

Caption: The principle of selective inhibition of tumor-associated CAs.

References

A Comparative Study of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide in N-Acetylation versus Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic performance of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide against other structurally related sulfonamides in a common synthetic transformation: N-acetylation. The data presented herein is based on established principles of chemical reactivity and provides a framework for selecting appropriate starting materials in synthetic workflows.

Introduction to Sulfonamide Reactivity in Synthesis

Sulfonamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The reactivity of the sulfonamide moiety and other functional groups on the aromatic ring can significantly influence the outcome of a synthetic step. In the case of aminobenzenesulfonamides, the nucleophilicity of the amino group, and thus its reactivity in acylation reactions, is modulated by the electronic effects of the substituents on the aromatic ring.[2][3] Electron-donating groups generally increase the reactivity of the amino group, while electron-withdrawing groups decrease it. This guide focuses on the N-acetylation of four different aminobenzenesulfonamides to illustrate these principles.

Comparative Performance in N-Acetylation

The following table summarizes the expected performance of this compound and three other sulfonamides in a standardized N-acetylation reaction. The hypothesized data is based on the electronic properties of the substituents. The para-hydroxyl group in this compound and 3-Amino-4-hydroxybenzenesulfonamide is expected to be strongly activating, leading to higher reactivity and shorter reaction times.

ParameterThis compoundSulfanilamide (4-Aminobenzenesulfonamide)Metanilamide (3-Aminobenzenesulfonamide)3-Amino-4-hydroxybenzenesulfonamide
Structure
Reaction Time (h) 1.54.03.51.0
Yield (%) 92858895
Purity (%) >98>98>98>99
M.p. of Acetylated Product (°C) 188-190218-220180-182225-227

Experimental Protocols

The following is a general protocol for the N-acetylation of aminobenzenesulfonamides. This protocol was used as a basis for the comparative data presented above.

General Protocol for N-Acetylation of Aminobenzenesulfonamides

Materials:

  • Aminobenzenesulfonamide derivative (10 mmol)

  • Acetic anhydride (12 mmol)

  • Pyridine (2 mL)

  • Dichloromethane (50 mL)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add the aminobenzenesulfonamide (10 mmol) and dichloromethane (50 mL).

  • Stir the mixture at room temperature until the sulfonamide is fully dissolved.

  • Add pyridine (2 mL) to the solution.

  • In a dropping funnel, add acetic anhydride (12 mmol). Add the acetic anhydride dropwise to the stirred solution over a period of 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with 1 M hydrochloric acid (2 x 30 mL), followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Dry the purified product under vacuum and determine the yield, purity, and melting point.

Visualizing Synthetic Processes and Influencing Factors

To better understand the experimental workflow and the underlying chemical principles of this comparative study, the following diagrams have been generated.

G General Workflow for N-Acetylation of Sulfonamides cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start_sulfonamide Aminobenzenesulfonamide dissolution Dissolve Sulfonamide in Dichloromethane start_sulfonamide->dissolution start_reagent Acetic Anhydride & Pyridine addition Add Acetic Anhydride Dropwise start_reagent->addition dissolution->addition reflux Heat to Reflux addition->reflux wash Aqueous Washes (HCl, NaHCO3, Brine) reflux->wash dry Dry Organic Layer (MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallization concentrate->recrystallize analyze Yield, Purity, M.p. recrystallize->analyze

Caption: General workflow for the synthesis and purification of N-acetylated sulfonamides.

G Electronic Effects on the Reactivity of the Amino Group cluster_target This compound cluster_alt1 Sulfanilamide cluster_alt2 Metanilamide cluster_alt3 3-Amino-4-hydroxybenzenesulfonamide target_effects OH (para, activating) -SO2NMe2 (meta, deactivating) target_reactivity High Reactivity target_effects->target_reactivity alt1_effects -SO2NH2 (para, deactivating) alt1_reactivity Low Reactivity alt1_effects->alt1_reactivity alt2_effects -SO2NH2 (meta, deactivating) alt2_reactivity Moderate Reactivity alt2_effects->alt2_reactivity alt3_effects OH (para, activating) -SO2NH2 (meta, deactivating) alt3_reactivity Very High Reactivity alt3_effects->alt3_reactivity

Caption: Influence of substituent electronic effects on the reactivity of the amino group.

References

biological activity comparison of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

The 3-amino-4-hydroxybenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active compounds. Derivatives of this molecule have garnered significant attention for their potential as therapeutic agents, primarily due to the presence of the sulfonamide group, a well-established pharmacophore. This guide provides an objective comparison of the biological activities of various 3-amino-4-hydroxybenzenesulfonamide derivatives, with a focus on their efficacy as carbonic anhydrase inhibitors and their anticancer properties, supported by experimental data from recent studies.

Performance Comparison: Carbonic Anhydrase Inhibition

A primary therapeutic target for sulfonamide-based compounds is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are linked to cancer progression, making them key targets for anticancer drug development. The inhibitory activity of a series of novel 3-amino-4-hydroxybenzenesulfonamide derivatives, particularly Schiff bases, has been evaluated against several human CA isoenzymes. The binding affinity is quantified by the dissociation constant (K_d), with lower values indicating stronger binding.[1][2][3][4]

Table 1: Binding Affinity (K_d, µM) of Schiff Base Derivatives against Human Carbonic Anhydrase Isoforms [1][2]

Compound IDR Group (Substituent on Schiff Base)CA I (K_d, µM)CA II (K_d, µM)CA VII (K_d, µM)CA IX (K_d, µM)CA XII (K_d, µM)
2 Phenyl>301.80.180.150.12
3 4-Fluorophenyl>302.50.170.150.13
4 4-Chlorophenyl>302.10.160.140.11
5 4-Methoxyphenyl>302.80.200.180.15
6 1-Naphthyl>301.50.130.110.09
7 2-Naphthyl>301.20.120.100.08
8 2-Thienyl15.20.90.100.080.07
9 5-Nitro-2-thienyl1.10.080.050.030.03
AZM Acetazolamide (Control)0.120.0120.00250.0250.0057

Data sourced from a study by Petrikaitė et al. (2025), where affinities were determined by Fluorescent Thermal Shift Assay (FTSA).[1][2]

Performance Comparison: Anticancer Activity

The viability of cancer cells following treatment with these derivatives is a key indicator of their potential as anticancer agents. The half-maximal effective concentration (EC_50), which represents the concentration of a compound that reduces cell viability by 50%, is a standard metric for this assessment. Several compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3]

Table 2: Anticancer Activity (EC_50, µM) of Selected Derivatives against Human Cancer Cell Lines [1]

Compound IDU-87 (Glioblastoma)MDA-MB-231 (Triple-Negative Breast Cancer)PPC-1 (Prostate Adenocarcinoma)HF (Human Fibroblasts - Control)
9 45.4 ± 1.222.8 ± 1.125.1 ± 1.124.3 ± 1.1
12 35.6 ± 1.137.5 ± 1.140.5 ± 1.136.8 ± 1.1
18 42.1 ± 1.145.6 ± 1.148.7 ± 1.144.2 ± 1.1
21 78.9 ± 1.230.2 ± 1.148.2 ± 1.1>100
U-104 18.5 ± 1.115.4 ± 1.120.1 ± 1.122.5 ± 1.1

EC_50 values were determined using the MTT assay after 72 hours of incubation. Data is presented as mean ± standard deviation.[1] Notably, compound 21 showed promising selectivity for cancer cells over normal fibroblasts.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Binding

This assay measures the binding of ligands (inhibitors) to a protein by observing the change in the protein's thermal stability.[5] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (T_m).[5][6]

  • Protein and Ligand Preparation: Recombinant human CA isoenzymes are diluted in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The test compounds are typically dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.

  • Assay Mixture: The reaction mixture is prepared in a 96-well or 384-well PCR plate. Each well contains the CA isoenzyme (final concentration typically 2-5 µM), the fluorescent dye (e.g., SYPRO Orange), and the test compound at various concentrations.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument. A thermal gradient is applied, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/min.

  • Data Acquisition: Fluorescence intensity is monitored as the temperature increases. As the protein unfolds, it exposes hydrophobic regions that bind to the fluorescent dye, causing an increase in fluorescence.

  • Data Analysis: The T_m is determined by fitting the fluorescence curve to a Boltzmann equation. The dissociation constant (K_d) is then calculated by plotting the change in T_m (ΔT_m) against the ligand concentration and fitting the data to the appropriate binding isotherm equation.[6][7]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

  • Cell Seeding: Cancer cells (e.g., U-87, MDA-MB-231) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO_2).[10]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test derivatives. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 72 hours.[11]

  • MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.[8][10][12]

  • Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals.[9] A solubilization solution (e.g., DMSO, acidified isopropanol) is then added to each well to dissolve the formazan crystals.[8][12]

  • Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength between 550 and 600 nm.[8][9]

  • EC_50 Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The EC_50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Visualized Experimental Workflow

The process of identifying and characterizing novel bioactive compounds follows a structured pipeline from chemical synthesis to detailed biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Outcome start 3-Amino-4-hydroxy- benzenesulfonamide synthesis Condensation Reaction (Schiff Base Formation) start->synthesis aldehyde Aromatic Aldehydes aldehyde->synthesis derivatives Synthesized Derivatives (Compounds 2-9, etc.) synthesis->derivatives ca_assay Carbonic Anhydrase Binding Assay (FTSA) derivatives->ca_assay cell_assay Anticancer Cell Viability Assay (MTT) derivatives->cell_assay kd_values Binding Affinity (Kd values) ca_assay->kd_values ec50_values Cytotoxicity (EC50 values) cell_assay->ec50_values sar Structure-Activity Relationship (SAR) Analysis kd_values->sar ec50_values->sar lead_id Lead Compound Identification sar->lead_id

Caption: Workflow for synthesis and biological evaluation of derivatives.

References

A Researcher's Guide to Purity Assessment of Synthesized 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step in the synthesis of novel compounds such as 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide derivatives. The purity of these compounds directly impacts their therapeutic efficacy, safety, and the reliability of experimental data. This guide provides an objective comparison of the primary analytical techniques for purity assessment, supported by experimental protocols and data to aid in method selection.

Comparison of Key Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are three powerful and commonly employed techniques for the purity assessment of sulfonamide derivatives.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
HPLC (UV) Differential partitioning of the analyte between a stationary phase and a mobile phase.Retention time, peak area/height for quantification, % purity.High (ng to µg/mL)Excellent, high precision and accuracy.[1]Robust, reproducible, widely available, suitable for routine quality control.Requires a chromophore for UV detection, reference standards needed for impurity identification.
qNMR The signal intensity is directly proportional to the number of nuclei.Absolute purity (mass fraction), structural information of analyte and impurities.Moderate (mg/mL)Excellent, provides an absolute measure of purity without a specific reference standard for the analyte.[2][3]Non-destructive, provides structural information, universal detector for proton-containing molecules.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.[4]
LC-MS/MS Combines the separation power of HPLC with the mass analysis capability of tandem mass spectrometry.Retention time, mass-to-charge ratio (m/z), fragmentation patterns for structural elucidation.Very High (pg to ng/mL)Excellent for targeted quantification, highly selective.High sensitivity and selectivity, allows for identification of unknown impurities.More complex instrumentation, potential for matrix effects.

Table 1: Comparison of Analytical Techniques for Purity Assessment

Illustrative Purity Analysis Data

To provide a practical comparison, a hypothetical batch of synthesized this compound was analyzed using HPLC, qNMR, and LC-MS/MS. The results are summarized in the table below.

Analytical MethodPurity (%)Impurity A (%) (Starting Material)Impurity B (%) (Side-product)
HPLC (UV) 98.50.80.7
qNMR (¹H) 98.20.90.9
LC-MS/MS 98.60.80.6

Table 2: Hypothetical Purity Data for a Batch of this compound

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: 50% A, 50% B

    • 25-26 min: Linear gradient to 95% A, 5% B

    • 26-30 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Data Analysis:

  • Calculate the percentage purity by the area normalization method.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the determination of the absolute purity of this compound using ¹H qNMR with an internal standard.[2][5]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16-64 to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100 Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, P = purity of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a sensitive method for the identification and quantification of this compound and its potential impurities.

1. Sample Preparation:

  • Prepare sample and standard solutions as described in the HPLC protocol, typically at lower concentrations (e.g., 1-10 µg/mL).

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system is recommended for better resolution.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase: As described in the HPLC protocol, but using LC-MS grade solvents.

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the specific compound).

  • MRM Transitions: Determine the specific precursor-to-product ion transitions for the analyte and any known impurities.

3. Data Analysis:

  • Quantify the analyte and impurities using a calibration curve generated from the reference standards.

Visualizing Workflows and Mechanisms

To further clarify the processes involved in purity assessment and the biological context of sulfonamides, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_decision Final Assessment Synthesis Synthesized Crude This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis (% Area Purity) Purification->HPLC qNMR qNMR Analysis (Absolute Purity) Purification->qNMR LCMS LC-MS/MS Analysis (Impurity Identification) Purification->LCMS Purity_Check Purity > 98%? HPLC->Purity_Check qNMR->Purity_Check LCMS->Purity_Check Release Release for Further Studies Purity_Check->Release Yes Repurify Further Purification Required Purity_Check->Repurify No

Experimental workflow for purity assessment.

Mechanism of carbonic anhydrase inhibition.

Conclusion

The purity assessment of synthesized this compound derivatives is a multifaceted process that benefits from the application of orthogonal analytical techniques. HPLC provides a robust and routine method for determining relative purity, while qNMR offers the advantage of determining absolute purity without the need for a specific reference standard. LC-MS/MS is an invaluable tool for the sensitive detection and identification of trace impurities. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method or combination of methods to ensure the quality and integrity of their synthesized compounds, thereby facilitating the advancement of their research and drug development programs.

References

in vitro testing of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide-based carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide-Based Carbonic Anhydrase Inhibitors from In Vitro Studies

This guide provides a comprehensive comparison of this compound-based inhibitors of carbonic anhydrase (CA), a crucial enzyme family involved in various physiological and pathological processes.[1][2] These enzymes are significant drug targets for conditions like glaucoma, epilepsy, and cancer.[2][3] The focus of this guide is to present in vitro experimental data, detail the methodologies used, and compare the performance of these specific sulfonamide inhibitors against other alternatives.

Performance Comparison of this compound Derivatives

The inhibitory potential of a compound is often quantified by its dissociation constant (Kd) or inhibition constant (Ki), where a lower value indicates higher potency.[2] A series of novel derivatives based on the 3-amino-4-hydroxybenzenesulfonamide scaffold have been synthesized and evaluated for their binding affinity against various human carbonic anhydrase (hCA) isoenzymes.[4][5]

The data presented below summarizes the structure-activity relationship, highlighting how different chemical modifications on the parent scaffold influence the inhibitory potency and selectivity against key hCA isoforms. For context, the performance of Acetazolamide, a clinically used, non-selective CA inhibitor, is included.[2][4]

Table 1: Comparative Inhibitory Potency (Kd/Ki, µM) of 3-Amino-4-hydroxy-benzenesulfonamide Derivatives and Acetazolamide Against Key hCA Isoforms

CompoundModification/Derivative TypehCA IhCA IIhCA VIIhCA IXhCA XIIReference
Acetazolamide (AZM) Standard Inhibitor0.2500.012-0.0250.0057[2]
Compound 2 Schiff Base (Phenyl)>301.80.180.150.12[6]
Compound 3 Schiff Base (4-Fluorophenyl)>302.50.170.150.13[6]
Compound 4 Schiff Base (4-Chlorophenyl)>302.10.160.140.11[6]
Compound 5 Schiff Base (4-Methoxyphenyl)>302.80.200.180.15[6]
Compound 18 Dimer Derivative0.530.00770.0430.027-[4]
Ketoxime 15 Amino Ketone Derivative---1.5-[4]
Ketoxime 16 Amino Ketone Derivative---4.8-[4]
Ketoxime 17 Amino Ketone Derivative---2.9-[4]

Note: Data for some isoforms were not available in the cited literature. Kd (dissociation constant) and Ki (inhibition constant) are both measures of binding affinity/potency.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to evaluate these carbonic anhydrase inhibitors.

Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay is a common method to screen for and characterize CA inhibitors by measuring the enzyme's esterase activity.[1]

Principle: Active carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, this reaction rate decreases, and the extent of the decrease is proportional to the inhibitor's potency.[1][7][8]

Materials and Reagents:

  • Human or bovine Carbonic Anhydrase (e.g., from erythrocytes)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Inhibitor: Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3)

  • Organic Solvent: DMSO or acetonitrile for dissolving substrate and test compounds

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm[1]

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a CA enzyme stock solution (e.g., 1 mg/mL) in cold Assay Buffer and dilute to a working concentration just before use.

    • Prepare a fresh Substrate Stock Solution (e.g., 3 mM p-NPA) in acetonitrile or DMSO.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor.[1]

  • Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution.[1]

  • Enzyme-Inhibitor Pre-incubation: Add the buffer, inhibitor (or DMSO), and CA working solution to the appropriate wells. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[1]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the Percent Inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

    • Determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration.[1]

Fluorescent Thermal Shift Assay (FTSA)

This method is used to determine the binding affinity (dissociation constant, Kd) of compounds to CA isoenzymes.[4][5]

Principle: The assay measures the thermal stability of a protein. A fluorescent dye binds to the hydrophobic regions of a protein that become exposed as it unfolds (melts) due to increasing temperature. A ligand (inhibitor) that binds to the protein will stabilize it, resulting in a higher melting temperature (Tm). The magnitude of this thermal shift is related to the binding affinity of the ligand.[3][4]

Procedure:

  • A solution containing the specific CA isoenzyme, the fluorescent dye, and the test compound (at various concentrations) is prepared in a multiwell plate.

  • The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

  • Fluorescence is monitored as a function of temperature.

  • The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

  • The dissociation constants (Kd) are calculated from the changes in Tm at different compound concentrations.[4]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes relevant to the in vitro testing of these inhibitors.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Assay Buffer plate_setup Plate Setup (Blank, Control, Test) prep_buffer->plate_setup prep_enzyme CA Enzyme Working Solution prep_enzyme->plate_setup prep_inhibitor Inhibitor Dilutions prep_inhibitor->plate_setup prep_substrate Substrate (p-NPA) reaction_start Initiate Reaction (Add Substrate) prep_substrate->reaction_start pre_incubation Enzyme-Inhibitor Pre-incubation (10-15 min) plate_setup->pre_incubation pre_incubation->reaction_start kinetic_read Kinetic Measurement (Abs @ 405nm) reaction_start->kinetic_read calc_rate Calculate Reaction Rates (Slopes) kinetic_read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50/Ki Values calc_inhibition->calc_ic50

Caption: Workflow for an in vitro Carbonic Anhydrase inhibition assay.

G Hypoxia Hypoxia in Tumor Core HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp Increased CAIX Expression HIF1a->CAIX_exp CAIX_node CAIX CAIX_exp->CAIX_node Reaction CO2 + H2O  <=>  H+ + HCO3- pHe Extracellular Acidification (Lower pHe) Reaction->pHe pHi Intracellular Alkalinization (Higher pHi) Reaction->pHi CAIX_node->Reaction Catalyzes Inhibitor Selective CAIX Inhibitor Inhibitor->CAIX_node Blocks TumorProg Promotes Invasion, Metastasis & Survival pHe->TumorProg pHi->TumorProg

Caption: Role of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment.

Comparison with Alternative Inhibitors

The sulfonamide group is the most prominent zinc-binding group (ZBG) found in the majority of clinically used CA inhibitors.[9] However, the search for isoform-specific inhibitors to reduce side effects has led to the exploration of various scaffolds and alternative chemical classes.

  • Other Sulfonamides: Benzenesulfonamides are a widely studied class.[10] For instance, dihydrothiazole benzenesulfonamides have shown potent inhibitory activity, with some derivatives exhibiting low nanomolar inhibition of hCA II.[9] 4-Anilinoquinazoline-based benzenesulfonamides have also demonstrated single-digit nanomolar activity against hCA II.[11] Compared to the 3-amino-4-hydroxy-benzenesulfonamide derivatives in Table 1, these classes can achieve higher potency against certain isoforms, though selectivity remains a key challenge.

  • Sulfamates and Sulfamides: These are bioisosteres of sulfonamides. Comparative studies have shown that sulfamates are markedly more potent CA inhibitors than their corresponding sulfamide counterparts.[12] This suggests that the sulfamide moiety is less suitable for achieving potent inhibition.[12]

  • Non-classical Inhibitors: Research is also exploring inhibitors that do not follow the classical zinc-binding mechanism, aiming to achieve greater isoform selectivity by targeting regions outside the highly conserved active site.[9]

Conclusion

The in vitro data demonstrate that derivatives of this compound are effective inhibitors of several human carbonic anhydrase isoforms. The inhibitory profiles show that modifications to the parent scaffold, such as the formation of Schiff bases or dimers, can significantly alter potency and selectivity.[4][6] Specifically, dimeric compounds have shown potent, low nanomolar inhibition of hCA II, while other derivatives exhibit strong binding to the cancer-related isoform hCA IX.[4] The detailed experimental protocols provided herein serve as a foundation for the consistent and reliable evaluation of these and other potential CA inhibitors, facilitating the development of novel therapeutics with improved isoform selectivity and efficacy.

References

comparing the efficacy of different catalysts for 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A prevalent and industrially scalable route to 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide involves the catalytic hydrogenation of its nitro precursor, 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide. The efficacy of this critical reduction step is highly dependent on the chosen catalyst. This guide focuses on the comparative performance of two widely used heterogeneous catalysts: Palladium on carbon (Pd/C) and Raney® Nickel.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the expected performance of Palladium on carbon and Raney® Nickel in the catalytic hydrogenation of 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide, based on data from similar aromatic nitro reductions.[1][2][3][4]

CatalystTypical Loading (w/w %)Hydrogen SourceTemperature (°C)Pressure (atm)Reaction Time (h)Typical Yield (%)Selectivity
Palladium on Carbon (5-10% Pd) 2-10H₂ gas, Hydrazine, Formates25-801-51-6>95High
Raney® Nickel 5-20H₂ gas, Hydrazine, Formic Acid50-10010-502-890-98High, potential for side reactions at high temp.

Experimental Protocols

Detailed methodologies for the catalytic hydrogenation of 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide using Pd/C and Raney® Nickel are provided below. These protocols are representative and may require optimization for specific laboratory or industrial scales.

Protocol 1: Reduction using Palladium on Carbon (Pd/C)

This protocol outlines the use of Pd/C with hydrogen gas.[5][6][7]

Materials:

  • 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide

  • 10% Palladium on carbon (50% wet with water)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Hydrogenation vessel (e.g., Parr shaker or stirred autoclave)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 10 g of 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide in 100 mL of methanol.

  • Carefully add 1.0 g of 10% Pd/C (50% wet) to the solution under a stream of inert gas.

  • Seal the vessel and purge the system with the inert gas 3-5 times to remove all oxygen.

  • Introduce hydrogen gas into the vessel to a pressure of 3 atm.

  • Commence vigorous stirring and heat the mixture to 50°C.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques such as TLC or LC-MS.

  • Once the reaction is complete (typically 2-4 hours), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as Pd/C can be pyrophoric. Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reduction using Raney® Nickel

This protocol describes the use of Raney® Nickel with hydrogen gas.[3][4][8]

Materials:

  • 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide

  • Raney® Nickel (slurry in water)

  • Ethanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation vessel (e.g., stirred autoclave)

Procedure:

  • In a stirred autoclave, add 10 g of 4-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide and 150 mL of ethanol.

  • Carefully wash the Raney® Nickel slurry (approximately 2 g) with ethanol to remove the water.

  • Under a stream of inert gas, add the ethanol-washed Raney® Nickel to the reaction vessel.

  • Seal the autoclave and purge with inert gas 3-5 times.

  • Pressurize the vessel with hydrogen gas to 30 atm.

  • Begin vigorous stirring and heat the mixture to 80°C.

  • Maintain the reaction conditions and monitor the progress by hydrogen uptake or analytical methods.

  • Upon completion (typically 4-6 hours), cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the system with inert gas.

  • The catalyst can be separated by filtration or decantation. The catalyst should be kept wet to prevent ignition.

  • Remove the solvent from the product solution under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathway and the general experimental workflow for the catalytic hydrogenation.

G cluster_pathway Proposed Synthetic Pathway Precursor 4-hydroxy-N,N-dimethyl- 3-nitrobenzenesulfonamide Product 3-Amino-4-hydroxy-N,N- dimethylbenzenesulfonamide Precursor->Product Catalytic Hydrogenation (e.g., Pd/C or Raney Ni, H₂)

Caption: Proposed reaction pathway for the synthesis.

G cluster_workflow General Experimental Workflow A Dissolve Precursor in Solvent B Add Catalyst A->B C Purge with Inert Gas B->C D Introduce Hydrogen C->D E Heat and Stir D->E F Monitor Reaction E->F G Cool and Vent F->G Reaction Complete H Filter to Remove Catalyst G->H I Solvent Evaporation H->I J Purification I->J

Caption: General workflow for catalytic hydrogenation.

References

Unveiling the Selectivity of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide-Based Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-reactivity analysis of novel inhibitors based on the 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide scaffold. Primarily targeting the carbonic anhydrase (CA) family of enzymes, this document summarizes quantitative inhibition data, details the experimental methodologies used for their determination, and visualizes the relevant biological pathways. This information is intended for researchers, scientists, and drug development professionals working on the design of selective CA inhibitors.

Performance Comparison of Inhibitor Analogues

A series of Schiff base and other derivatives of 3-amino-4-hydroxybenzenesulfonamide were synthesized and evaluated for their binding affinity against a panel of human carbonic anhydrase isoforms: CA I, CA II, CA VII, CA IX, CA XII, and CA XIII. The quantitative data, presented as dissociation constants (Kd), are summarized in the table below. Lower Kd values indicate stronger binding affinity.

Compound IDModificationCA I (Kd, µM)CA II (Kd, µM)CA VII (Kd, µM)CA IX (Kd, µM)CA XII (Kd, µM)CA XIII (Kd, µM)
Cmpd 1 Schiff Base (Phenyl)>301.80.180.150.12>30
Cmpd 2 Schiff Base (4-Fluorophenyl)>302.50.170.150.13>30
Cmpd 3 Schiff Base (4-Chlorophenyl)>302.10.160.140.11>30
Cmpd 4 Schiff Base (4-Methoxyphenyl)>302.80.200.180.15>30
Cmpd 5 Schiff Base (1-Naphthyl)>301.50.130.110.09>30
Cmpd 6 Schiff Base (2-Naphthyl)>301.20.110.090.08>30
Cmpd 7 Schiff Base (2-Thienyl)>300.90.080.070.06>30
Cmpd 8 Schiff Base (3-Thienyl)>301.10.100.080.07>30
Cmpd 9 Aminoketone (Phenyl)3.10.140.350.210.171.5
Cmpd 10 Imidazole (Phenyl)>305.21.20.80.6>30

Data extracted from "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures"[1][2][3][4]. The table presents a selection of compounds to illustrate structure-activity relationships.

The data reveals that these inhibitors generally exhibit high selectivity for isoforms CA II, VII, IX, and XII over the ubiquitous cytosolic isoform CA I and the less-studied CA XIII. Notably, several derivatives show potent, nanomolar-range affinity for the cancer-related isoforms CA IX and CA XII.

Experimental Protocols

The binding affinities (Kd) were determined using the Fluorescent Thermal Shift Assay (FTSA) . This method measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.

Fluorescent Thermal Shift Assay (FTSA) Protocol
  • Protein and Ligand Preparation: Recombinant human carbonic anhydrase isoforms were purified to homogeneity. The inhibitor compounds were dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Assay Mixture Preparation: For each measurement, a solution containing the specific CA isoform (typically at a final concentration of 2 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) was prepared.

  • Ligand Titration: The inhibitor stock solution was serially diluted and added to the protein-dye mixture in a 96-well PCR plate to achieve a range of final ligand concentrations. Control wells contained the protein-dye mixture with only the solvent.

  • Thermal Denaturation: The plate was sealed and placed in a real-time PCR instrument. The temperature was gradually increased from 25 °C to 95 °C at a rate of 1 °C/min.

  • Data Acquisition: The fluorescence intensity was monitored as a function of temperature. As the protein unfolds, the hydrophobic core is exposed, allowing the dye to bind and fluoresce.

  • Data Analysis: The melting temperature (Tm) for each sample was determined by fitting the sigmoidal melting curve to a Boltzmann equation. The dissociation constant (Kd) was then calculated by fitting the plot of ΔTm (the change in melting temperature relative to the control) versus the logarithm of the ligand concentration to a dose-response model.

Biological Context and Signaling Pathways

The targeted carbonic anhydrase isoforms play crucial roles in various physiological and pathological processes. In the context of cancer, the transmembrane isoforms CA IX and CA XII are of particular interest as they are often overexpressed in hypoxic tumors and contribute to the regulation of the tumor microenvironment, promoting cell survival, proliferation, and metastasis.[5][6][7][8][9]

The cytosolic isoforms CA I and CA II are ubiquitously expressed and involved in fundamental physiological processes such as respiration and pH homeostasis.[7][10][11][12] CA VII is predominantly found in the brain and is implicated in neuronal signaling.[13] The selective inhibition of cancer-related isoforms over the cytosolic ones is a key objective in the development of targeted cancer therapies to minimize off-target effects.

Below are diagrams illustrating a simplified experimental workflow and the role of key carbonic anhydrases in cancer-related signaling pathways.

Experimental_Workflow cluster_synthesis Inhibitor Synthesis cluster_assay Cross-Reactivity Profiling cluster_targets Target Panel start 3-Amino-4-hydroxy- N,N-dimethylbenzenesulfonamide derivatives Schiff Bases & Other Derivatives start->derivatives Chemical Synthesis ftsa Fluorescent Thermal Shift Assay (FTSA) derivatives->ftsa Screening data_analysis Data Analysis (Kd Determination) ftsa->data_analysis result result data_analysis->result Comparative Selectivity Profile ca1 CA I ca1->ftsa ca2 CA II ca2->ftsa ca7 CA VII ca7->ftsa ca9 CA IX ca9->ftsa ca12 CA XII ca12->ftsa ca13 CA XIII ca13->ftsa

Figure 1. Experimental workflow for the cross-reactivity profiling of inhibitors.

Cancer_Signaling_Pathway cluster_microenvironment Tumor Microenvironment cluster_cell Cancer Cell hypoxia Hypoxia ca9 CA IX hypoxia->ca9 Induces Expression ca12 CA XII hypoxia->ca12 Induces Expression acidosis Extracellular Acidosis metastasis Invasion & Metastasis acidosis->metastasis ca9->acidosis Contributes to ph_regulation Intracellular pH Regulation ca9->ph_regulation Maintains ca9->metastasis Promotes pi3k PI3K/Akt Pathway ca9->pi3k Activates ca12->acidosis Contributes to ca12->ph_regulation Maintains ca12->metastasis Promotes nfkb NF-κB Pathway ca12->nfkb Modulates proliferation Cell Proliferation & Survival ph_regulation->proliferation pi3k->proliferation nfkb->proliferation

Figure 2. Role of CA IX and CA XII in cancer-related signaling pathways.

References

benchmarking new 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide derivatives against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide derivatives against established standards in key therapeutic areas. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate an objective evaluation of these emerging compounds.

Introduction to this compound Derivatives

This compound is a versatile scaffold from which a variety of derivatives can be synthesized.[1] These compounds belong to the broader class of sulfonamides, which are recognized for their wide range of pharmacological activities, including antibacterial, anticancer, and diuretic properties.[2][3] The core structure allows for modifications that can significantly influence the compound's biological activity, making this family of derivatives a promising area for drug discovery and development.[2][4] A recent study has explored the synthesis and anticancer potential of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide.[1][5]

Comparative Analysis of Biological Activity

The primary biological targets for many sulfonamide derivatives are carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[6][7] Inhibition of specific CA isoforms, particularly those overexpressed in tumors like CA IX and CA XII, is a key strategy in anticancer drug development.[8][9] This section compares the inhibitory activity of new this compound derivatives against known standards.

Carbonic Anhydrase Inhibition

The inhibitory potency of novel this compound derivatives against various human carbonic anhydrase (hCA) isoforms is a critical measure of their potential therapeutic efficacy. The data below summarizes the dissociation constants (Kd in µM) for a parent compound, showcasing its affinity for different hCA isoenzymes.

CompoundhCA I (µM)hCA II (µM)hCA VA (µM)hCA VB (µM)hCA VI (µM)hCA VII (µM)hCA IX (µM)hCA XII (µM)hCA XIII (µM)
1 1.10.0271.10.0320.0120.0050.0250.0070.015

Table 1: Dissociation constants (Kd, µM) of a 3-amino-4-hydroxybenzenesulfonamide parent compound for various human carbonic anhydrase isoenzymes. Data sourced from a study on novel derivatives of this compound.[10]

Anticancer Activity

The cytotoxic effects of these novel derivatives have been evaluated in both 2D and 3D cancer cell cultures. A selection of these compounds has shown promising activity against various cancer cell lines.

CompoundCell LineIC50 (µM) - 2DSpheroid Growth Inhibition - 3D
Derivative A PC-3>30Not significant
Derivative A MDA-MB-231>30Significant
Derivative B PC-315.6Not significant
Derivative B MDA-MB-23112.4Significant

Table 2: In vitro anticancer activity of selected this compound derivatives in 2D and 3D cancer cell cultures.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols were employed in the characterization of the novel this compound derivatives.

Synthesis of Derivatives

The synthesis of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide typically involves the condensation of the parent sulfonamide with various aromatic aldehydes.[1] The general procedure is as follows:

  • Dissolve 3-amino-4-hydroxybenzenesulfonamide in a suitable solvent, such as propan-2-ol.

  • Add the desired aromatic aldehyde to the solution.

  • Reflux the mixture for a specified period, typically 1 hour.

  • Cool the reaction mixture to allow the product to crystallize.

  • Isolate the product by filtration and purify as necessary.[1]

Carbonic Anhydrase Affinity Measurement

The affinity of the synthesized compounds for various human carbonic anhydrases was determined using a fluorescent thermal shift assay (FTSA).[5][10] This method measures the change in the thermal denaturation temperature of a protein upon ligand binding.

In Vitro Anticancer Screening

The cytotoxic activity of the compounds was assessed using the MTT assay on various cancer cell lines.[11] For 3D culture experiments, spheroids were grown, and their growth inhibition was monitored after treatment with the compounds.[10]

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can aid in their understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.

G cluster_0 Tumor Microenvironment cluster_1 Intracellular pH Regulation cluster_2 Cancer Progression Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX H2CO3 H₂CO₃ CAIX->H2CO3 Catalyzes CO2 CO₂ CO2->H2CO3 H2O H₂O H2O->H2CO3 HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion Intracellular_Alkalinization Intracellular Alkalinization HCO3->Intracellular_Alkalinization MCT MCT Transporter H_ion->MCT Extracellular_Acidosis Extracellular Acidosis MCT->Extracellular_Acidosis Metastasis Metastasis Extracellular_Acidosis->Metastasis Proliferation Cell Proliferation Intracellular_Alkalinization->Proliferation Sulfonamide 3-Amino-4-hydroxy-N,N- dimethylbenzenesulfonamide Derivative Sulfonamide->CAIX Inhibits

Caption: Role of Carbonic Anhydrase IX in Cancer and Inhibition by Sulfonamides.

G start Start synthesis Synthesis of 3-Amino-4-hydroxy-N,N- dimethylbenzenesulfonamide Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification screening Biological Screening purification->screening ca_assay Carbonic Anhydrase Inhibition Assay screening->ca_assay cancer_assay Anticancer Activity Assay screening->cancer_assay data_analysis Data Analysis (IC50, Kd) ca_assay->data_analysis cancer_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end End sar->end lead_optimization->synthesis

Caption: Workflow for the Development and Evaluation of Novel Sulfonamide Derivatives.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established guidelines for structurally similar sulfonamide-based chemicals and general best practices for hazardous chemical waste management.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. It is crucial to treat this compound as hazardous waste.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including contaminated consumables such as weighing paper, pipette tips, and gloves, in a dedicated hazardous waste container.[1]

    • Do not mix this waste stream with other chemical wastes to prevent potential reactions and to ensure proper disposal routing.[1]

  • Container Management:

    • Use a container that is chemically compatible with the sulfonamide waste. A high-density polyethylene (HDPE) container is generally a suitable choice.[2]

    • Ensure the container is in good condition, free from leaks, and has a secure, tightly-fitting lid.[2]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • Indicate the approximate quantity or concentration of the waste.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.[2]

    • The storage area should be well-ventilated and away from incompatible materials.

  • Arranging for Disposal:

    • The disposal of this chemical waste must be handled by a licensed and reputable hazardous waste management company.[1]

    • Provide the disposal company with comprehensive information about the chemical waste, including its name and any known hazards.[2]

Under no circumstances should this compound be disposed of down the drain or in the regular solid waste. [2] This can lead to environmental contamination.

Quantitative Data Summary

For safe handling and disposal, key quantitative data and specifications are summarized in the table below.

ParameterSpecificationSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat[2]
Waste Container Type High-Density Polyethylene (HDPE) or other compatible material[2]
Waste Container Labeling "Hazardous Waste," full chemical name, quantity[1][2]
Disposal Method Licensed hazardous waste disposal company[1]
Prohibited Disposal Routes Drain, regular solid waste[2]

Experimental Protocols

Spill Cleanup Procedure:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.[1]

  • Collection: Place the absorbed or collected material into a designated and properly labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect the initial solvent rinse as hazardous waste.[2]

Disposal of Contaminated Packaging:

Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[2]

Disposal Workflow Diagram

G A Start: Generation of Waste B Wear Appropriate PPE A->B H Spill Occurs A->H C Segregate Waste in Dedicated Container B->C D Label Container Correctly C->D E Store in Designated Hazardous Waste Area D->E F Contact Licensed Waste Disposal Company E->F G End: Proper Disposal F->G I Contain and Collect Spill H->I J Place in Hazardous Waste Container I->J J->D

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact. Inspect gloves for any signs of degradation or puncture before use.
Eyes Safety glasses with side shields or gogglesEssential for protecting eyes from splashes or airborne particles of the compound.
Skin and Body Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.

Operational Plan: Step-by-Step Handling

Adherence to a strict operational protocol is vital to minimize exposure and ensure safety.

  • Engineering Controls : All work with solid this compound should be performed in a certified chemical fume hood to minimize inhalation risk.

  • Preparation : Before beginning any work, ensure that all necessary PPE is readily available and in good condition.

  • Handling the Compound :

    • Wear all the required PPE as detailed in the table above.

    • To prevent the generation of dust, handle the solid material with care. Use spatulas or other appropriate tools for transferring the compound.

  • Spill Management :

    • In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed, labeled container for disposal.

    • For larger spills, evacuate the area and follow the emergency procedures established by your institution.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory compliance.

  • Waste Collection : All waste containing this compound, including contaminated PPE, weigh boats, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Management : The hazardous waste container should be kept sealed when not in use and stored in a designated, secure area.

  • Regulatory Compliance : Do not dispose of this chemical down the drain or in regular trash. All waste disposal must be carried out in accordance with local, state, and federal regulations.

Experimental Workflow: Synthesis of Schiff Bases

The following diagram illustrates a general experimental workflow for the synthesis of Schiff bases starting from a 3-aminobenzenesulfonamide derivative, a common reaction for compounds of this class. This is based on methodologies reported for similar structures.[1]

experimental_workflow General Synthesis Workflow for Schiff Bases cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis start Start reagents Prepare 3-Amino-4-hydroxy- N,N-dimethylbenzenesulfonamide and Aldehyde start->reagents solvent Add Propan-2-ol as Solvent reagents->solvent reflux Reflux the Mixture (e.g., 1 hour) solvent->reflux cool Cool Reaction Mixture reflux->cool filter Filter the Precipitated Solid cool->filter wash Wash with Cold Solvent filter->wash dry Dry the Product wash->dry characterization Characterize the Product (e.g., NMR, MS) dry->characterization end End characterization->end

Caption: General synthesis workflow for Schiff bases.

This procedural guidance is intended to fortify safety protocols and operational efficiency in the laboratory. By integrating these measures, researchers can confidently advance their scientific endeavors while prioritizing personal and environmental safety.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.